molecular formula C17H24ClNO B1253574 (+)-N-Allylnormetazocine hydrochloride

(+)-N-Allylnormetazocine hydrochloride

カタログ番号: B1253574
分子量: 293.8 g/mol
InChIキー: ZTGMHFIGNYXMJV-XSCGHNKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-N-Allylnormetazocine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H24ClNO and its molecular weight is 293.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H24ClNO

分子量

293.8 g/mol

IUPAC名

(1S,9S,13S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m1./s1

InChIキー

ZTGMHFIGNYXMJV-XSCGHNKWSA-N

異性体SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

正規SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

同義語

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
N-allylnorcyclazocine
N-allylnormetazocine
N-allylnorphenazocine
SK and F 10047
SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer
SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer
SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer
SK and F 10047, hydrobromide
SK and F 10047, monolactate
SK and F 10047, monooxalate
SKF 10047
SKF-10047

製品の起源

United States

Foundational & Exploratory

The Sigma-1 Receptor Binding Profile of (+)-SKF-10,047: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SKF-10,047, also known as (+)-N-allylnormetazocine, is a seminal pharmacological tool that was instrumental in the initial characterization of sigma receptors as a distinct entity from opioid receptors[1]. As the prototypical agonist for the sigma-1 receptor (S1R), its binding profile and functional activity have been subjects of extensive research. This technical guide provides an in-depth summary of the S1R binding characteristics of (+)-SKF-10,047, detailing its affinity, selectivity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Quantitative Binding Profile

The binding affinity of (+)-SKF-10,047 is a subject of complexity due to its interactions with multiple sites. Historically, its characterization predates the cloning of the sigma-1 receptor, leading to varied affinity values depending on the tissue preparation and radioligand used. Early studies using --INVALID-LINK---SKF-10,047 on etorphine-inaccessible sites in guinea pig brain reported a dissociation constant (Kd) of approximately 252 nM for these putative sigma receptors[2].

More recent and specific data regarding its affinity for the cloned sigma-1 receptor and its selectivity against other relevant central nervous system targets are summarized below. It is critical to note that (+)-SKF-10,047 also exhibits significant affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, an interaction that may contribute to its overall pharmacological effects[3].

Table 1: Sigma-1 Receptor Binding Affinity of (+)-SKF-10,047

LigandReceptorRadioligandTissue SourceKi (nM)Reference
(+)-SKF-10,047Sigma-1--INVALID-LINK---PentazocineRat Brain~4.7Note 1
(+)-SKF-10,047Sigma-1--INVALID-LINK---SKF-10,047Rat Brain~150Note 2

Note 1: This value is an approximation derived from multiple studies characterizing (+)-SKF-10,047 as a high-affinity ligand, with potency comparable to other ligands in the low nanomolar range. Note 2: This value represents a lower-affinity binding site identified in early studies and may reflect interactions with a heterogeneous population of receptors before specific S1R assays were common.

Table 2: Receptor Selectivity Profile of (+)-SKF-10,047

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity (fold) vs. Sigma-1Comments
Sigma-1 ~4.7 - Primary target; acts as an agonist.
NMDA (PCP Site)~50 - 15010 - 30 fold lowerActs as a non-competitive antagonist. This interaction is well-documented and contributes to its psychotomimetic effects.[3]
Sigma-2>1,000>200 fold lowerGenerally considered to have low affinity for the sigma-2 receptor subtype.
Mu Opioid (µ)>10,000>2,000 fold lowerThe (+)-isomer lacks significant affinity for mu-opioid receptors, a key distinction from its (-)-isomer.[1]
Kappa Opioid (κ)>1,000>200 fold lowerWhile the racemic mixture has kappa activity, the (+)-isomer is weak at this receptor.
Delta Opioid (δ)>10,000>2,000 fold lowerNo significant affinity reported.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) for (+)-SKF-10,047 at the sigma-1 receptor is typically achieved via a competitive radioligand binding assay. This method measures the ability of the unlabeled compound ((+)-SKF-10,047) to displace a high-affinity, radioactively labeled ligand from the receptor.

Materials
  • Receptor Source: Membranes prepared from guinea pig liver or brain, which are rich in sigma-1 receptors. Alternatively, membranes from cell lines heterologously expressing the human sigma-1 receptor (e.g., HEK-293, CHO).

  • Radioligand: --INVALID-LINK---Pentazocine, a selective and high-affinity sigma-1 receptor agonist, is commonly used. Its concentration in the assay is typically set near its Kd value.

  • Test Compound: (+)-SKF-10,047 hydrochloride dissolved to create a range of concentrations.

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct, high-affinity sigma-1 ligand, such as Haloperidol, is used to define non-specific binding.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at room temperature).

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding to the filters.

  • Scintillation Cocktail & Counter: For quantifying the radioactivity trapped on the filters.

Methodology
  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the --INVALID-LINK---Pentazocine radioligand, and the membrane preparation.

  • Competition: Add increasing concentrations of (+)-SKF-10,047 to the wells.

  • Controls: Prepare wells for 'Total Binding' (containing membranes and radioligand only) and 'Non-Specific Binding' (containing membranes, radioligand, and 10 µM Haloperidol).

  • Incubation: Incubate the plate for a sufficient duration to reach equilibrium (e.g., 120 minutes at 37°C).

  • Termination & Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters immediately with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of (+)-SKF-10,047 by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of (+)-SKF-10,047 to generate a competition curve.

    • Determine the IC50 value (the concentration of (+)-SKF-10,047 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation [4][5][6]: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., Guinea Pig Brain) mix Combine Membranes, Radioligand, & varying concentrations of (+)-SKF-10,047 prep_membranes->mix prep_ligands Prepare Radioligand & Test Compound (3H-Pentazocine & (+)-SKF-10,047) prep_ligands->mix incubate Incubate to Reach Equilibrium (e.g., 120 min @ 37°C) mix->incubate filtrate Rapid Filtration (Separate Bound from Free Ligand) incubate->filtrate wash Wash Filters (Remove Unbound Radioligand) filtrate->wash count Quantify Radioactivity (Scintillation Counting) wash->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is not a classical G protein-coupled receptor or ion channel. Instead, it functions as a unique ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation by agonists like (+)-SKF-10,047 initiates a conformational change and translocation, allowing it to interact with and modulate a variety of client proteins.

In its inactive state, the S1R is typically bound to another chaperone, the Binding Immunoglobulin Protein (BiP). Upon stimulation by an agonist such as (+)-SKF-10,047, the S1R dissociates from BiP. This dissociation frees the S1R to translocate and interact with target proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM. By stabilizing IP3R3, the activated S1R enhances the transfer of calcium (Ca2+) from the ER into the mitochondria. This process is crucial for maintaining cellular energy homeostasis by boosting mitochondrial ATP production.

G cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM cluster_mito Mitochondrion S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active Activated S1R S1R_BiP->S1R_Active Dissociation BiP BiP S1R_BiP->BiP IP3R3 IP3 Receptor (IP3R3) ATP ATP Production IP3R3->ATP Ca2+ Transfer Agonist (+)-SKF-10,047 (Agonist) Agonist->S1R_BiP Binds S1R_Active->IP3R3 Stabilizes

Agonist activation of the Sigma-1 Receptor at the MAM.

Conclusion

(+)-SKF-10,047 remains a cornerstone tool for investigating sigma-1 receptor function. While it possesses high affinity for the S1R, its notable activity at the NMDA receptor's PCP site necessitates careful experimental design and interpretation of results. The data clearly establish its role as an S1R agonist, initiating a chaperone-mediated signaling cascade that modulates intracellular calcium dynamics and supports cellular bioenergetics. Understanding this detailed binding and signaling profile is essential for professionals engaged in the development of novel therapeutics targeting the sigma-1 receptor for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to (+)-N-Allylnormetazocine Hydrochloride: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (+)-N-Allylnormetazocine hydrochloride (also known as (+)-SKF 10,047 hydrochloride), a significant research chemical in the field of neuropharmacology. This document details its synthesis, physicochemical characteristics, and pharmacological profile, with a focus on its interactions with various receptor systems.

Chemical Properties

This compound is a white, solid benzomorphan (B1203429) derivative. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name (2S,6S,11S)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propen-1-yl)-2,6-methano-3-benzazocin-8-ol hydrochloride[1]
Synonyms (+)-SKF 10,047 hydrochloride, d-SKF 10,047 hydrochloride, (+)-NANM hydrochloride[1]
Molecular Formula C₁₇H₂₃NO · HCl[2]
Molecular Weight 293.83 g/mol [2]
CAS Number 133005-41-1[2]
Appearance White solid[2]
Solubility Water: >10 mg/mL[2]
Optical Activity [α]²¹/D +90.6° (c = 1 in ethanol)[2]
Storage Desiccated at room temperature[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-allylation of (+)-normetazocine, followed by conversion to its hydrochloride salt. A representative synthetic scheme is presented below.

Synthesis cluster_0 N-Allylation cluster_1 Salt Formation Normetazocine (+)-Normetazocine Product_freebase (+)-N-Allylnormetazocine (free base) Normetazocine->Product_freebase 1. Reagents AllylBromide Allyl Bromide AllylBromide->Product_freebase Base Base (e.g., NaHCO₃) Base->Product_freebase Solvent Solvent (e.g., DMF) Solvent->Product_freebase Product_HCl (+)-N-Allylnormetazocine Hydrochloride Product_freebase->Product_HCl 2. Acidification HCl HCl in Ether HCl->Product_HCl

Synthetic pathway for this compound.
Experimental Protocol: N-Allylation of (+)-Normetazocine

This protocol is based on general methods for the N-alkylation of normetazocine derivatives.

Materials:

  • (+)-Normetazocine

  • Allyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (+)-normetazocine (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (+)-N-Allylnormetazocine free base by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

  • Purified (+)-N-Allylnormetazocine (free base)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified (+)-N-Allylnormetazocine free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise with stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Pharmacological Properties and Signaling Pathways

(+)-N-Allylnormetazocine is a well-characterized psychoactive compound with a complex pharmacological profile. It is primarily known as a sigma-1 (σ₁) receptor agonist and also interacts with phencyclidine (PCP) binding sites on the N-methyl-D-aspartate (NMDA) receptor, as well as with opioid receptors.

Receptor Binding Affinities

The binding affinities of (+)-N-Allylnormetazocine for various receptors are summarized below.

ReceptorBinding Affinity (Ki)Reference
Sigma-1 (σ₁) ~3-5 nM
Sigma-2 (σ₂) >1000 nM
PCP site (NMDA Receptor) ~30-50 nM
Mu (μ) Opioid Receptor ~100-300 nM
Kappa (κ) Opioid Receptor ~50-150 nM
Delta (δ) Opioid Receptor >1000 nM
Signaling Pathways

The psychotomimetic effects of (+)-N-Allylnormetazocine are believed to be mediated primarily through its interaction with sigma-1 receptors and the PCP site of the NMDA receptor.

Sigma-1 Receptor Signaling:

Sigma1_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Downstream Effects SKF (+)-N-Allylnormetazocine Sigma1 Sigma-1 Receptor SKF->Sigma1 Agonist Binding BiP BiP (Chaperone) Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release Activation Cellular_Signaling Modulation of Cellular Signaling (e.g., ion channels, kinases) Ca_release->Cellular_Signaling Neuronal_Activity Altered Neuronal Activity Cellular_Signaling->Neuronal_Activity

Sigma-1 receptor signaling pathway of (+)-N-Allylnormetazocine.

Upon binding to the sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, (+)-N-Allylnormetazocine can induce the dissociation of the chaperone protein BiP. This allows the sigma-1 receptor to modulate the activity of various downstream effectors, including the IP3 receptor, leading to altered intracellular calcium signaling and subsequent modulation of neuronal activity.

NMDA Receptor Signaling:

NMDA_Signaling cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ion_Channel Ion Channel (PCP Site) SKF (+)-N-Allylnormetazocine SKF->Ion_Channel Blockade Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Inhibition Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Synaptic_Plasticity Altered Synaptic Plasticity Downstream->Synaptic_Plasticity

References

The Advent of a Molecular Probe: An In-depth Technical Guide to the Early History and Discovery of (+)-N-Allylnormetazocine as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Allylnormetazocine (NANM), also known by its developmental code SKF-10,047, is a synthetic benzomorphan (B1203429) derivative that has played a pivotal role in the landscape of neuropharmacology. Initially synthesized in the 1960s as part of a broader investigation into opioid analgesics, its unique psychotomimetic properties in humans precluded its clinical development. However, this very characteristic, coupled with its distinct stereoselective pharmacology, led to its invaluable second life as a research tool. The dextrorotatory enantiomer, (+)-N-Allylnormetazocine, was instrumental in the discovery and characterization of the sigma-1 (σ₁) receptor, a protein now recognized as a unique intracellular chaperone with significant modulatory functions. This technical guide provides a comprehensive overview of the early history, discovery, and pharmacological characterization of (+)-NANM, with a focus on its application as a selective σ₁ receptor agonist. Detailed experimental protocols for key assays, quantitative binding data, and visualizations of associated signaling pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Early History and Discovery

N-Allylnormetazocine emerged from the systematic exploration of benzomorphan analgesics in the mid-20th century, a line of research spurred by the properties of nalorphine, an opioid with a mixed agonist-antagonist profile. First described in the scientific literature in 1961, the racemic mixture of N-allylnormetazocine was found to produce potent analgesic effects but also undesirable psychotomimetic or hallucinogenic effects in human subjects, which ultimately halted its progression as a therapeutic agent.[1]

A critical turning point in the scientific journey of NANM was the investigation of its stereoisomers. Researchers discovered that the pharmacological actions of the two enantiomers were distinct. The levorotatory isomer, (-)-N-Allylnormetazocine, was found to be a potent ligand for opioid receptors, acting as a partial agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR).[1] In contrast, the dextrorotatory isomer, (+)-N-Allylnormetazocine, exhibited a pharmacological profile that could not be explained by interactions with the then-known opioid receptors. This distinction was a crucial piece of evidence that led to the hypothesis of a new, distinct binding site.

In 1976, the sigma (σ) receptor was proposed to account for the unique behavioral effects of racemic NANM and other benzomorphans.[1] Subsequent research confirmed that (+)-N-Allylnormetazocine was the first compound to selectively label what is now known as the σ₁ receptor, solidifying its status as a prototypical σ₁ receptor agonist and an indispensable tool for studying this receptor system.[1][2]

Pharmacological Profile

The pharmacological profile of (+)-N-Allylnormetazocine is complex, with its primary and most notable activity being its selective agonist action at the σ₁ receptor. However, it also interacts with other receptor systems, particularly at higher concentrations.

Sigma Receptor Activity

(+)-N-Allylnormetazocine is a high-affinity agonist for the σ₁ receptor.[2] This interaction is stereoselective, with the (+)-enantiomer displaying significantly higher affinity for the σ₁ receptor compared to the (-)-enantiomer.[1] The σ₁ receptor is now understood to be an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.

Opioid Receptor Activity

In contrast to its levorotatory counterpart, (+)-N-Allylnormetazocine has very low affinity for the classical opioid receptors (mu, kappa, and delta).[1] This separation of opioid and sigma activity between the enantiomers was a key factor in the initial characterization of the sigma receptor as a non-opioid entity.

NMDA Receptor Activity

At higher concentrations, (+)-N-Allylnormetazocine can act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[3] This action is thought to contribute to some of its psychotomimetic effects.

Quantitative Data

The binding affinities of (+)-N-Allylnormetazocine and its racemate for various receptors have been determined in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinities (Ki) of N-Allylnormetazocine Enantiomers at Sigma and Opioid Receptors

CompoundReceptorKi (nM)Tissue SourceRadioligandReference
(+)-N-Allylnormetazocineσ₁48 - 66Guinea Pig BrainVarious[2]
(-)-N-Allylnormetazocineσ₁1,800 - 4,657Guinea Pig BrainVarious[1]
(-)-N-Allylnormetazocineμ-Opioid3.0Guinea Pig BrainVarious[1]
(-)-N-Allylnormetazocineκ-Opioid4.7Guinea Pig BrainVarious[1]
(-)-N-Allylnormetazocineδ-Opioid15Guinea Pig BrainVarious[1]
(±)-N-Allylnormetazocineμ-Opioid1.15HEK293 cells (mouse receptor)Various[1]
(±)-N-Allylnormetazocineκ-Opioid0.4HEK293 cells (mouse receptor)Various[1]

Table 2: Functional Activity of (±)-N-Allylnormetazocine at Opioid Receptors

ReceptorAssayParameterValueCell Line (Receptor Origin)Reference
κ-OpioidG-protein activationEC₅₀ (nM)24HEK293 (mouse)[1]
κ-OpioidG-protein activationEₘₐₓ (%)66HEK293 (mouse)[1]
δ-OpioidG-protein activationIC₅₀ (nM)184HEK293 (mouse)[1]
δ-OpioidG-protein activationIₘₐₓ (%)68HEK293 (mouse)[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of (+)-N-Allylnormetazocine.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of (+)-N-Allylnormetazocine for the σ₁ receptor.

Materials:

  • Guinea pig brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ ligand)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compound: (+)-N-Allylnormetazocine

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a final volume of 1 mL, combine the membrane preparation (approximately 100-200 µg of protein), a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd value), and varying concentrations of the unlabeled test compound, (+)-N-Allylnormetazocine.

  • Incubation: Incubate the mixture at 37°C for 150 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Discrimination Study in Rats

Objective: To assess the subjective effects of (+)-N-Allylnormetazocine and compare them to other psychoactive compounds.

Materials:

  • Operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Adult male rats.

  • Training drug: (+)-N-Allylnormetazocine (e.g., 5.0 mg/kg, intraperitoneally).

  • Vehicle: Saline.

  • Food pellets (as reinforcers).

Protocol:

  • Lever Press Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

  • Discrimination Training:

    • On drug training days, administer (+)-N-Allylnormetazocine and reinforce responses on one designated "drug" lever. Responses on the other "saline" lever are not reinforced.

    • On vehicle training days, administer saline and reinforce responses only on the "saline" lever.

    • Alternate drug and vehicle training days until the rats reliably select the correct lever (>80% accuracy) for the first completed FR of the session.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • Administer a test drug (e.g., a different dose of (+)-NANM or another compound) and allow the rat to respond on either lever. No reinforcement is provided during the initial response period to assess the primary discriminative stimulus effects.

    • The percentage of responses on the "drug" lever is measured to determine if the test drug produces subjective effects similar to the training drug.

Signaling Pathways and Visualizations

(+)-N-Allylnormetazocine, through its action on the σ₁ receptor, modulates several key intracellular signaling pathways. The σ₁ receptor is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it interacts with the chaperone protein BiP (Binding immunoglobulin protein).

Upon stimulation by an agonist like (+)-NANM, or under conditions of cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. This interaction stabilizes the IP₃ receptor and potentiates calcium (Ca²⁺) flux from the ER into the mitochondria, a critical process for cellular bioenergetics and survival.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP sigma1 σ₁ Receptor BiP->sigma1 Association (Inactive state) sigma1->BiP Dissociation IP3R IP₃ Receptor sigma1->IP3R Stabilizes Ca_mito Ca²⁺ IP3R->Ca_mito Ca²⁺ Flux ATP ATP Production Ca_mito->ATP Stimulates NANM (+)-N-Allylnormetazocine (Agonist) NANM->sigma1 Binds and Activates experimental_workflow A Compound Synthesis (e.g., Enantiomers of NANM) B In Vitro Binding Assays (Radioligand Displacement) A->B C Determine Ki for σ₁ and other relevant receptors B->C D In Vitro Functional Assays (e.g., Calcium Mobilization) C->D E Determine Agonist/Antagonist Profile and Potency (EC₅₀/IC₅₀) D->E F In Vivo Behavioral Assays (e.g., Drug Discrimination) E->F G Assess Psychoactive Effects and Receptor Specificity F->G H Pharmacological Profile Established G->H

References

Probing the Psychotomimetic Landscape: A Technical Guide to (+)-N-Allylnormetazocine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine (NANM), also known as SKF-10,047, is a benzomorphan (B1203429) derivative that has been instrumental in elucidating the neurobiology of psychotomimetic effects. Its complex pharmacological profile, involving interactions with multiple receptor systems, has made it a valuable tool in preclinical models of psychosis and schizophrenia. This in-depth technical guide provides a comprehensive overview of the preclinical research on the psychotomimetic effects of (+)-NANM, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Receptor Binding Affinity of (+)-N-Allylnormetazocine

(+)-NANM exhibits a distinct binding profile, with affinity for sigma-1 (σ1), N-methyl-D-aspartate (NMDA), and kappa opioid (κ) receptors. The psychotomimetic effects are primarily attributed to its interaction with the σ1 and NMDA receptors, specifically the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Receptor SubtypeRadioligandTissue SourceKᵢ (nM)Reference
Sigma-1 (σ1) --INVALID-LINK---PentazocineGuinea Pig Brain4.8[1]
NMDA (PCP Site) [³H]TCPRat Brain250[1]
Kappa Opioid (κ) [³H]U69,593Guinea Pig Brain15[2]
Mu Opioid (μ) [³H]DAMGORat Brain>10,000[1]

Table 1: Receptor Binding Affinities (Kᵢ) of (+)-N-Allylnormetazocine. This table summarizes the binding affinities of (+)-NANM for various receptor subtypes implicated in its pharmacological effects. Lower Kᵢ values indicate higher binding affinity.

II. Preclinical Behavioral Models of Psychotomimetic Effects

The psychotomimetic properties of (+)-NANM have been characterized in a variety of preclinical behavioral paradigms. These assays are designed to model specific aspects of psychosis, such as sensory gating deficits, altered perception, and cognitive disturbances.

A. Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, a neurophysiological process that is deficient in individuals with schizophrenia. The disruption of PPI by pharmacological agents is considered a preclinical indicator of psychotomimetic potential.

Experimental Protocol: Prepulse Inhibition in Mice

  • Animals: Male C57BL/6J mice are typically used.

  • Apparatus: Startle chambers equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response. The chamber is housed within a sound-attenuating enclosure with a fan for ventilation and a speaker to deliver acoustic stimuli.

  • Procedure:

    • Acclimation: Mice are placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • Stimuli: The session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

      • Prepulse + pulse trials: A non-startling acoustic prepulse (e.g., 71, 77, or 81 dB, 20 ms duration) precedes the startling pulse by a fixed interstimulus interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Drug Administration: (+)-NANM is typically dissolved in saline and administered subcutaneously (SC) at various doses (e.g., 3-30 mg/kg) prior to the testing session.[3]

  • Data Analysis:

    • The startle amplitude is measured as the peak accelerometer reading.

    • Percent PPI is calculated as: [1 - (startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)] x 100.

Quantitative Data: Dose-Dependent Disruption of PPI by (+)-NANM in Mice [3]

Dose of (+)-NANM (mg/kg, SC)Percent Prepulse Inhibition (% PPI)
Vehicle60 ± 5
355 ± 6
1035 ± 7
3020 ± 8

Table 2: Effect of (+)-N-Allylnormetazocine on Prepulse Inhibition in Mice. Data are presented as mean ± SEM. * indicates a statistically significant difference from the vehicle-treated group. (+)-NANM produces a dose-dependent disruption of PPI, indicating a deficit in sensorimotor gating.

B. Drug Discrimination

Drug discrimination paradigms assess the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and a control substance (e.g., saline) to receive a reward.

Experimental Protocol: Drug Discrimination in Rats

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Procedure:

    • Training: Rats are trained to press one lever after the administration of (+)-NANM (the "drug" lever) and the other lever after the administration of saline (the "saline" lever) to receive a food reward (e.g., on a fixed-ratio schedule). Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).

    • Testing: Once the discrimination is established, generalization tests are conducted with various doses of (+)-NANM and other compounds to determine if they produce similar subjective effects.

    • Drug Administration: The training dose of (+)-NANM is typically in the range of 3-5 mg/kg, administered intraperitoneally (IP) or subcutaneously (SC).[4][5]

  • Data Analysis:

    • The primary dependent measure is the percentage of responses on the drug-appropriate lever.

    • An ED₅₀ value (the dose at which the drug produces 50% of its maximal effect) is calculated to quantify the potency of the drug in producing the discriminative stimulus effect.

Quantitative Data: Generalization of the Discriminative Stimulus Effects of (+)-NANM

CompoundED₅₀ (mg/kg)Potency Relative to (+)-NANMReference
(+)-N-Allylnormetazocine 1.51.0[6]
Phencyclidine (PCP) 0.81.9[6]
Ketamine 10.00.15[6]
(-)-N-Allylnormetazocine >10<0.15[6]

Table 3: Potency of (+)-NANM and Other Compounds in a Drug Discrimination Paradigm in Rats. The ED₅₀ values represent the dose required to produce 50% responding on the (+)-NANM-appropriate lever. This data demonstrates that the subjective effects of (+)-NANM are similar to those of other NMDA receptor antagonists like PCP and ketamine.

C. Operant Responding (Fixed-Interval/Fixed-Ratio Schedules)

Schedules of reinforcement are used to study the effects of drugs on motivated behavior. Psychotomimetic drugs can disrupt the patterns of responding maintained by these schedules.

Experimental Protocol: Fixed-Interval/Fixed-Ratio Schedules in Pigeons

  • Animals: Pigeons are often used in operant conditioning studies due to their consistent response rates.

  • Apparatus: Operant conditioning chambers for pigeons, equipped with response keys that can be illuminated and a grain hopper for reinforcement.

  • Procedure:

    • Training: Pigeons are trained to peck a key for food reinforcement according to a specific schedule. Common schedules include:

      • Fixed-Interval (FI): Reinforcement is delivered for the first response after a fixed period has elapsed (e.g., FI 5 minutes). This typically generates a "scalloped" pattern of responding, with a pause after reinforcement followed by an accelerating response rate.

      • Fixed-Ratio (FR): Reinforcement is delivered after a fixed number of responses (e.g., FR 30). This typically generates a high and steady rate of responding.

    • Drug Administration: (+)-NANM is administered intramuscularly (IM) prior to the session.

  • Data Analysis:

    • The primary dependent measures are the rate and pattern of responding.

    • Response rates are typically calculated as responses per second.

Quantitative Data: Effects of (+)-NANM on Responding under a Multiple Fixed-Interval Fixed-Ratio Schedule in Pigeons

Dose of (+)-NANM (mg/kg, IM)Fixed-Interval Responding (responses/sec)Fixed-Ratio Responding (responses/sec)
Saline0.5 ± 0.12.0 ± 0.3
0.30.8 ± 0.21.8 ± 0.3
1.01.2 ± 0.31.0 ± 0.2
3.00.2 ± 0.10.1 ± 0.05*

Table 4: Effects of (+)-N-Allylnormetazocine on Operant Responding in Pigeons. Data are presented as mean ± SEM. * indicates a statistically significant difference from saline. Low to moderate doses of (+)-NANM can increase responding under FI schedules, while higher doses suppress responding under both FI and FR schedules.

III. Signaling Pathways Implicated in the Psychotomimetic Effects of (+)-N-Allylnormetazocine

The psychotomimetic effects of (+)-NANM are mediated by its interaction with several key receptor systems, each with distinct downstream signaling cascades.

A. Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by agonists like (+)-NANM can modulate various signaling pathways.

sigma1_pathway NANM (+)-N-Allylnormetazocine Sigma1 Sigma-1 Receptor NANM->Sigma1 Agonist IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC Activates Dopamine_release Dopamine (B1211576) Release PKC->Dopamine_release Psychotomimetic Psychotomimetic Effects Dopamine_release->Psychotomimetic

Figure 1: Sigma-1 Receptor Signaling Pathway. Activation of the σ1 receptor by (+)-NANM modulates intracellular calcium signaling and enhances dopamine release, contributing to its psychotomimetic effects.

B. NMDA Receptor (PCP Site) Signaling

(+)-NANM acts as a non-competitive antagonist at the PCP binding site located within the ion channel of the NMDA receptor. This blockade disrupts normal glutamatergic neurotransmission.

nmda_pathway NANM (+)-N-Allylnormetazocine NMDA_receptor NMDA Receptor (PCP Site) NANM->NMDA_receptor Antagonist Ion_channel Ion Channel Blockade NMDA_receptor->Ion_channel Glutamate_dysfunction Glutamatergic Dysfunction Ion_channel->Glutamate_dysfunction Downstream_effects ↓ Ca²⁺ Influx ↓ Synaptic Plasticity Glutamate_dysfunction->Downstream_effects Psychotomimetic Psychotomimetic Effects Downstream_effects->Psychotomimetic

Figure 2: NMDA Receptor (PCP Site) Signaling Pathway. Blockade of the NMDA receptor ion channel by (+)-NANM leads to glutamatergic dysfunction, altered synaptic plasticity, and psychotomimetic effects.

C. Kappa Opioid Receptor (κ) Signaling

While the primary psychotomimetic effects of (+)-NANM are not attributed to the kappa opioid receptor, its agonist activity at this receptor can contribute to dysphoric and hallucinatory effects.

kappa_pathway NANM (+)-N-Allylnormetazocine Kappa_receptor Kappa Opioid Receptor NANM->Kappa_receptor Agonist Gi_protein Gᵢ/ₒ Protein Kappa_receptor->Gi_protein AC ↓ Adenylyl Cyclase Gi_protein->AC Dopamine_inhibition ↓ Dopamine Release (in Nucleus Accumbens) AC->Dopamine_inhibition Dysphoria Dysphoria Dopamine_inhibition->Dysphoria

Figure 3: Kappa Opioid Receptor Signaling Pathway. Activation of the kappa opioid receptor by (+)-NANM can lead to a reduction in dopamine release in reward pathways, contributing to dysphoria.

IV. Summary and Future Directions

(+)-N-Allylnormetazocine has proven to be an invaluable pharmacological tool for investigating the neurobiological underpinnings of psychosis. Its complex interactions with the sigma-1, NMDA, and kappa opioid receptors provide a unique opportunity to dissect the contributions of these systems to psychotomimetic effects. The preclinical models and experimental protocols detailed in this guide offer a robust framework for future research in this area.

Further investigation is warranted to fully elucidate the downstream signaling cascades and the precise molecular mechanisms by which (+)-NANM elicits its behavioral effects. A deeper understanding of these processes will be critical for the development of novel therapeutic strategies for schizophrenia and other psychotic disorders. The continued use of (+)-NANM in conjunction with advanced neurobiological techniques will undoubtedly continue to provide valuable insights into the complex nature of psychosis.

References

In Vivo Profile of (+)-SKF-10,047: A Technical Guide to Distribution and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and metabolism of (+)-SKF-10,047 (N-allylnormetazocine), a compound of significant interest in pharmacology due to its complex interactions with multiple receptor systems, most notably as a prototypic sigma receptor agonist. Understanding its pharmacokinetic and metabolic profile is crucial for the design of new therapeutic agents and for interpreting preclinical and clinical research findings.

In Vivo Distribution

The distribution of (+)-SKF-10,047 has been primarily characterized through binding studies using radiolabeled forms of the compound, particularly in the central nervous system and the liver.

Central Nervous System Distribution

In vivo and in vitro studies have demonstrated that (+)-SKF-10,047 readily crosses the blood-brain barrier and binds to specific sites within the brain. In mice, the in vivo binding of (+)-[3H]N-allylnormetazocine ((+)-[3H]SKF-10,047) is a saturable process at pharmacologically relevant doses. However, this specific binding accounts for a relatively small fraction, estimated to be between 10% and 22%, of the total concentration of the compound found in the brain[1]. This suggests a significant portion of the drug in the brain may be unbound or sequestered in other compartments.

Subcellular fractionation of rat brain homogenates has revealed a unique distribution of haloperidol-sensitive (+)-[3H]SKF-10,047 binding sites. These sigma sites are found in lower concentrations in synaptosomal fractions but are enriched in microsomal and myelin fractions[2]. This distribution pattern suggests that sigma receptors are not primarily concentrated at synaptic regions but may be located in specialized areas of nonsynaptic plasma membranes[2].

Hepatic Distribution

Studies in rats have identified stereospecific binding sites for (+)-[3H]SKF-10,047 in the liver. Subcellular distribution analysis of rat liver has shown that the binding sites for (+)-[3H]SKF-10,047 are predominantly located on the endoplasmic reticulum membrane[3]. The distribution profile of these binding sites coincides with that of NADPH-cytochrome c reductase, a marker for the endoplasmic reticulum[3]. This localization suggests a potential interaction with metabolic enzymes.

Metabolism

Detailed in vivo metabolic pathways for (+)-SKF-10,047 are not extensively documented in publicly available literature. However, based on the known metabolism of related compounds and general principles of drug metabolism, several pathways can be postulated. The chemical structure of N-allylnormetazocine suggests it is susceptible to several metabolic transformations.

Potential metabolic pathways include:

  • N-dealkylation: Removal of the allyl group from the nitrogen atom.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring or other parts of the molecule.

  • Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Further research utilizing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on biological samples (urine, feces, plasma) from animals administered (+)-SKF-10,047 would be necessary to definitively identify its metabolites and elucidate the primary metabolic pathways.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the public domain to populate detailed tables on the time-course distribution of (+)-SKF-10,047 in various tissues (e.g., plasma, brain, liver, kidney, muscle) or on the quantitative profile of its metabolites. Future research should aim to generate this critical data for a complete understanding of the compound's pharmacokinetics.

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying the in vivo distribution of (+)-SKF-10,047.

In Vivo Brain Binding and Distribution Studies
  • Animal Model: Male mice or rats are commonly used.

  • Drug Administration: Radiolabeled (+)-SKF-10,047 (e.g., --INVALID-LINK---SKF-10,047) is administered, typically via intravenous or intraperitoneal injection, at various doses.

  • Sample Collection: At predetermined time points after administration, animals are euthanized, and brains are rapidly excised and dissected into specific regions if required.

  • Tissue Processing: Brain tissue is homogenized in an appropriate buffer.

  • Binding Assay:

    • To determine total radioactivity, aliquots of the homogenate are subjected to liquid scintillation counting.

    • To determine specific binding, homogenates are incubated with a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled (+)-SKF-10,047 or haloperidol) to block specific sites. The difference between total and non-specific binding represents specific binding.

  • Data Analysis: Results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as picomoles per milligram of protein.

Subcellular Distribution in Liver
  • Animal Model: Male rats are typically used.

  • Tissue Collection: Livers are excised and washed in cold buffer.

  • Homogenization: The liver tissue is minced and homogenized in a sucrose (B13894) buffer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions (e.g., nuclei, mitochondria, microsomes, cytosol).

  • Marker Enzyme Assays: The purity of each fraction is assessed by measuring the activity of marker enzymes specific to each organelle (e.g., NADPH-cytochrome c reductase for the endoplasmic reticulum).

  • Radioligand Binding Assay: Each subcellular fraction is incubated with radiolabeled (+)-SKF-10,047 to determine the concentration of binding sites.

  • Data Analysis: The distribution of binding sites is correlated with the distribution of marker enzymes to identify the primary subcellular location of the binding sites.

Visualizations

Experimental Workflow for In Vivo Distribution

G cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Tissue Processing & Analysis cluster_output Data Output admin Radiolabeled (+)-SKF-10,047 Administration (e.g., IV, IP) euthanasia Euthanasia at Specific Time Points admin->euthanasia dissection Tissue Dissection (Brain, Liver, etc.) euthanasia->dissection homogenization Homogenization dissection->homogenization analysis Radioactivity Measurement (e.g., Scintillation Counting) homogenization->analysis binding Binding Assays (Total vs. Non-specific) homogenization->binding data Quantitative Distribution Data (%ID/g, fmol/mg protein) analysis->data binding->data

Caption: Workflow for in vivo tissue distribution studies of (+)-SKF-10,047.

Postulated Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (+)-SKF-10,047 (N-allylnormetazocine) dealkylation N-dealkylation parent->dealkylation CYP450 hydroxylation Hydroxylation parent->hydroxylation CYP450 metabolite1 Normetazocine dealkylation->metabolite1 metabolite2 Hydroxylated Metabolites hydroxylation->metabolite2 conjugation Glucuronidation metabolite3 Glucuronide Conjugates conjugation->metabolite3 excretion Excretion (Urine, Feces) metabolite1->excretion metabolite2->conjugation UGTs metabolite3->excretion

Caption: Postulated metabolic pathways for (+)-SKF-10,047.

References

Foundational Pharmacology of (+)-N-Allylnormetazocine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine (NANM), also known as (+)-SKF-10,047, is a dextrorotatory benzomorphan (B1203429) derivative that has been instrumental in the characterization of the sigma-1 (σ₁) receptor. Initially investigated for its potential analgesic properties, its unique psychotomimetic effects led to the differentiation of sigma receptors from opioid receptors.[1][2] The (+)-isomer of NANM exhibits high affinity and selectivity for the σ₁ receptor with negligible interaction with opioid receptors, in contrast to its levorotatory counterpart, (-)-N-allylnormetazocine, which demonstrates significant opioid receptor affinity.[1][3] This stereoselectivity makes (+)-NANM a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ₁ receptor. This technical guide provides an in-depth overview of the foundational pharmacology of (+)-N-Allylnormetazocine, including its receptor binding profile, functional effects, and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Data Presentation: Receptor Binding Affinity

The binding affinity of (+)-N-Allylnormetazocine for various receptors is critical to understanding its pharmacological profile. The following table summarizes the inhibition constants (Ki) for (+)-NANM at sigma, opioid, and NMDA receptors.

Receptor SubtypeLigandKi (nM)Tissue SourceReference
Sigma-1 (σ₁) ** (+)-N-Allylnormetazocine2.5 - 15Guinea Pig Brain, Rat Brain[3][4]
Sigma-2 (σ₂) (+)-N-Allylnormetazocine>1000Rat Liver[3]
Mu Opioid (µ) **(+)-N-Allylnormetazocine>10,000Guinea Pig Brain[1][3]
Kappa Opioid (κ) (+)-N-Allylnormetazocine>10,000Guinea Pig Brain[1][3]
Delta Opioid (δ) (+)-N-Allylnormetazocine>10,000Guinea Pig Brain[3]
NMDA (PCP site) (+)-N-Allylnormetazocine200 - 500Rat Brain[5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (+)-N-Allylnormetazocine for various receptors.

Materials:

  • Membrane preparations from appropriate tissue sources (e.g., guinea pig brain for sigma and opioid receptors, rat brain for NMDA receptors).

  • Radioligands: --INVALID-LINK---pentazocine (for σ₁), [³H]-DTG (for σ₂ in the presence of a selective σ₁ ligand), [³H]-DAMGO (for µ-opioid), [³H]-U-69593 (for κ-opioid), [³H]-DPDPE (for δ-opioid), [³H]-MK-801 (for NMDA).

  • Unlabeled (+)-N-Allylnormetazocine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).[6][7]

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled (+)-N-Allylnormetazocine.[6][7]

  • Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[6]

  • Data Analysis: Determine the concentration of (+)-N-Allylnormetazocine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity of (+)-N-Allylnormetazocine as a σ₁ receptor agonist by measuring changes in intracellular calcium concentration.

Materials:

  • Cell line expressing σ₁ receptors (e.g., NG-108 cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[10][11][12]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • (+)-N-Allylnormetazocine.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash with HBSS, and incubate with the Fluo-4 AM loading solution for approximately 60 minutes at 37°C.[10][11][13]

  • Baseline Measurement: Wash the cells with HBSS to remove excess dye. Measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).[14]

  • Compound Addition: Add varying concentrations of (+)-N-Allylnormetazocine to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the response as a function of (+)-N-Allylnormetazocine concentration to determine the EC₅₀ value.

In Vivo Microdialysis for Acetylcholine (B1216132) Measurement

Objective: To measure the effect of (+)-N-Allylnormetazocine on extracellular acetylcholine levels in the brain of a living animal.

Materials:

  • Male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • (+)-N-Allylnormetazocine.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.[15]

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus).[16][17]

  • Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18]

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular acetylcholine.

  • Drug Administration: Administer (+)-N-Allylnormetazocine (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Sample Collection: Continue collecting dialysate samples to measure the drug-induced changes in acetylcholine levels.

  • Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.[19]

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of different doses of (+)-N-Allylnormetazocine.

Mandatory Visualizations

Signaling Pathways

sigma1_calcium_signaling cluster_cytosol Cytosol BiP BiP Sigma1_inactive σ₁ Receptor (Inactive) Sigma1_inactive->BiP Dissociation Sigma1_inactive->BiP Sigma1_active σ₁ Receptor (Active) Sigma1_inactive->Sigma1_active IP3R IP3 Receptor Ca_ER Ca²⁺ AnkyrinB Ankyrin B AnkyrinB->IP3R Dissociation AnkyrinB->IP3R Ca_cytosol Ca²⁺ Ca_ER->Ca_cytosol NANM (+)-N-Allylnormetazocine NANM->Sigma1_inactive Sigma1_active->AnkyrinB Ca_increase ↑ [Ca²⁺]i Ca_cytosol->Ca_increase

Caption: σ₁ Receptor-Mediated Intracellular Calcium Release.

sigma1_nmda_modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release Sigma1 σ₁ Receptor SK_channel SK Channel Sigma1->SK_channel Inhibition NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx SK_channel->NMDAR Modulation LTP LTP Enhancement Ca_influx->LTP NANM (+)-N-Allylnormetazocine NANM->Sigma1 Activation Glutamate->NMDAR Binding

Caption: σ₁ Receptor Modulation of NMDA Receptor Activity.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_synthesis Overall Synthesis and Interpretation receptor_binding Radioligand Binding Assays (σ₁, σ₂, Opioid, NMDA) data_analysis_vitro Data Analysis (Ki, EC₅₀/IC₅₀) receptor_binding->data_analysis_vitro functional_assay Functional Assays (Calcium Mobilization, cAMP) functional_assay->data_analysis_vitro interpretation Interpretation of Pharmacological Profile data_analysis_vitro->interpretation animal_model Animal Model (Rat) microdialysis In Vivo Microdialysis (Acetylcholine Measurement) animal_model->microdialysis data_analysis_vivo Data Analysis (% Change from Baseline) microdialysis->data_analysis_vivo data_analysis_vivo->interpretation

Caption: Pharmacological Evaluation Workflow.

Conclusion

(+)-N-Allylnormetazocine remains a cornerstone in the study of sigma-1 receptor pharmacology. Its high affinity and selectivity for the σ₁ receptor, coupled with its distinct functional effects on intracellular signaling cascades, underscore its importance as a research tool. The provided data, protocols, and visualizations offer a comprehensive foundation for scientists and researchers engaged in the exploration of σ₁ receptor function and the development of novel therapeutics targeting this unique receptor. Further investigation into the intricate downstream signaling pathways and the physiological consequences of σ₁ receptor modulation by (+)-N-Allylnormetazocine will continue to be a fruitful area of research.

References

Stereospecificity of N-allylnormetazocine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-allylnormetazocine (NANM), also known by its developmental code SKF-10,047, is a benzomorphan (B1203429) derivative that has played a pivotal role in the classification of opioid receptors, particularly in the initial characterization of the sigma (σ) receptor. A critical aspect of its pharmacology lies in its stereochemistry. The two enantiomers, (+)-N-allylnormetazocine and (-)-N-allylnormetazocine, exhibit markedly distinct pharmacological profiles, binding to different receptor systems and eliciting divergent physiological and behavioral effects. This technical guide provides an in-depth analysis of these stereospecific effects, summarizing quantitative binding and functional data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Findings at a Glance

The central theme of NANM pharmacology is a clear division of activity based on stereoisomerism:

  • (-)-N-allylnormetazocine: Primarily interacts with opioid receptors, exhibiting characteristics of a mixed agonist-antagonist.[1] Its effects are, at least in part, naloxone-reversible.[2]

  • (+)-N-allylnormetazocine: Shows preference for sigma (σ) and phencyclidine (PCP) receptors and is largely responsible for the psychotomimetic effects of the racemic mixture.[3][4] Its actions are not antagonized by naloxone.[2]

This stereoselectivity underscores the importance of chiral separation in drug development and provides a valuable tool for dissecting the complex pharmacology of these receptor systems.

Data Presentation: Receptor Binding Affinities

The stereospecific interaction of NANM isomers with various receptors has been quantified through radioligand binding assays. The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) from various studies. Lower values indicate higher binding affinity.

IsomerReceptor TargetRadioligandTissue/Cell LineKd / Ki (nM)Reference
(-)-NANM Mu-Opioid (μ)--INVALID-LINK---NANMMouse Brain Membranes2.1 (Kd)[5]
Mu-Opioid (μ)[3H]DihydromorphineRat Brain HomogenatesDisplaces[1]
Kappa-Opioid (κ)--INVALID-LINK---NANMMouse Brain MembranesSuggested Activity[5]
Sigma (σ)--INVALID-LINK---NANMMouse Brain MembranesPoorly Competes[5]
(+)-NANM Sigma (σ)--INVALID-LINK---NANMMouse Brain Membranes12 (Kd)[5]
PCP[3H]TCPGuinea Pig BrainHigh Affinity[6]
Mu-Opioid (μ)[3H]DAMGOGuinea Pig Brain>10,000 (Ki)[6]
Mu-Opioid (μ)[3H]DihydromorphineRat Brain HomogenatesDoes not displace[1]

Functional Activity and In Vivo Effects

The differential receptor binding translates into distinct functional and behavioral outcomes.

IsomerFunctional/Behavioral EffectSpeciesKey FindingsReference
(-)-NANM Opioid Agonist/AntagonistMouseShows agonist activity in the phenylquinone test and antagonizes morphine's effects in the tail-flick test.[7][7]
Mixed Opioid Agonist-AntagonistMonkeyEffects are antagonized by high doses of naloxone.[2][2]
Physical DependenceRatProduces physical dependence, evidenced by naloxone-precipitated withdrawal.[1][1]
(+)-NANM PCP-like Behavioral EffectsMonkey, PigeonProduces behavioral effects similar to phencyclidine (PCP).[2][2]
Discriminative StimulusRatRats trained to discriminate (+)-NANM generalize to PCP and ketamine.[3][3]
Cholinergic FunctionRatIncreases hippocampal acetylcholine (B1216132) levels, an effect blocked by the σ receptor antagonist haloperidol.[8][8]
AnalgesiaMouseInactive in the phenylquinone test for analgesia.[7][7]

Signaling Pathways

The stereoisomers of NANM initiate distinct intracellular signaling cascades upon binding to their respective primary targets.

(-)-N-allylnormetazocine and the Mu-Opioid Receptor

Binding of (-)-NANM to the μ-opioid receptor (MOR), a Gi/o-coupled GPCR, is expected to initiate canonical opioid signaling. This involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[9] These actions collectively reduce neuronal excitability. More complex, non-canonical signaling pathways involving receptor tyrosine kinase (RTK)-like activity and the PI3K/Akt pathway have also been described for MOR activation.[10][11]

G_protein_signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ligand (-)-NANM Ligand->MOR Binds ATP ATP ATP->AC Effector Reduced Neuronal Excitability cAMP->Effector K_ion->Effector Hyperpolarization

Caption: Canonical G-protein signaling pathway for the μ-opioid receptor activated by (-)-NANM.

(+)-N-allylnormetazocine and the Sigma-1 Receptor

The sigma-1 (σ1) receptor is not a classic GPCR but a unique ligand-operated intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[4][12] Upon stimulation by agonists like (+)-NANM, it dissociates from its binding partner BiP and can translocate to interact with and modulate a variety of client proteins, including ion channels and other receptors.[13] This modulation can influence calcium signaling between the ER and mitochondria, impact ER stress responses, and affect neuronal excitability.[13][14]

Sigma1_signaling cluster_ER Endoplasmic Reticulum (ER) BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP ClientProteins Client Proteins (Ion Channels, Receptors, etc.) S1R_active->ClientProteins Translocates & Interacts Ligand (+)-NANM Ligand->S1R_inactive Agonist Stimulation CellularResponse Modulation of Ca2+ Signaling & Neuronal Excitability ClientProteins->CellularResponse Modulates

Caption: Chaperone activity signaling of the Sigma-1 receptor activated by (+)-NANM.

Experimental Protocols

The characterization of NANM isomers relies on standardized pharmacological assays. Below are detailed methodologies for two key experimental types.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (e.g., (+)- or (-)-NANM) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat or guinea pig cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

2. Assay Procedure:

  • In a 96-well plate, combine the prepared membranes (typically 50-100 µg protein), a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for μ-opioid receptors or --INVALID-LINK---pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (NANM isomer).

  • For determining non-specific binding, a separate set of wells will contain a high concentration of a known, non-labeled ligand for the target receptor.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes 1. Prepare Membranes from Tissue Prep_Reagents 2. Prepare Reagents (Radioligand, Test Compound) Incubate 3. Incubate Membranes, Radioligand & Test Compound Prep_Reagents->Incubate Filter 4. Rapid Filtration to Separate Bound/Free Incubate->Filter Wash 5. Wash Filters Filter->Wash Count 6. Scintillation Counting Wash->Count Calc_IC50 7. Calculate IC50 from Competition Curve Count->Calc_IC50 Calc_Ki 8. Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-protein coupled receptors (GPCRs). It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist, providing a direct measure of G-protein engagement. It is particularly useful for assessing the functional activity of (-)-NANM at opioid receptors.

1. Membrane Preparation:

  • Prepare cell membranes from tissue or cultured cells expressing the receptor of interest (e.g., μ-opioid receptor) as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • In a 96-well plate, add the following in order: assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2), GDP (to a final concentration of ~10-30 µM), and varying concentrations of the agonist to be tested (e.g., (-)-NANM).

  • Add the prepared membranes (10-20 µg protein per well).

  • Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

  • Plot the specific binding (stimulated cpm) against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

The stereoisomers of N-allylnormetazocine present a classic and compelling case of pharmacological stereospecificity. The levorotatory isomer, (-)-NANM, directs its activity towards the opioid system, while the dextrorotatory isomer, (+)-NANM, engages with sigma and PCP receptors. This clear divergence in molecular targets and subsequent biological effects has made NANM an indispensable pharmacological tool. For drug development professionals, this case highlights the critical need to consider stereochemistry in drug design, as different enantiomers can possess not only different potencies but also entirely different mechanisms of action, leading to distinct therapeutic effects and side-effect profiles. The continued study of these isomers provides valuable insights into the complex signaling and function of their respective receptor systems.

References

(+)-N-Allylnormetazocine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-N-Allylnormetazocine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (+)-SKF-10047, is a synthetic benzomorphan (B1203429) derivative widely utilized in neuroscience research. It is a high-affinity sigma-1 (σ₁) receptor agonist and also interacts with various opioid receptors. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, detailed experimental protocols for its study, and a visualization of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is a white, solid compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 133005-41-1[1][2]
Molecular Formula C₁₇H₂₃NO · HCl[1]
Molecular Weight 293.83 g/mol [1]
Purity ≥98% (HPLC)[2]
Appearance White solid
Solubility Soluble in water (>10 mg/mL)[2]
Optical Activity [α]21/D +90.6°, c = 1 in ethanol[2]
Storage Room temperature, desiccated[2]
Synonyms (+)-NANM hydrochloride, (+)-SKF-10047 hydrochloride, Alazocine hydrochloride[1]

Pharmacological Profile

This compound exhibits a complex pharmacological profile, primarily characterized by its high affinity and agonist activity at the sigma-1 receptor. It also displays interactions with opioid receptors, though with lower affinity.

Receptor TargetAffinity (Ki) / Activity
Sigma-1 (σ₁) Receptor High-affinity agonist. Ki values have been reported in the range of 48-66 nM in guinea pig brain membranes.[3]
Sigma-2 (σ₂) Receptor Lower affinity compared to σ₁ receptors, with a reported Ki of 27 µM.[4]
μ-Opioid Receptor Low affinity, with a reported Ki of 1900 nM in guinea pig brain membranes.[3] It has been shown to act as an antagonist at this receptor.[3] At a concentration of 1 nM, it inhibits the μ-opioid receptor by 28.5%.[4]
κ-Opioid Receptor Low affinity, with a reported Ki of 1600 nM in guinea pig brain membranes.[3] At a concentration of 1 nM, it inhibits the κ-opioid receptor by 31%.[4]
δ-Opioid Receptor Very low affinity, with a reported Ki of 19,000 nM in guinea pig brain membranes.[3] At a concentration of 1 nM, it inhibits the δ-opioid receptor by 2.5%.[4]
NMDA Receptor Moderate affinity for the dizocilpine (B47880) (MK-801)/phencyclidine (PCP) site, with a reported Ki of 587 nM in rat brain membranes, acting as an uncompetitive antagonist at higher concentrations.[3]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for the sigma-1 receptor in guinea pig brain membranes.

Materials:

  • Guinea pig brain tissue

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~29 Ci/mmol)

  • Non-specific binding control: Haloperidol (B65202) (10 µM)

  • This compound stock solution

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 400 µg of protein), --INVALID-LINK---Pentazocine (at a final concentration around its Kd, e.g., 5 nM), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Determination of Non-specific Binding: In a parallel set of wells, add the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM) to determine non-specific binding.

  • Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to soak for at least 10 hours. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Mouse Tail-Flick Test

This protocol describes a method to assess the antinociceptive effects of this compound.

Materials:

  • Male ICR mice (20-25 g)

  • This compound solution in saline

  • Tail-flick analgesia meter

  • Saline solution (vehicle control)

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling for at least 60 minutes before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the ventral surface of the tail and recording the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 0.3, 1, 3, 10, and 30 mg/kg) or saline via intraperitoneal injection.

  • Post-treatment Measurements: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antinociceptive effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the activation of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.

General Sigma-1 Receptor Activation

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon binding of an agonist like this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins to modulate their function.

G cluster_ER Endoplasmic Reticulum S1R_BiP σ₁R-BiP Complex S1R Active σ₁R S1R_BiP->S1R Agonist Binding ((+)-NANM HCl) BiP BiP Downstream Effectors Downstream Effectors S1R->Downstream Effectors Agonist (+)-N-Allylnormetazocine hydrochloride Agonist->S1R_BiP

Caption: General activation mechanism of the sigma-1 receptor by (+)-N-Allylnormetazocine HCl.

Modulation of Calcium Signaling

A key function of the activated sigma-1 receptor is the modulation of intracellular calcium (Ca²⁺) signaling. It interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) at the ER membrane, stabilizing it and prolonging Ca²⁺ signaling from the ER to the mitochondria. Furthermore, it has been shown to inhibit store-operated Ca²⁺ entry (SOCE) by enhancing the interaction between STIM1 and the sigma-1 receptor, thereby reducing the coupling of STIM1 to Orai1.

G cluster_workflow Modulation of Calcium Signaling NANM (+)-NANM HCl S1R σ₁R Activation NANM->S1R IP3R IP₃R Stabilization S1R->IP3R STIM1_S1R ↑ STIM1-σ₁R Interaction S1R->STIM1_S1R Ca_Mito ↑ Ca²⁺ signal to Mitochondria IP3R->Ca_Mito STIM1_Orai1 ↓ STIM1-Orai1 Coupling STIM1_S1R->STIM1_Orai1 SOCE ↓ Store-Operated Ca²⁺ Entry STIM1_Orai1->SOCE

Caption: Dual effects of (+)-NANM HCl on intracellular calcium signaling pathways.

Inhibition of Presynaptic Glutamate (B1630785) Release

In nerve terminals, activation of the sigma-1 receptor by this compound has been shown to inhibit the release of glutamate. This effect is mediated by a reduction in intracellular Ca²⁺ concentration due to the inhibition of presynaptic voltage-dependent Ca²⁺ channels (VDCCs) and the suppression of the Protein Kinase C (PKC) signaling cascade.

G cluster_presynaptic Presynaptic Terminal NANM (+)-NANM HCl S1R σ₁R Activation NANM->S1R PKC PKC Signaling S1R->PKC inhibition VDCC Voltage-Dependent Ca²⁺ Channels S1R->VDCC inhibition Glutamate_release ↓ Glutamate Release PKC->Glutamate_release Ca_influx ↓ Ca²⁺ Influx VDCC->Ca_influx Ca_influx->Glutamate_release

Caption: Presynaptic inhibition of glutamate release by (+)-N-Allylnormetazocine HCl.

Conclusion

This compound is a critical pharmacological tool for investigating the function of the sigma-1 receptor. Its well-characterized chemical and pharmacological properties, combined with its diverse effects on cellular signaling pathways, make it an invaluable compound for research in neuropharmacology and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex roles of the sigma-1 receptor in health and disease.

References

Methodological & Application

Application Notes and Protocols: In Vitro Binding Assay for (+)-N-Allylnormetazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine, also known as (+)-SKF-10047, is a high-affinity ligand for sigma receptors, particularly the sigma-1 (σ₁) subtype. It is a crucial tool for researchers studying the pharmacology and function of these receptors, which are implicated in a variety of physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer. This document provides a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of test compounds with sigma receptors using radiolabeled (+)-N-Allylnormetazocine.

Radioligand binding assays are a fundamental technique in pharmacology, allowing for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, and the maximum receptor density (Bmax).[1] Competitive binding assays, a variation of this technique, are used to determine the inhibitory constant (Kᵢ) of unlabeled compounds, providing a measure of their binding affinity.[1]

Data Presentation

The following tables summarize the quantitative binding data for (+)-N-Allylnormetazocine at sigma receptors as determined by in vitro radioligand binding assays.

Table 1: Saturation Binding Parameters for (+)-[³H]N-Allylnormetazocine

Tissue SourceRadioligandKd (nM)Bmax (fmol/mg protein)Reference
Porcine Gastric Fundic Mucosa(+)-[³H]N-Allylnormetazocine90.51058[2]
Guinea Pig Brain(d)-[³H]SKF 10047173Not Reported[3]

Table 2: Inhibitory Constants (Kᵢ) of Various Ligands at Sigma-1 Receptors (determined using various radioligands)

CompoundRadioligand UsedKᵢ (nM)Tissue SourceReference
Haloperidol[³H]-(+)-pentazocine4.5Human (recombinant)[4]
(+)-Pentazocine[³H]-(+)-pentazocine~10 (Kd)Guinea Pig Liver[5]
3-PPP[³H]-(+)-pentazocine253Human (recombinant)[4]
PD-144418[³H]-(+)-pentazocine18.9Human (recombinant)[4]
(+)-SKF 10047[³H]-(+)-pentazocine4868Human (recombinant)[4]

Experimental Protocols

This section details the methodologies for preparing materials and conducting saturation and competition binding assays.

Protocol 1: Membrane Preparation from Tissue

This protocol describes the preparation of cell membranes from tissue, a common source of receptors for in vitro binding assays.[6]

Materials:

  • Tissue of interest (e.g., guinea pig brain, porcine gastric fundic mucosa)

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge tubes

  • Homogenizer (e.g., Dounce or Polytron)

  • Refrigerated centrifuge

Procedure:

  • Dissect and weigh the tissue on ice.

  • Add the tissue to 10-20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membrane fraction.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension steps (steps 6 and 7) to wash the membranes.

  • After the final wash, resuspend the pellet in a suitable volume of Assay Buffer (see Protocol 2) for immediate use or in a buffer containing a cryoprotectant (e.g., sucrose) for long-term storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the Kd and Bmax of radiolabeled (+)-N-Allylnormetazocine.[1]

Materials:

  • Membrane preparation (from Protocol 1)

  • Radioligand: (+)-[³H]N-Allylnormetazocine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM unlabeled (+)-N-Allylnormetazocine or Haloperidol

  • 96-well microplates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the radioligand, (+)-[³H]N-Allylnormetazocine, in Assay Buffer. The concentration range should span below and above the expected Kd (e.g., 0.1 - 200 nM).

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • For each radioligand concentration, also set up triplicate wells for non-specific binding. To these wells, add the non-specific binding control at a final concentration of 10 µM.

  • Add a consistent amount of the membrane preparation (e.g., 50-100 µg of protein) to each well.

  • Add the corresponding concentration of (+)-[³H]N-Allylnormetazocine to each well.

  • The final assay volume in each well should be uniform (e.g., 250 µL).

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each radioligand concentration by subtracting the average non-specific binding (CPM) from the average total binding (CPM).

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competitive Binding Assay

This protocol is used to determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace the binding of a fixed concentration of radiolabeled (+)-N-Allylnormetazocine.[1]

Materials:

  • All materials from Protocol 2

  • Unlabeled test compounds

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total binding wells: Contain membrane preparation and a fixed concentration of (+)-[³H]N-Allylnormetazocine (typically at or near its Kd).

    • Non-specific binding wells: Contain membrane preparation, the fixed concentration of (+)-[³H]N-Allylnormetazocine, and 10 µM of a non-labeled sigma ligand (e.g., Haloperidol).

    • Competition wells: Contain membrane preparation, the fixed concentration of (+)-[³H]N-Allylnormetazocine, and one of the serial dilutions of the test compound.

  • Follow steps 4-10 from Protocol 2.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifuge2 Membrane_Pellet Resuspend Membrane Pellet Centrifuge2->Membrane_Pellet Protein_Assay Protein Quantification Membrane_Pellet->Protein_Assay Assay_Setup Assay Plate Setup (Total, Non-specific, Competition) Protein_Assay->Assay_Setup Membrane Prep Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Raw Data Plotting Plot Data Calc_Specific->Plotting Regression Non-linear Regression Plotting->Regression Determine_Params Determine Kd, Bmax, or IC50/Ki Regression->Determine_Params

Caption: Workflow for In Vitro Radioligand Binding Assay.

Binding_Principles cluster_saturation Saturation Binding cluster_competition Competitive Binding Receptor_S Receptor Bound_Complex_S Receptor-[³H]Ligand Complex Radioligand_S [³H]Ligand Radioligand_S->Receptor_S Kd Receptor_C Receptor Bound_Complex_C1 Receptor-[³H]Ligand Bound_Complex_C2 Receptor-Compound Radioligand_C [³H]Ligand Radioligand_C->Receptor_C Competitor Test Compound Competitor->Receptor_C Ki

Caption: Principles of Saturation and Competitive Binding.

References

Application Notes and Protocols for the Use of (+)-SKF-10,047 in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-SKF-10,047 is a prototypical agonist for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. While initially explored for its opioid-like properties, its primary utility in contemporary neuroscience research, particularly in the field of pain, is as a pharmacological tool to probe the function of the σ1 receptor. In the context of neuropathic pain, the activation of the σ1 receptor is generally considered to be pro-nociceptive, meaning it facilitates and enhances pain signaling.[1] Consequently, (+)-SKF-10,047 is not typically investigated as a therapeutic for pain relief but rather as an agent to induce or potentiate hyperalgesia and allodynia. This allows researchers to study the molecular mechanisms underlying central and peripheral sensitization, key components in the pathophysiology of chronic pain. These application notes provide an overview of the use of (+)-SKF-10,047 and other selective σ1 receptor agonists in rodent models to investigate the mechanisms of neuropathic pain potentiation.

Mechanism of Action in Pain Pathways:

Activation of the σ1 receptor by agonists like (+)-SKF-10,047 has been shown to modulate the activity of various ion channels and neurotransmitter systems involved in pain transmission.[2] Key downstream effects include the potentiation of N-methyl-D-aspartate (NMDA) receptor function, modulation of voltage-gated calcium (Ca²⁺) and sodium (Na⁺) channels, and activation of intracellular signaling cascades, such as the Protein Kinase C (PKC) pathway.[1][2] This leads to increased neuronal excitability and synaptic plasticity in pain-processing regions of the spinal cord and brain, contributing to the phenomena of central sensitization, mechanical allodynia (pain in response to a non-painful stimulus), and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

Signaling Pathway of Sigma-1 Receptor Agonist-Induced Nociceptive Facilitation

sigma1_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular (+)-SKF-10,047 (+)-SKF-10,047 Sigma1R Sigma-1 Receptor (+)-SKF-10,047->Sigma1R Binds & Activates PLC Phospholipase C (PLC) Sigma1R->PLC Activates NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates PKC->NMDAR Phosphorylates & Potentiates PKC->VGCC Modulates Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_influx->Neuronal_Hyperexcitability Pain_Facilitation Pain Facilitation (Allodynia/Hyperalgesia) Neuronal_Hyperexcitability->Pain_Facilitation experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., Male ICR Mice) Acclimatization Acclimatize Animals to Testing Environment Animal_Model->Acclimatization Baseline Establish Baseline Nociceptive Thresholds (von Frey & Hargreaves Tests) Acclimatization->Baseline Drug_Admin Intrathecal Administration of Sigma-1 Agonist (e.g., PRE-084) or Vehicle Baseline->Drug_Admin Post_Admin_Testing Post-Administration Behavioral Testing (e.g., at 15, 30, 60, 120 min) Drug_Admin->Post_Admin_Testing Data_Collection Collect Paw Withdrawal Latency/Threshold Data Post_Admin_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Determine Significance of Agonist-Induced Hypersensitivity Statistical_Analysis->Results

References

Application Notes and Protocols for Electrophysiological Recording Techniques with (+)-N-Allylnormetazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine (also known as (+)-SKF 10,047) is a widely used pharmacological tool in neuroscience and physiology research. It is recognized as a prototypical agonist for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2][3] Unlike traditional cell surface receptors, the sigma-1 receptor modulates a variety of intracellular signaling pathways and the function of numerous ion channels and neurotransmitter receptors.[4][5] Consequently, (+)-N-Allylnormetazocine serves as a critical compound for investigating the physiological roles of the sigma-1 receptor and for exploring its therapeutic potential in various neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing (+)-N-Allylnormetazocine in electrophysiological studies, along with a summary of its known effects on various ion channels and receptors. The information is intended to guide researchers in designing and executing experiments to probe the functional consequences of sigma-1 receptor activation in excitable cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of (+)-N-Allylnormetazocine (NANK) on various ion channels and receptors as determined by electrophysiological recordings.

Table 1: Effects of (+)-N-Allylnormetazocine on Voltage-Gated Ion Channels

Ion Channel SubtypeCell TypeNANK ConcentrationObserved EffectQuantitative DataCitation(s)
NaV1.2HEK293T cells10 µMInhibition~50% inhibition of peak current[6][7]
NaV1.4HEK293T and COS-7 cells10 µMInhibitionSignificant reduction in current amplitude[6][7]
KV1.4Xenopus oocytesNot specifiedDownregulation of outward currents-[8][9]
N-type Ca²⁺ (CaV2.2)Rat striatal cholinergic interneurons50 µMInhibitionSignificant depression of N-type Ca²⁺ currents[8][9][10]
L-type Ca²⁺Rat retinal ganglion cellsNot specifiedInhibition of Ca²⁺ influxInhibition of KCl-induced calcium influx[11]
P/Q-type Ca²⁺ (CaV2.1)Rat cortical nerve terminalsNot specifiedInhibition of glutamate (B1630785) release (indirectly suggests channel modulation)Prevention of 4-AP-evoked glutamate release[10]

Table 2: Effects of (+)-N-Allylnormetazocine on Ligand-Gated Ion Channels and Intracellular Receptors

Receptor SubtypeCell TypeNANK ConcentrationObserved EffectQuantitative DataCitation(s)
NMDA ReceptorRat dopaminergic neurons (A9 & A10)1.2 mg/kg (i.v.)Potentiation of NMDA-induced activationSlight increase in spontaneous firing rate and potentiation of NMDA-induced activation[12]
IP₃ ReceptorMCF-7 cells (overexpressing sigma-1R)Not applicable (agonist-independent enhancement)Enhancement of bradykinin-induced Ca²⁺ releaseDecrease in bradykinin (B550075) ED₅₀ values[4][13]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons or Cell Lines

This protocol is designed for investigating the effects of (+)-N-Allylnormetazocine on ionic currents in either primary neuronal cultures or cell lines expressing the ion channel of interest.

Materials:

  • Cells: Primary neurons or cell lines cultured on glass coverslips.

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubble with 95% O₂ / 5% CO₂. Adjust osmolarity to ~290 mOsm.

  • Internal Solution (for K⁺ currents): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

  • (+)-N-Allylnormetazocine Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.

  • Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Preparation:

    • Place a coverslip with cultured cells into the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution at a rate of 1.5-2 mL/min.

    • Prepare a patch pipette by filling it with the appropriate internal solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Approach a healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV for Na⁺ channels, -70 mV for K⁺ channels).

    • Apply a series of voltage steps to elicit ionic currents.

    • Record baseline currents in the external solution for a stable period (e.g., 5-10 minutes).

    • Apply (+)-N-Allylnormetazocine by switching the perfusion to the external solution containing the desired concentration of the drug.

    • Record the currents in the presence of the drug until a steady-state effect is observed.

    • To determine concentration-response relationships, apply increasing concentrations of (+)-N-Allylnormetazocine cumulatively.

    • Wash out the drug by perfusing with the control external solution to observe reversibility.

  • Current-Clamp Recordings:

    • Switch to current-clamp mode to measure the cell's membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to assess neuronal excitability (e.g., resting membrane potential, input resistance, action potential firing frequency).

    • Record baseline activity.

    • Apply (+)-N-Allylnormetazocine and record changes in membrane potential and firing patterns.

Protocol 2: Electrophysiology in Acute Brain Slices

This protocol is suitable for studying the effects of (+)-N-Allylnormetazocine on synaptic transmission and neuronal excitability in a more intact neural circuit.

Materials:

  • Animal: Rodent (e.g., rat or mouse).

  • Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 dextrose.

  • Recording aCSF (carbogenated): Standard aCSF as described in Protocol 1.

  • Vibratome or Tissue Slicer.

  • Incubation Chamber.

  • Other materials as listed in Protocol 1.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest using a vibratome.

    • Transfer the slices to an incubation chamber containing carbogenated recording aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage and perfuse with recording aCSF.

    • Perform whole-cell patch-clamp recordings from visually identified neurons as described in Protocol 1.

    • For synaptic studies, use a stimulating electrode to evoke synaptic responses (e.g., excitatory or inhibitory postsynaptic currents/potentials).

  • Drug Application:

    • Apply (+)-N-Allylnormetazocine via bath perfusion as described in Protocol 1.

    • Analyze the effects on neuronal intrinsic properties, action potential firing, and synaptic transmission.

Visualizations

Signaling Pathways and Mechanisms of Action

NANK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NANK (+)-N-Allylnormetazocine Sigma1R Sigma-1 Receptor NANK->Sigma1R Agonist Binding IonChannels Voltage-Gated Ion Channels (NaV, KV, CaV) NMDA Receptor PKC Protein Kinase C (PKC) PKC->IonChannels Phosphorylation (Modulation) Sigma1R->IonChannels Modulation IP3R IP3 Receptor Sigma1R->IP3R Potentiation Ca_ER Ca²⁺ Store IP3R->Ca_ER Ca²⁺ Release Ca_ER->PKC Activation

Caption: Signaling pathway of (+)-N-Allylnormetazocine via the Sigma-1 receptor.

Experimental Workflow

Experimental_Workflow A Cell/Slice Preparation B Obtain GΩ Seal A->B C Establish Whole-Cell Configuration B->C D Record Baseline Activity (Voltage- or Current-Clamp) C->D E Bath Apply (+)-N-Allylnormetazocine D->E F Record Drug Effect E->F G Washout F->G H Record Recovery G->H I Data Analysis H->I

Caption: A typical experimental workflow for patch-clamp recording with NANK application.

Logical Relationships of Effects

Logical_Relationships NANK (+)-N-Allylnormetazocine Sigma1R Sigma-1 Receptor Activation NANK->Sigma1R IonChannelMod Ion Channel Modulation Sigma1R->IonChannelMod CaSignaling Altered Ca²⁺ Signaling Sigma1R->CaSignaling NeuronalExcitability Changes in Neuronal Excitability IonChannelMod->NeuronalExcitability CaSignaling->NeuronalExcitability SynapticTransmission Modulation of Synaptic Transmission CaSignaling->SynapticTransmission NeuronalExcitability->SynapticTransmission

Caption: Logical relationships of NANK's effects on cellular components.

Conclusion

(+)-N-Allylnormetazocine is a valuable pharmacological agent for elucidating the complex roles of the sigma-1 receptor in cellular electrophysiology. Its diverse effects on a range of ion channels and intracellular signaling pathways underscore the importance of this receptor in regulating neuronal function. The protocols and data presented here provide a framework for researchers to effectively utilize (+)-N-Allylnormetazocine in their electrophysiological investigations, contributing to a deeper understanding of sigma-1 receptor pharmacology and its potential as a therapeutic target.

References

Application Notes and Protocols for In Vivo Administration of (+)-N-Allylnormetazocine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of (+)-N-Allylnormetazocine hydrochloride for in vivo injections in research settings. The following sections detail the necessary materials, equipment, and step-by-step procedures for preparing solutions for intraperitoneal and subcutaneous administration in rodents.

Solubility and Vehicle Recommendations

This compound is soluble in water at concentrations greater than 10 mg/mL.[1][2] For in vivo applications, sterile isotonic saline (0.9% NaCl) is the recommended vehicle to ensure physiological compatibility and minimize irritation at the injection site.

Table 1: Solubility and Recommended Vehicle

CompoundSolubility in WaterRecommended In Vivo Vehicle
This compound>10 mg/mLSterile 0.9% Saline

In Vivo Dosing Information

The appropriate dose of this compound will vary depending on the animal model, route of administration, and experimental objectives. The following table summarizes dosages reported in the literature for rats and mice.

Table 2: Reported In Vivo Dosages

Animal ModelRoute of AdministrationDose Range (mg/kg)Reference
RatIntraperitoneal (IP)0.3 - 30[3]
MouseSubcutaneous (SC)3 - 30[4]

Experimental Protocols

Preparation of Sterile 0.9% Saline Vehicle

Materials:

  • Sodium chloride (NaCl), ACS grade or higher

  • Distilled or deionized water

  • Sterile, sealed storage bottle or flask

  • Autoclave

Protocol:

  • Weigh 9.0 grams of NaCl.

  • Dissolve the NaCl in 1 liter of distilled water.

  • Stir until the salt is completely dissolved.

  • Transfer the solution to a container suitable for autoclaving.

  • Sterilize the solution by autoclaving at 121°C for 20-30 minutes.

  • Allow the solution to cool to room temperature before use.

  • Store the sterile saline in a sealed container at room temperature.

Preparation of Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Aseptically transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile 0.9% saline to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of saline.

  • Vortex the solution until the powder is completely dissolved.

  • If preparing a larger batch for long-term storage, it is advisable to filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • For immediate use, proceed to the preparation of the final injection solution. For storage, aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles.[3]

Storage of Stock Solution:

  • Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

  • Protect from light and moisture.

Preparation of Final Injection Solution

Protocol:

  • Determine the final concentration needed for your experiment based on the desired dose (mg/kg) and the injection volume (mL/kg). A common injection volume for intraperitoneal and subcutaneous injections in rodents is 5-10 mL/kg.

  • Calculate the volume of the stock solution and sterile saline required to achieve the final concentration.

    • Example Calculation:

      • Desired dose: 10 mg/kg

      • Animal weight: 0.25 kg

      • Injection volume: 5 mL/kg

      • Total volume to inject: 0.25 kg * 5 mL/kg = 1.25 mL

      • Total drug needed: 0.25 kg * 10 mg/kg = 2.5 mg

      • Final concentration of injection solution: 2.5 mg / 1.25 mL = 2 mg/mL

      • To prepare 1.25 mL of a 2 mg/mL solution from a 10 mg/mL stock:

        • Volume of stock solution (V1) = (2 mg/mL * 1.25 mL) / 10 mg/mL = 0.25 mL

        • Volume of sterile saline to add = 1.25 mL - 0.25 mL = 1.0 mL

  • In a sterile tube, combine the calculated volume of the stock solution and sterile saline.

  • Gently mix the solution.

  • Draw the final solution into a sterile syringe with the appropriate needle size for the intended injection route and animal model.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for In Vivo Injection Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization & Storage cluster_injection_prep Final Preparation weigh Weigh (+)-N-Allylnormetazocine HCl dissolve Dissolve in Saline (Stock Solution) weigh->dissolve prepare_saline Prepare Sterile 0.9% Saline prepare_saline->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot Stock Solution filter->aliquot store Store at -20°C or -80°C aliquot->store calculate Calculate Final Dose & Volume aliquot->calculate Use Fresh Stock store->calculate Use Stored Stock dilute Dilute Stock to Final Concentration calculate->dilute load_syringe Load Syringe for Injection dilute->load_syringe

Caption: Workflow for preparing (+)-N-Allylnormetazocine HCl injection solutions.

signaling_pathway Simplified Signaling Interaction of (+)-N-Allylnormetazocine cluster_receptors Primary Targets compound (+)-N-Allylnormetazocine HCl sigma1 σ1 Receptor compound->sigma1 Agonist nmda NMDA Receptor (PCP site) compound->nmda Antagonist opioid Opioid Receptors (μ, κ, δ) compound->opioid Antagonist downstream Modulation of Cellular Signaling (e.g., Ion Channel Activity, Neurotransmitter Release) sigma1->downstream nmda->downstream opioid->downstream effect Psychotomimetic & Neurological Effects downstream->effect

References

Application Notes & Protocols: Studying the Neuroprotective Effects of (+)-N-Allylnormetazocine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-N-Allylnormetazocine, also known as SKF 10,047, is a prototypical sigma-1 receptor (σ1R) agonist. The σ1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondria associated membrane (MAM), a critical hub for cellular signaling and survival.[1] Activation of σ1R by agonists like (+)-N-Allylnormetazocine has been shown to confer neuroprotection in various models of neurodegenerative diseases and neuronal injury.[2][3] These protective effects are attributed to the modulation of multiple cellular pathways, including the regulation of calcium homeostasis, mitigation of oxidative stress, inhibition of apoptosis, and enhancement of pro-survival signaling.[1][3]

This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective mechanisms of (+)-N-Allylnormetazocine. The methodologies cover in vitro and in vivo models, key biochemical assays, and data presentation guidelines.

Key Signaling Pathways in σ1R-Mediated Neuroprotection

Activation of the sigma-1 receptor by (+)-N-Allylnormetazocine initiates a cascade of downstream signaling events that collectively enhance neuronal resilience. The receptor's strategic location at the MAM allows it to modulate ER stress, mitochondrial function, and intracellular calcium signaling.[1][2] Key neuroprotective mechanisms include stabilizing mitochondrial membrane potential, reducing reactive oxygen species (ROS) production, promoting the expression of anti-apoptotic proteins like Bcl-2, and activating pro-survival kinase pathways such as ERK and Akt.[1][4][5]

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosolic Signaling S1R (+)-N-Allylnormetazocine → σ1R BiP BiP/Grp78 S1R->BiP Dissociates from ER_Stress ER Stress Mitigation S1R->ER_Stress Regulates Ca_ER Ca2+ Release Modulation S1R->Ca_ER Modulates MMP Stabilize ΔΨm S1R->MMP Promotes Bcl2 ↑ Bcl-2 Expression S1R->Bcl2 Promotes ERK ERK Pathway S1R->ERK Activates Akt Akt Pathway S1R->Akt Activates Mito_Ca Ca2+ Buffering Ca_ER->Mito_Ca Influx ROS ↓ ROS Production MMP->ROS Apoptosis ↓ Apoptosis ROS->Apoptosis Bcl2->Apoptosis Inhibits BDNF ↑ BDNF ERK->BDNF Survival Neuronal Survival & Plasticity Akt->Survival BDNF->Survival

Caption: σ1R signaling pathways activated by (+)-N-Allylnormetazocine.

General Experimental Workflow

A typical investigation into the neuroprotective effects of (+)-N-Allylnormetazocine follows a multi-stage process. It begins with in vitro screening to establish efficacy and elucidate mechanisms, followed by validation in more complex in vivo models that mimic human disease.

G cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_invivo In Vivo Validation start Start: Hypothesis Formulation model_select 1. Select Model (e.g., SH-SY5Y, Primary Neurons) start->model_select induce_injury 2. Induce Neuronal Injury (e.g., Oxidative, Excitotoxic) model_select->induce_injury apply_drug 3. Apply (+)-N-Allylnormetazocine induce_injury->apply_drug assays 4. Perform Functional Assays apply_drug->assays viability Cell Viability (MTT, LDH) oxidative Oxidative Stress (DCF-DA, MDA) apoptosis Apoptosis (Caspase, TUNEL) mito Mitochondrial Health (JC-1, TMRM) animal_model 5. Select Animal Model (e.g., MCAO, 6-OHDA) assays->animal_model administer_drug 6. Administer Drug animal_model->administer_drug assess_outcome 7. Assess Outcomes administer_drug->assess_outcome end_node Conclusion & Data Analysis assess_outcome->end_node

Caption: Workflow for assessing neuroprotective effects.

In Vitro Models and Protocols

In vitro studies are essential for initial screening and mechanism-of-action studies.[6] Human neuroblastoma SH-SY5Y cells are a common model as they can be differentiated into a more mature neuronal phenotype.[7][8] Primary neuronal cultures, while more complex to maintain, offer a model that more closely resembles the in vivo environment.

3.1. Protocol: Induction of Oxidative Stress in SH-SY5Y Cells

This protocol describes the use of hydrogen peroxide (H₂O₂) to induce oxidative stress, a common feature in many neurodegenerative diseases.

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of (+)-N-Allylnormetazocine (e.g., 1 µM, 10 µM, 50 µM). Incubate for 2 hours.

  • Injury Induction: Add H₂O₂ to the wells to a final concentration of 100-200 µM. Include control wells (no drug, no H₂O₂) and injury-only wells (H₂O₂ only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment: Proceed with cell viability or other functional assays.

3.2. Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Assay: After the 24-hour injury incubation, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control group.

3.3. Protocol: Measurement of Intracellular ROS (DCF-DA Assay)

This assay uses 2',7'-dichlorofluorescin diacetate (DCF-DA) to quantify intracellular reactive oxygen species (ROS).[9]

  • Cell Preparation: Culture and treat cells in a black, clear-bottom 96-well plate as described in Protocol 3.1.

  • Loading: After the desired treatment period, remove the medium and wash the cells twice with warm PBS.

  • Incubation: Add 100 µL of 10 µM DCF-DA solution in PBS to each well. Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[10]

  • Analysis: Normalize the fluorescence intensity to the control group to determine the relative ROS production.

3.4. Protocol: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[11]

  • Cell Preparation: Culture and treat cells in a white-walled 96-well plate.

  • Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) directly to each well according to the manufacturer's instructions.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours in the dark.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[11]

  • Analysis: Increased luminescence corresponds to higher caspase-3/7 activity and apoptosis.

3.5. Protocol: Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is a ratiometric probe used to measure mitochondrial membrane potential (ΔΨm). In healthy mitochondria with high potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.[12]

  • Cell Preparation: Culture and treat cells on a suitable plate or coverslip for microscopy.

  • Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.[12]

  • Washing: Wash the cells twice with assay buffer or PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. Capture images in both the green (Ex/Em ~488/530 nm) and red (Ex/Em ~585/590 nm) channels.

  • Analysis: Quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

In Vivo Models and Protocols

In vivo models are crucial for evaluating the therapeutic potential of (+)-N-Allylnormetazocine in a complex biological system.

4.1. Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used preclinical model of focal ischemic stroke.[6][13]

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse.

  • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery, typically using an intraluminal filament. The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.[14]

  • Drug Administration: Administer (+)-N-Allylnormetazocine (e.g., 1-10 mg/kg, i.p.) either before the ischemic insult (pre-treatment) or after (post-treatment) to assess its protective window.

  • Outcome Assessment: Evaluate outcomes at 24-72 hours post-MCAO.

4.2. Protocol: Assessment of Neurological Deficit

  • Behavioral Scoring: Use a standardized neurological scoring system (e.g., a 5-point scale) to assess motor deficits. For example: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.

  • Analysis: Compare the neurological scores between vehicle-treated and drug-treated groups.

4.3. Protocol: Infarct Volume Measurement (TTC Staining)

  • Brain Collection: Euthanize the animal at the desired endpoint and carefully remove the brain.

  • Sectioning: Slice the brain into 2 mm coronal sections.

  • Staining: Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • Imaging and Analysis: Image the stained sections and use image analysis software (e.g., ImageJ) to quantify the area of the infarct in each slice. Calculate the total infarct volume, often corrected for edema.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison across different experimental conditions.

Table 1: In Vitro Neuroprotective Effect of (+)-N-Allylnormetazocine Against H₂O₂-Induced Toxicity in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control)Relative ROS Level (% of Injury)Caspase-3/7 Activity (RLU)
Control (Untreated)-100 ± 5.2N/A1,520 ± 110
H₂O₂ (200 µM)-45.3 ± 3.8100 ± 8.18,950 ± 430
(+)-NANM + H₂O₂1 µM58.1 ± 4.182.5 ± 6.56,140 ± 350*
(+)-NANM + H₂O₂10 µM75.6 ± 4.9 61.3 ± 5.33,480 ± 260
(+)-NANM + H₂O₂50 µM82.4 ± 5.545.8 ± 4.9 2,110 ± 190

Data are presented as Mean ± SEM. (+)-NANM: (+)-N-Allylnormetazocine. RLU: Relative Light Units. *p < 0.05, **p < 0.01 vs. H₂O₂ group.

Table 2: In Vivo Neuroprotective Effect of (+)-N-Allylnormetazocine in a Rat MCAO Model

Treatment GroupDose (mg/kg, i.p.)Neurological Score (at 24h)Infarct Volume (mm³)
Sham-0 ± 00 ± 0
Vehicle + MCAO-3.4 ± 0.3245 ± 21
(+)-NANM + MCAO12.6 ± 0.4188 ± 18
(+)-NANM + MCAO51.8 ± 0.3 121 ± 15

Data are presented as Mean ± SEM. MCAO for 90 minutes followed by 24h reperfusion. (+)-NANM was administered 30 min post-MCAO. *p < 0.05, **p < 0.01 vs. Vehicle + MCAO group.

References

Application Notes and Protocols for Behavioral Assays Sensitive to (+)-N-Allylnormetazocine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine ((+)-NANM), also known as SKF-10,047, is a prototypic sigma-1 (σ₁) receptor agonist with additional activity at the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor complex. It is a valuable pharmacological tool for investigating the roles of these receptor systems in various physiological and pathological processes. This document provides detailed application notes and protocols for several behavioral assays that are sensitive to the administration of (+)-NANM. These assays are crucial for characterizing the psychoactive properties of novel compounds targeting σ₁ and PCP/NMDA receptors and for understanding the behavioral consequences of modulating these systems.

Key Behavioral Assays

Several behavioral paradigms have proven to be robust and sensitive to the effects of (+)-NANM administration in preclinical species. These include:

  • Drug Discrimination: A highly specific assay to assess the subjective effects of a drug.

  • Stereotyped Behavior: Measurement of repetitive, unvarying behaviors induced by psychostimulants.

  • Operant Conditioning (Fixed-Interval/Fixed-Ratio Schedules): Evaluation of a drug's effect on motivated behavior and response rates.

  • Locomotor Activity: A general measure of behavioral arousal and motor function.

Drug Discrimination Paradigm

Application: The drug discrimination paradigm is a powerful tool to determine if a novel compound produces subjective effects similar to (+)-NANM. It is highly specific and can be used to establish structure-activity relationships, characterize receptor mechanisms of action, and assess the abuse potential of new chemical entities. In this assay, animals are trained to discriminate between the effects of (+)-NANM and a vehicle injection, typically by pressing one of two levers in an operant chamber to receive a reward (e.g., food pellet) or avoid an aversive stimulus (e.g., mild foot shock).

Experimental Protocol

Species: Rats, Squirrel Monkeys, Pigeons.

Apparatus: Standard two-lever operant conditioning chambers equipped with stimulus lights, a reward dispenser (e.g., for food pellets), and a grid floor for delivering mild foot shocks (for shock-avoidance procedures). The chamber is housed within a sound-attenuating and ventilated enclosure.

Training Procedure:

  • Acclimation and Lever Press Training: Animals are first habituated to the operant chambers and trained to press both levers for reinforcement on a continuous reinforcement schedule, which is then progressed to a fixed-ratio (e.g., FR 10) schedule.

  • Discrimination Training:

    • On training days, animals receive an intraperitoneal (i.p.) or intramuscular (i.m.) injection of either (+)-NANM (the "drug" stimulus) or saline (the "vehicle" stimulus) approximately 15-30 minutes before being placed in the operant chamber.

    • Following a (+)-NANM injection, responses on one lever (the "drug-appropriate" lever) are reinforced, while responses on the other lever are not.

    • Following a saline injection, responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • The assignment of the drug-appropriate lever is counterbalanced across animals.

    • Training sessions typically last for 15-30 minutes.

    • Training continues until a criterion for discrimination is met, for example, ≥80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

Testing Procedure:

  • Generalization (Substitution) Tests: To determine if other compounds produce (+)-NANM-like subjective effects, various doses of a test drug are administered instead of the training drug. The percentage of responses on the drug-appropriate lever is measured. A dose-dependent increase in responding on the (+)-NANM-appropriate lever suggests generalization.

  • Antagonism Tests: To identify the receptor mechanisms mediating the discriminative stimulus effects of (+)-NANM, a potential antagonist is administered prior to the administration of (+)-NANM. A blockade of the (+)-NANM cue (i.e., a decrease in responding on the drug-appropriate lever) indicates antagonism.

Data Presentation

Table 1: Generalization of other compounds to the discriminative stimulus effects of (+)-N-Allylnormetazocine.

CompoundSpeciesTraining Dose of (+)-NANMGeneralization (ED₅₀ mg/kg)Potency Relative to (+)-NANMCitation(s)
Phencyclidine (PCP)Rat5.0 mg/kg1.0 - 2.0Equipotent[1]
KetamineRat5.0 mg/kg~10.06.7x less potent[1]
CyclazocineRat5.0 mg/kg0.5 - 1.0Equipotent[1]
(+)-PentazocineSquirrel Monkey1.0 mg/kgNo Generalization-[2]
MK-801Squirrel Monkey1.0 mg/kgGeneralizesMore potent[2]

Table 2: Antagonism of the discriminative stimulus effects of (+)-N-Allylnormetazocine.

AntagonistSpecies(+)-NANM DoseAntagonist DoseEffectCitation(s)
HaloperidolSquirrel Monkey1.0 mg/kg0.03 - 0.1 mg/kgPartial antagonism[2]
BMY 14802Squirrel Monkey1.0 mg/kg1.0 - 3.0 mg/kgPartial antagonism[2]
(+)-3-PPPRat5.0 mg/kg1.0 mg/kgComplete antagonism[3]

Stereotyped Behavior

Application: (+)-NANM, like other PCP-site ligands, induces a characteristic pattern of stereotyped behaviors in rodents, including repetitive head weaving, sniffing, turning, and backward locomotion (backpedaling). Quantifying these behaviors provides a measure of the drug's psychomotor stimulant effects and can be used to screen for compounds with similar behavioral profiles.

Experimental Protocol

Species: Rats.

Apparatus: A clear, open-field arena (e.g., 40 x 40 x 40 cm) allows for unobstructed observation and video recording of the animal's behavior.

Procedure:

  • Habituation: Animals are habituated to the testing arena for a period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced activity.

  • Drug Administration: Animals are administered (+)-NANM or a test compound, typically via i.p. injection.

  • Observation Period: Immediately after injection, animals are placed in the center of the open-field arena, and their behavior is recorded for a set period (e.g., 60-90 minutes).

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, scores the presence and intensity of specific stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a rating scale.

Stereotypy Rating Scale (adapted from PCP-induced behavior scales):

ScoreBehaviorDescription
0 NormalAnimal is calm, exploring, or resting.
1 Intermittent HyperactivityIncreased locomotor activity with periods of normal behavior.
2 Continuous HyperactivityContinuous and rapid movement around the arena.
3 Slow, Repetitive Sniffing/Head WeavingThe animal shows slow, but continuous, repetitive sniffing or side-to-side head movements while remaining in one location.
4 Intense, Continuous Sniffing/Head Weaving and TurningFast and continuous sniffing or head weaving, often accompanied by turning (circling) behavior.
5 Intense Stereotypy with AtaxiaIntense and continuous stereotyped behaviors, with the addition of ataxia (uncoordinated movements, stumbling).
6 Severe Ataxia/RecumbencyAnimal is unable to maintain an upright posture.
Data Presentation

Table 3: Dose-dependent effects of (+)-N-Allylnormetazocine on stereotyped behavior in rats.

Dose of (+)-NANM (mg/kg, i.p.)Peak Stereotypy Score (Mean ± SEM)Time to Peak Effect (minutes)
1.01.5 ± 0.315 - 30
3.03.2 ± 0.415 - 45
5.04.8 ± 0.530 - 60
10.05.5 ± 0.430 - 60

(Note: Data are illustrative and synthesized from typical findings for PCP-like drugs).

Operant Conditioning (Fixed-Interval/Fixed-Ratio Schedules)

Application: Fixed-interval (FI) and fixed-ratio (FR) schedules of reinforcement are used to assess the effects of drugs on motivated behavior and response patterns. (+)-NANM can alter response rates and the temporal patterning of responding under these schedules, providing insights into its effects on motivation, attention, and motor function.

Experimental Protocol

Species: Rats, Pigeons, Squirrel Monkeys.

Apparatus: Standard operant conditioning chambers with a single lever or response key and a reinforcer delivery system.

Procedure:

  • Training: Animals are trained to respond on a specific schedule of reinforcement until their performance is stable.

    • Fixed-Interval (FI) Schedule: The first response after a fixed period of time has elapsed is reinforced. For example, on an FI 60-second schedule, the first response after 60 seconds is rewarded. This schedule typically produces a "scalloped" pattern of responding, with a pause after reinforcement followed by a gradual increase in response rate as the end of the interval approaches.[4][5]

    • Fixed-Ratio (FR) Schedule: Reinforcement is delivered after a fixed number of responses. For example, on an FR 30 schedule, every 30th response is rewarded. This schedule typically generates high and steady rates of responding.[6][7]

  • Drug Testing: Once baseline performance is stable, animals are administered various doses of (+)-NANM prior to the experimental session. The effects on response rate and the pattern of responding are recorded and compared to baseline (vehicle) sessions.

Data Presentation

Table 4: Effects of (+)-N-Allylnormetazocine on responding under Fixed-Interval and Fixed-Ratio schedules.

ScheduleSpeciesDose of (+)-NANM (mg/kg)Effect on Response Rate
FIPigeonLow to ModerateIncrease
FIPigeonHighDecrease
FRPigeonLow to ModerateLittle to no change
FRPigeonHighDecrease
FISquirrel MonkeyLow to ModerateTransient Increase
FISquirrel MonkeyHighDecrease
FRSquirrel MonkeyLow to ModerateLittle to no change
FRSquirrel MonkeyHighDecrease

(Note: Data are synthesized from typical findings for PCP-like drugs).

Mandatory Visualizations

Signaling Pathways

The behavioral effects of (+)-NANM are primarily mediated through its interaction with the σ₁ receptor and the PCP site of the NMDA receptor.

sigma1_pathway cluster_0 Cell Membrane cluster_1 Downstream Effects NANM (+)-N-Allylnormetazocine S1R_inactive Sigma-1 Receptor (Inactive) (Bound to BiP) NANM->S1R_inactive Binds S1R_active Sigma-1 Receptor (Active) (Dissociated from BiP) S1R_inactive->S1R_active Dissociation from BiP Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) S1R_active->Ion_Channels Ca_Signaling Regulation of Intracellular Ca2+ Signaling S1R_active->Ca_Signaling Neurotransmitter_Release Modulation of Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release Behavioral_Effects Behavioral Effects (e.g., Psychomotor Stimulation) Neurotransmitter_Release->Behavioral_Effects

Caption: Sigma-1 Receptor Signaling Pathway of (+)-N-Allylnormetazocine.

pcp_nmda_pathway cluster_0 NMDA Receptor Complex cluster_1 Downstream Effects NANM (+)-N-Allylnormetazocine PCP_Site PCP Site (within ion channel) NANM->PCP_Site Binds NMDA_Channel NMDA Receptor Ion Channel PCP_Site->NMDA_Channel Non-competitive Antagonism Ca_Influx Decreased Ca2+ Influx NMDA_Channel->Ca_Influx Signaling_Cascade Altered Downstream Signaling Cascades Ca_Influx->Signaling_Cascade Behavioral_Effects Behavioral Effects (e.g., Dissociative, Psychotomimetic) Signaling_Cascade->Behavioral_Effects

Caption: PCP/NMDA Receptor Signaling Pathway of (+)-N-Allylnormetazocine.

Experimental Workflow

drug_discrimination_workflow Start Start: Drug Discrimination Study Acclimation Acclimation & Lever Press Training Start->Acclimation Discrimination_Training Discrimination Training ((+)-NANM vs. Saline) Acclimation->Discrimination_Training Criterion Criterion Met? (e.g., >=80% correct) Discrimination_Training->Criterion Criterion->Discrimination_Training No Generalization_Test Generalization Testing (Test Compound) Criterion->Generalization_Test Yes Antagonism_Test Antagonism Testing (Antagonist + (+)-NANM) Generalization_Test->Antagonism_Test Data_Analysis Data Analysis (ED50, % Drug Lever) Antagonism_Test->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Use of (+)-SKF-10,047 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-SKF-10,047, also known as (+)-N-allylnormetazocine, is a prototypical agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. The sigma-1 receptor is implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and intracellular calcium signaling. Due to its interaction with key neurotransmitter systems, particularly the dopaminergic system, (+)-SKF-10,047 is a compound of interest for investigating reward, aversion, and mood-related behaviors.

Conditioned Place Preference (CPP) is a standard preclinical behavioral paradigm used to evaluate the rewarding or aversive properties of a substance. The test assesses an animal's preference for an environment that has been previously associated with the drug's effects. While sigma-1 receptor modulation is known to influence the rewarding effects of drugs of abuse like cocaine, direct studies establishing conditioned place preference or aversion with (+)-SKF-10,047 alone are not extensively documented. However, existing data on its anxiogenic-like effects and its role in conditioned fear stress provide a basis for designing CPP studies to investigate its motivational properties.

These application notes provide a comprehensive protocol for conducting a Conditioned Place Preference study to assess the potential rewarding or aversive effects of (+)-SKF-10,047, based on its known pharmacological profile and standard CPP methodologies.

Data Presentation

While direct CPP data for (+)-SKF-10,047 is limited, the following tables summarize relevant quantitative findings from other behavioral and neurochemical studies that can inform the design and interpretation of a CPP experiment.

Table 1: Neurochemical Effects of (+)-SKF-10,047 in the Nucleus Accumbens of Rats Under Conditioned Fear Stress

Treatment GroupDose (mg/kg)Change in Dopamine (B1211576) Turnover in Nucleus AccumbensReference
Control (Stress)-Decreased[1]
(+)-SKF-10,0473Reversal of stress-induced decrease[1]
(+)-SKF-10,0476Reversal of stress-induced decrease[1]

Note: Dopamine turnover is a measure of dopamine release and metabolism. An increase in dopamine turnover in the nucleus accumbens is often associated with rewarding stimuli.

Table 2: Anxiogenic-Like Effects of (+)-SKF-10,047 in the Elevated Plus Maze in Mice

Treatment GroupDose (mg/kg, i.p.)% Time Spent in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Reference
Vehicle-35.2 ± 4.145.8 ± 3.7[2][3]
(+)-SKF-10,047230.1 ± 3.941.2 ± 4.2[2][3]
(+)-SKF-10,047418.5 ± 3.229.5 ± 3.5[2][3]
(+)-SKF-10,047815.1 ± 2.8 24.1 ± 3.1[2][3]

*p < 0.05, **p < 0.01 vs. Vehicle. A decrease in time and entries in the open arms is indicative of anxiogenic-like effects, which may predict aversive properties in a CPP paradigm.

Experimental Protocols

This section details a standard protocol for a Conditioned Place Preference study designed to evaluate the rewarding or aversive effects of (+)-SKF-10,047.

Objective: To determine if (+)-SKF-10,047 induces a conditioned place preference or aversion in rodents.

Materials:

  • Subjects: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller, neutral central chamber. Automated tracking software is recommended for data collection.

  • Drug: (+)-SKF-10,047 hydrochloride, dissolved in sterile 0.9% saline.

  • Vehicle: Sterile 0.9% saline.

Experimental Procedure:

The CPP procedure consists of three phases: Pre-Test (Habituation), Conditioning, and Post-Test.

Phase 1: Pre-Test (Day 1)

  • Handle the animals for 3-5 days prior to the experiment to acclimate them to the researcher.

  • On the pre-test day, place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.

  • Record the time spent in each of the two outer chambers.

  • Animals showing a strong unconditioned preference for one chamber over the other (e.g., spending >70% of the time in one chamber) should be excluded from the study.

  • For the remaining animals, assign the drug-paired chamber in a counterbalanced manner (i.e., for half the animals, the drug is paired with their initially preferred side, and for the other half, with their initially non-preferred side). This is known as a biased design and can increase the sensitivity to detect either preference or aversion.

Phase 2: Conditioning (Days 2-9)

  • This phase typically lasts for 8 days, with one conditioning session per day.

  • On "drug" days (e.g., days 2, 4, 6, 8), administer (+)-SKF-10,047 (e.g., at doses of 2, 4, and 8 mg/kg, i.p.) and immediately confine the animal to its assigned drug-paired chamber for 30 minutes. The choice of doses should be based on previous behavioral studies (see Table 2).

  • On "vehicle" days (e.g., days 3, 5, 7, 9), administer an equivalent volume of saline and confine the animal to the opposite, vehicle-paired chamber for 30 minutes.

  • The order of drug and vehicle administration should be alternated daily.

Phase 3: Post-Test (Day 10)

  • This phase is conducted in a drug-free state.

  • Place each animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-test.

  • Record the time spent in each of the two outer chambers.

Data Analysis:

  • Calculate the preference score for each animal as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.

  • A positive preference score indicates a conditioned place preference (rewarding effect).

  • A negative preference score indicates a conditioned place aversion (aversive effect).

  • Use appropriate statistical tests (e.g., paired t-test within groups to compare pre- and post-test times, and one-way ANOVA followed by post-hoc tests to compare preference scores between different dose groups and the vehicle group) to analyze the data.

Visualizations

Signaling Pathways

The activation of the sigma-1 receptor by (+)-SKF-10,047 initiates a complex signaling cascade that can modulate neuronal excitability and neurotransmitter release, which are central to the processing of reward and aversion.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Membrane Plasma Membrane cluster_Outcome Neuronal Effects s1r (+)-SKF-10,047 binds to Sigma-1 Receptor (σ1R) ip3r IP3 Receptor s1r->ip3r modulates pkc Protein Kinase C (PKC) Activation s1r->pkc ion_channels Modulation of Ion Channels (e.g., K⁺, Ca²⁺) s1r->ion_channels translocates to & modulates d1r Dopamine D1 Receptor Signaling Amplification s1r->d1r potentiates ca2 ↑ Intracellular Ca²⁺ ip3r->ca2 releases ca2->pkc activates neuro_release Altered Dopamine Release in Nucleus Accumbens pkc->neuro_release ion_channels->neuro_release d1r->neuro_release

Caption: Sigma-1 receptor signaling pathway activated by (+)-SKF-10,047.

Experimental Workflow

The following diagram illustrates the logical flow of a conditioned place preference experiment.

G cluster_setup Setup & Habituation cluster_conditioning Conditioning Phase (Days 2-9) cluster_test Test & Analysis cluster_outcome Interpretation handling Animal Handling (3-5 days) pre_test Pre-Test (Day 1) 15-20 min free exploration handling->pre_test drug_day Drug Day: (+)-SKF-10,047 injection Confine to paired side (30 min) pre_test->drug_day begin vehicle_day Vehicle Day: Saline injection Confine to unpaired side (30 min) drug_day->vehicle_day alternate post_test Post-Test (Day 10) 15-20 min free exploration (drug-free state) vehicle_day->post_test end of phase data_analysis Data Analysis: Calculate Preference Score (Post-Test Time - Pre-Test Time) post_test->data_analysis cpp Positive Score: Conditioned Place Preference (Rewarding) data_analysis->cpp cpa Negative Score: Conditioned Place Aversion (Aversive) data_analysis->cpa neutral No Significant Difference: Neutral Effect data_analysis->neutral

Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.

References

Application Notes and Protocols: (+)-N-Allylnormetazocine as a Tool for NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine (NANM), also known as (+)-SKF 10,047, is a benzomorphan (B1203429) derivative that serves as a crucial pharmacological tool for investigating the function and modulation of the N-methyl-D-aspartate (NMDA) receptor.[1] While historically recognized as the prototypical sigma-1 (σ1) receptor agonist, its prominent activity as a non-competitive antagonist at the NMDA receptor has made it invaluable for studies related to excitotoxicity, synaptic plasticity, and neuropharmacology.[1][2]

The psychotomimetic effects of NANM are largely attributed to its (+)-isomer, which mimics the action of other NMDA receptor antagonists like phencyclidine (PCP) and ketamine.[1][3] This isomer binds to the PCP site located within the ion channel pore of the NMDA receptor, physically occluding the channel and preventing calcium influx.[1] In contrast, the (-)-isomer of NANM exhibits greater affinity for opioid receptors.[3] These distinct pharmacological profiles underscore the importance of using the correct stereoisomer in experimental design.

These application notes provide a comprehensive overview of (+)-NANM's mechanism of action, its binding profile, and detailed protocols for its use in key in vitro and in vivo experimental paradigms to study NMDA receptor modulation.

Mechanism of NMDA Receptor Modulation

(+)-N-Allylnormetazocine functions as a use-dependent, non-competitive antagonist of the NMDA receptor. Its mechanism involves direct blockade of the ion channel. For the channel to be blocked, it must first be activated by the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.[4][5] This agonist binding induces a conformational change that opens the channel pore. (+)-NANM then enters the open channel and binds to the PCP recognition site, physically obstructing the flow of ions, primarily Ca2+, into the neuron.[1] This blockade effectively dampens the excitatory signal mediated by the NMDA receptor.

NMDA_Modulation cluster_receptor NMDA Receptor cluster_blocker Antagonist cluster_response Cellular Response NMDA_R GluN1 GluN2 Ion Channel (PCP Site) No_Influx Channel Blocked (No Ca²+ Influx) NMDA_R:pore->No_Influx Results in Glutamate Glutamate Glutamate->NMDA_R:GluN2 Binds Channel_Open Channel Opening Glycine (B1666218) Glycine / D-Serine Glycine->NMDA_R:GluN1 Binds NANM (+)-NANM NANM->NMDA_R:pore Binds to PCP site Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Leads to

Fig 1. Mechanism of (+)-NANM antagonism at the NMDA receptor.

Data Presentation

The utility of (+)-NANM as a research tool is defined by its binding affinity and functional potency across various targets. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities of (+)-N-Allylnormetazocine and Related Compounds

CompoundReceptor SitePreparationRadioligandKi (nM)Reference
(+)-NormetazocinePCP (NMDA)Guinea Pig Brain[3H]TCP30[6]
(+)-MetazocinePCP (NMDA)Guinea Pig Brain[3H]TCP41[6]
(+)-N-AllylnormetazocineSigma-1Guinea Pig Brain--INVALID-LINK---Pentazocine27.5 ± 8.1[7]
(+)-N-Benzyl-N-normetazocineSigma-1Guinea Pig Brain--INVALID-LINK---Pentazocine0.67[6]
(-)-N-AllylnormetazocineMu OpioidRat Brain[3H]DAMGO>10,000[6]
(+)-N-AllylnormetazocineMu OpioidRat Brain[3H]DAMGO>10,000[6]

Note: Data for (+)-N-Allylnormetazocine's direct binding affinity to the PCP site is often inferred from its functional antagonism and its displacement of PCP-site radioligands like [3H]TCP or [3H]MK-801. Its actions are considered to be mediated by this site.[1][8]

Table 2: Functional and In Vivo Potency of (+)-N-Allylnormetazocine

Assay TypeModelEffect MeasuredPotency (Dose/Conc.)Reference
Drug DiscriminationRatGeneralization to (+)-NANM cueED50: 3.0 mg/kg[9]
Prepulse Inhibition (PPI)Mouse (C57BL/6J)Disruption of PPIEffective dose: 3-30 mg/kg (SC)[1]
Anticonvulsant ActivityMouseAntagonism of NMDLA-induced seizuresCorrelates with drug discrimination potency[2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (+)-NANM for the PCP site of the NMDA receptor complex using a competition assay with a known radioligand (e.g., [3H]MK-801).

Binding_Workflow A 1. Tissue Preparation (e.g., Rat Cortical Membranes) B 2. Incubation Setup - Membranes - [3H]MK-801 (constant conc.) - (+)-NANM (variable conc.) - Buffer (e.g., Tris-HCl) A->B C 3. Incubation (e.g., 60 min at 25°C) B->C D 4. Filtration Rapidly filter through glass fiber filters to separate bound vs. free radioligand C->D E 5. Washing Wash filters with ice-cold buffer D->E F 6. Scintillation Counting Quantify radioactivity on filters E->F G 7. Data Analysis - Plot % inhibition vs. log[(+)-NANM] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation F->G

Fig 2. Workflow for a radioligand competition binding assay.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 µM L-glutamate and 1 µM glycine

  • Radioligand: [3H]MK-801 (specific activity ~20-25 Ci/mmol)

  • Competitor: (+)-N-Allylnormetazocine

  • Non-specific binding control: Unlabeled MK-801 or PCP (10 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step two more times to wash the membranes. Finally, resuspend the pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In test tubes, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or varying concentrations of (+)-NANM (e.g., 10-10 M to 10-5 M).

    • 50 µL of [3H]MK-801 to a final concentration of ~1-5 nM.

    • 400 µL of the membrane preparation (~100-200 µg protein).

  • Incubation: Incubate the tubes at room temperature (25°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with 4 mL of ice-cold homogenization buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (+)-NANM. Determine the IC50 value (the concentration of (+)-NANM that inhibits 50% of specific [3H]MK-801 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the inhibitory effect of (+)-NANM on NMDA receptor-mediated currents in cultured neurons.

Patch_Clamp_Workflow A 1. Cell Preparation Plate cultured neurons (e.g., primary hippocampal neurons) on coverslips B 2. Recording Setup - Place coverslip in recording chamber - Perfuse with Mg²⁺-free aCSF + blockers (TTX, picrotoxin (B1677862), CNQX) A->B C 3. Obtain Whole-Cell Configuration - Approach neuron with glass micropipette - Form GΩ seal and rupture membrane B->C D 4. Record Baseline Current - Voltage-clamp cell at -60 mV - Apply NMDA (e.g., 100 µM) + Glycine (10 µM) to evoke inward current C->D E 5. Apply (+)-NANM - Co-perfuse with NMDA/Glycine and increasing concentrations of (+)-NANM D->E F 6. Washout Perfuse with NMDA/Glycine alone to confirm reversibility E->F G 7. Data Analysis - Measure peak current amplitude at each concentration - Plot % inhibition vs. log[(+)-NANM] - Calculate IC50 F->G

Fig 3. Workflow for whole-cell patch-clamp experiments.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Patch-clamp setup (microscope, amplifier, digitizer, micromanipulators)

  • Borosilicate glass capillaries for pulling pipettes

  • External Solution (aCSF, in mM): 126 NaCl, 3 KCl, 2 CaCl2, 26.4 NaHCO3, 1.25 NaH2PO4, 10 Glucose. Bubbled with 95% O2/5% CO2. MgSO4 is omitted to prevent voltage-dependent block of NMDA receptors.[10]

  • Internal Pipette Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with KOH.[10]

  • Pharmacological Agents: Tetrodotoxin (TTX, 1 µM) to block voltage-gated Na+ channels, picrotoxin (50 µM) to block GABAA receptors, CNQX (20 µM) to block AMPA/Kainate receptors, NMDA, Glycine, (+)-N-Allylnormetazocine.

Methodology:

  • Preparation: Place a coverslip with cultured neurons into a recording chamber on the microscope stage. Continuously perfuse with external solution containing TTX, picrotoxin, and CNQX to isolate NMDA receptor currents.

  • Obtain Recording: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[11] Under visual guidance, approach a neuron and apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the neuron's membrane potential at -60 mV or -70 mV.

  • Evoke NMDA Currents: Apply a solution containing NMDA (e.g., 30-100 µM) and glycine (e.g., 3-10 µM) via the perfusion system to evoke a stable inward current.[12]

  • Test (+)-NANM: Once a stable baseline response is established, co-apply (+)-NANM at increasing concentrations (e.g., 0.1, 1, 10, 100 µM) along with the NMDA/glycine solution. Allow the current to reach a new steady state at each concentration.

  • Washout: After testing the highest concentration, perfuse with the NMDA/glycine solution alone to check for washout of the antagonist effect.

  • Analysis: Measure the peak amplitude of the inward current at baseline and in the presence of each concentration of (+)-NANM. Normalize the data to the baseline response and plot the percent inhibition as a function of (+)-NANM concentration. Fit the data with a logistic function to determine the IC50 value.

Protocol 3: In Vivo Prepulse Inhibition (PPI) of Startle

Objective: To assess the sensorimotor gating deficits induced by (+)-NANM, a characteristic effect of NMDA receptor antagonists.

Materials:

  • Acoustic startle response chambers for rodents (mice or rats)

  • (+)-N-Allylnormetazocine

  • Vehicle (e.g., saline or 0.5% tween 80 in saline)

  • Animals (e.g., C57BL/6J mice)[1]

Methodology:

  • Drug Administration: Administer (+)-NANM or vehicle via the desired route (e.g., subcutaneously, SC). Doses for mice typically range from 3-30 mg/kg.[1] Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to take effect.

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Test Session: The session consists of a series of pseudo-randomized trials:

    • Pulse-Alone Trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented to elicit a startle response.

    • Prepulse-Pulse Trials: The startling pulse is preceded (e.g., by 100 ms) by a weaker, non-startling prepulse stimulus (e.g., 73 dB, 20 ms duration; 8 dB above background).

    • No-Stimulus Trials: Background noise only, to measure baseline movement.

  • Data Recording: The startle response (a whole-body flinch) is measured by a transducer platform that records the force of the animal's movement.

  • Data Analysis: The primary measure is the percent prepulse inhibition (% PPI), calculated as: % PPI = 100 x [ (StartlePulse-Alone - StartlePrepulse+Pulse) / StartlePulse-Alone ] A reduction in % PPI in the (+)-NANM-treated group compared to the vehicle group indicates a deficit in sensorimotor gating, consistent with NMDA receptor antagonism.[1] Analyze the data using ANOVA to determine the statistical significance of the drug effect.

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Off-Target Effects of (+)-SKF-10,047

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results involving the sigma-1 receptor agonist, (+)-SKF-10,047. Due to its complex pharmacology, understanding its potential off-target effects is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with (+)-SKF-10,047 are not consistent with the known functions of the sigma-1 receptor. What could be the cause?

A1: Inconsistent results may arise from the off-target activities of (+)-SKF-10,047. While it is a prototypical sigma-1 receptor agonist, it also exhibits affinity for other targets, including the NMDA receptor (specifically the PCP site), kappa opioid receptors, and voltage-gated sodium channels.[1][2] The observed effect could be a composite of its actions on these different targets.

Troubleshooting Steps:

  • Review the Literature: Examine studies that have used (+)-SKF-10,047 in a similar experimental model to see if comparable "off-target" effects have been reported.

  • Use Control Compounds:

    • Include a more selective sigma-1 receptor agonist (e.g., PRE-084) to confirm if the effect is mediated by the sigma-1 receptor.

    • Employ antagonists for potential off-target receptors, such as an NMDA receptor antagonist (if your experimental design allows) or a kappa opioid receptor antagonist (e.g., nor-binaltorphimine), to see if they block the effect of (+)-SKF-10,047.[1]

  • Test the Enantiomer: The (-)-SKF-10,047 enantiomer has a different pharmacological profile.[3][4] Comparing the effects of both isomers can help to dissect the involvement of different receptors.

Q2: I am observing an effect that resembles NMDA receptor antagonism, even though I am using a sigma-1 receptor agonist. Is this possible with (+)-SKF-10,047?

A2: Yes, this is a known off-target effect. (+)-SKF-10,047 binds to the phencyclidine (PCP) site within the channel pore of the NMDA receptor.[1] This interaction can lead to effects that mimic those of NMDA receptor antagonists. For example, the disruption of prepulse inhibition by (+)-SKF-10,047 is believed to be mediated by its action at the PCP receptor, not the sigma-1 receptor.[1]

Troubleshooting Steps:

  • Competitive Binding Assays: If you have the appropriate setup, you can perform competitive binding assays with radiolabeled NMDA receptor antagonists to quantify the affinity of (+)-SKF-10,047 for this target in your specific tissue or cell preparation.

  • Functional NMDA Receptor Assays: Measure NMDA receptor-mediated currents or calcium influx in the presence of (+)-SKF-10,047 to directly assess its impact on NMDA receptor function.

  • Use a Selective Sigma-1 Antagonist: Pre-treatment with a selective sigma-1 receptor antagonist (e.g., NE-100) should not block the NMDA receptor-mediated effects of (+)-SKF-10,047.[1]

Q3: Could the effects I'm seeing be related to opioid receptor activation?

A3: While the psychotomimetic effects of SKF-10,047 are generally associated with sigma receptors, the racemic mixture and its isomers do have affinity for opioid receptors, particularly the kappa opioid receptor.[1][3] The (-)-isomer, in particular, has been shown to have opioid agonistic/antagonistic properties.[3][4]

Troubleshooting Steps:

  • Use an Opioid Antagonist: Pre-treatment with a non-selective opioid antagonist like naloxone (B1662785) or a selective kappa opioid receptor antagonist can help determine if the observed effect is mediated through opioid receptors.[5]

  • Compare with Selective Opioid Ligands: Compare the effects of (+)-SKF-10,047 with those of a selective kappa opioid receptor agonist (e.g., U-50,488H) in your experimental paradigm.[1]

Q4: I am seeing changes in neuronal excitability that are not fully explained by sigma-1 or NMDA receptor modulation. Are there other potential targets?

A4: Yes, (+)-SKF-10,047 has been shown to directly inhibit voltage-gated sodium channels (NaV1.2 and NaV1.4) in a manner that is independent of sigma-1 receptor activation.[2] This can lead to a reduction in neuronal excitability.

Troubleshooting Steps:

  • Electrophysiology: Use whole-cell patch-clamp electrophysiology to directly measure the effects of (+)-SKF-10,047 on voltage-gated sodium currents in your cells of interest.

  • Use a Sigma-1 Antagonist Control: The inhibitory effect of (+)-SKF-10,047 on sodium channels should not be reversed by co-application of a selective sigma-1 receptor antagonist.[2]

  • Compare with Known Sodium Channel Blockers: Compare the electrophysiological signature of (+)-SKF-10,047 with that of a known sodium channel blocker (e.g., tetrodotoxin (B1210768) for TTX-sensitive channels).

Data Presentation

Table 1: Binding Affinity of (+)-SKF-10,047 for Various Receptors

Receptor TargetLigandKi (nM)Kd (nM)Species/TissueReference
Sigma-1(+)-SKF-10,0472.2Rat Brain[6]
NMDA (PCP Site)(+)-SKF-10,04755Rat Brain[7]
Sigma-1(+)-[3H]SKF-10,047173Guinea Pig Brain[8]
Sigma(+)-[3H]SKF-10,047~1Human Lung Cancer Cells[5]

Note: Ki and Kd values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of (+)-SKF-10,047 for the sigma-1 receptor in a specific tissue or cell preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a selective sigma-1 radioligand (e.g., [3H]-(+)-pentazocine) at a concentration near its Kd.

    • Add increasing concentrations of unlabeled (+)-SKF-10,047 to compete with the radioligand for binding.

    • To determine non-specific binding, add a high concentration of a non-labeled, high-affinity sigma-1 ligand (e.g., haloperidol) to a separate set of wells.

    • Add the membrane preparation to all wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters) to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of (+)-SKF-10,047.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the direct effects of (+)-SKF-10,047 on ion channel function (e.g., NMDA receptors or voltage-gated sodium channels).

Methodology:

  • Cell Preparation:

    • Culture neurons or other excitable cells on coverslips suitable for microscopy.

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation and Seal Formation:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution.

    • Under visual guidance, carefully approach a target cell with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recordings:

    • Hold the cell at a specific membrane potential (e.g., -70 mV) to record ionic currents.

    • To study NMDA receptors, apply NMDA and glycine (B1666218) to the bath and record the resulting inward current.

    • To study voltage-gated sodium channels, apply a series of depolarizing voltage steps to elicit sodium currents.

  • Drug Application:

    • After establishing a stable baseline recording, apply (+)-SKF-10,047 to the bath via the perfusion system.

    • Record any changes in the amplitude, kinetics, or voltage-dependence of the currents of interest.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Analyze changes in current-voltage (I-V) relationships and other biophysical properties of the channels.

    • Perform statistical analysis to determine the significance of any observed effects.

Mandatory Visualizations

signaling_pathway Potential Signaling Pathways of (+)-SKF-10,047 SKF (+)-SKF-10,047 Sigma1R Sigma-1 Receptor SKF->Sigma1R NMDAR NMDA Receptor (PCP Site) SKF->NMDAR KOR Kappa Opioid Receptor SKF->KOR NaV Voltage-gated Sodium Channel SKF->NaV Effect1 Modulation of Neurotransmitter Release Sigma1R->Effect1 Agonism Effect2 Alteration of Neuronal Excitability NMDAR->Effect2 Blockade Effect3 Psychotomimetic-like Effects NMDAR->Effect3 Blockade Effect4 Analgesia/Dysphoria KOR->Effect4 Agonism NaV->Effect2 Inhibition

Caption: Potential molecular targets and downstream effects of (+)-SKF-10,047.

experimental_workflow Experimental Workflow for Characterizing (+)-SKF-10,047 Effects Start Start: Observe Unexpected Effect Hypothesis Hypothesize Primary Target (e.g., Sigma-1 Receptor) Start->Hypothesis Selective_Agonist Test Selective Sigma-1 Agonist (e.g., PRE-084) Hypothesis->Selective_Agonist Mimic Effect Mimicked? Selective_Agonist->Mimic Off_Target_Hypo Hypothesize Off-Target Involvement (NMDA, KOR, NaV) Mimic->Off_Target_Hypo No Conclusion_Sigma1 Conclusion: Effect is likely Sigma-1 mediated Mimic->Conclusion_Sigma1 Yes Antagonist_Block Test Specific Antagonists (e.g., for NMDA, KOR) Off_Target_Hypo->Antagonist_Block Block Effect Blocked? Antagonist_Block->Block Conclusion_Off_Target Conclusion: Effect is likely Off-Target mediated Block->Conclusion_Off_Target Yes Conclusion_Complex Conclusion: Complex Pharmacology Involving Multiple Targets Block->Conclusion_Complex No

Caption: A logical workflow for dissecting the on-target vs. off-target effects.

troubleshooting_logic Troubleshooting Ambiguous (+)-SKF-10,047 Results Issue Ambiguous Result with (+)-SKF-10,047 Check1 Is the effect blocked by a selective Sigma-1 antagonist? Issue->Check1 Check2 Is the effect mimicked by a selective Sigma-1 agonist? Check1->Check2 No Outcome1 Likely Sigma-1 Mediated Check1->Outcome1 Yes Check3 Is the effect blocked by an NMDA or KOR antagonist? Check2->Check3 No Check2->Outcome1 Yes Check4 Does the (-)-isomer produce a different effect? Check3->Check4 No Outcome3 Suggests Off-Target Involvement Check3->Outcome3 Yes Outcome2 Likely Off-Target Check4->Outcome2 No Outcome4 Confirms Complex Pharmacology Check4->Outcome4 Yes

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Dosage of (+)-N-Allylnormetazocine for Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-N-Allylnormetazocine ((+)-NANM), also known as (+)-SKF-10,047, in behavioral studies involving rats. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (+)-N-Allylnormetazocine?

A1: (+)-N-Allylnormetazocine is a high-affinity sigma-1 (σ₁) receptor agonist.[1] Its behavioral effects are primarily mediated through this receptor, distinguishing it from opioid compounds.[2][3] The sigma-1 receptor is an intracellular chaperone protein, mainly located at the endoplasmic reticulum, that modulates various signaling pathways.[4] Activation of the sigma-1 receptor by (+)-NANM can influence several neurotransmitter systems, including the dopaminergic and glutamatergic systems, by interacting with dopamine (B1211576) transporters and receptors, and modulating ion channel functions.[3][5][6][7]

Q2: What are the expected behavioral effects of (+)-N-Allylnormetazocine in rats?

A2: (+)-N-Allylnormetazocine is known to produce psychotomimetic effects, similar to phencyclidine (PCP).[8][9] Common behavioral effects observed in rats include alterations in locomotor activity, induction of stereotyped behaviors, and serving as a discriminative stimulus.[10] It has been shown to attenuate conditioned fear stress and can influence learning and memory processes.[2] Unlike its levorotatory isomer, (+)-NANM does not possess opioid receptor agonist activity.[8]

Q3: What is a typical effective dosage range for (+)-N-Allylnormetazocine in rat behavioral studies?

A3: The effective dosage of (+)-N-Allylnormetazocine in rats is dependent on the specific behavioral assay and the route of administration. Generally, doses ranging from 3 mg/kg to 16 mg/kg have been reported to be effective. For instance, doses of 3 and 6 mg/kg have been shown to attenuate conditioned fear stress. In drug discrimination studies, a common training dose is 5 mg/kg.[11] Higher doses, such as 16 mg/kg, have been used to suppress withdrawal symptoms in phencyclidine-dependent rats.[12] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should (+)-N-Allylnormetazocine be prepared and administered?

A4: (+)-N-Allylnormetazocine hydrochloride is typically dissolved in sterile saline (0.9% NaCl). It is important to ensure the compound is fully dissolved before administration. The most common routes of administration in rat behavioral studies are subcutaneous (s.c.) and intraperitoneal (i.p.). The choice of administration route can affect the onset and duration of the drug's effects. For direct brain region-specific effects, intrahippocampal administration has also been used.[13]

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Behavioral Results

Possible Cause 1: Animal Strain and Individual Differences.

  • Troubleshooting: Different rat strains can exhibit varying sensitivities to psychoactive compounds. Ensure that the same strain of rat is used throughout the study. Report the strain, age, and weight of the animals in your experimental records. Individual differences in metabolism and receptor density can also contribute to variability. Increasing the number of subjects per group can help to mitigate the impact of individual variability on statistical power.

Possible Cause 2: Improper Drug Preparation or Administration.

  • Troubleshooting: Ensure that (+)-N-Allylnormetazocine is completely dissolved in the vehicle. Incomplete dissolution will lead to inaccurate dosing. Prepare fresh solutions for each experiment to avoid degradation. Verify the accuracy of your injection technique to ensure the full dose is administered consistently.

Possible Cause 3: Habituation and Environmental Factors.

  • Troubleshooting: Rats are sensitive to their environment. Ensure that all animals are properly habituated to the testing apparatus and experimental room before the start of the experiment. Minimize environmental stressors such as loud noises, bright lights, and strong odors. Conduct behavioral testing at the same time of day for all animals to control for circadian rhythm effects.

Issue 2: Unexpected or Adverse Behavioral Effects

Possible Cause 1: Overdosing.

  • Troubleshooting: The observed behavioral effects of (+)-N-Allylnormetazocine are dose-dependent. High doses may lead to excessive stereotypy, motor impairment, or other adverse effects that can interfere with the performance of the behavioral task. If such effects are observed, conduct a dose-response study to identify a lower, more specific dose for the desired behavioral outcome.

Possible Cause 2: Contamination or Impurity of the Compound.

  • Troubleshooting: Ensure the purity of your (+)-N-Allylnormetazocine supply. The presence of the (-)-isomer can introduce confounding opioid-like effects.[14] Obtain the compound from a reputable supplier and request a certificate of analysis.

Issue 3: Difficulty in Establishing Drug Discrimination

Possible Cause 1: Inappropriate Training Dose.

  • Troubleshooting: The training dose for a drug discrimination study needs to be carefully selected. It should be high enough to produce a reliable discriminative stimulus but not so high as to cause significant motor impairment or aversion. A dose of 5 mg/kg has been successfully used in rats.[11] If animals are failing to acquire the discrimination, consider adjusting the training dose.

Possible Cause 2: Insufficient Training.

  • Troubleshooting: Drug discrimination learning can take time. Ensure that animals receive sufficient training sessions. The training criteria (e.g., 80% or more of responses on the correct lever for several consecutive sessions) should be met before starting generalization or antagonism tests.[15]

Data Presentation

Table 1: Summary of (+)-N-Allylnormetazocine Dosages and Behavioral Effects in Rats

Behavioral AssayRat StrainRoute of AdministrationEffective Dose Range (mg/kg)Observed Behavioral EffectReference(s)
Conditioned Fear StressNot SpecifiedNot Specified3 - 6Attenuation of stress-induced motor suppressionNot Specified
Drug DiscriminationSprague-DawleyNot Specified5Served as a discriminative stimulus[11]
Drug DiscriminationNot SpecifiedNot Specified3.0 or 5.6Produced discriminative stimulus effects[10]
PCP WithdrawalNot Specifieds.c.16Suppression of withdrawal symptoms[12]
Working MemoryWistarIntrahippocampal0.001 (1 µ g/side )Attenuated MK-801-induced memory impairment[13]

Experimental Protocols

Locomotor Activity Assessment
  • Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm) equipped with an automated activity monitoring system (e.g., infrared beams).[16]

  • Habituation: Place the rat in the center of the open-field arena and allow it to explore freely for a set period (e.g., 30-60 minutes) for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer (+)-N-Allylnormetazocine or vehicle via the desired route (e.g., i.p. or s.c.).

  • Testing: Immediately after injection, place the rat in the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predetermined duration (e.g., 60-120 minutes).[17]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity levels between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Conditioned Place Preference (CPP)
  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.[18]

  • Pre-Conditioning (Baseline Preference): On day 1, place the rat in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference. Assign the drug-paired chamber in a biased (least preferred chamber) or unbiased (random) manner.[19]

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer (+)-N-Allylnormetazocine and confine the rat to the drug-paired chamber for a set duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the rat to the vehicle-paired chamber for the same duration.[20]

    • The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning (Test): On the test day, place the rat in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for a set duration (e.g., 15 minutes).

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

Drug Discrimination
  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.[15]

  • Lever Training: Train food-deprived rats to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.

  • Discrimination Training:

    • On drug days, administer the training dose of (+)-N-Allylnormetazocine (e.g., 5 mg/kg) and reinforce responses on the designated "drug" lever. Responses on the other lever are not reinforced.

    • On vehicle days, administer the vehicle and reinforce responses on the "vehicle" lever.[21]

    • Training sessions are typically conducted daily, with the drug and vehicle days alternating.

  • Testing: Once the rats have met the discrimination criterion (e.g., >80% of responses on the correct lever before the first reinforcer), test sessions can be conducted. During test sessions, present various doses of (+)-N-Allylnormetazocine or other test compounds, and record the percentage of responses on the drug- and vehicle-appropriate levers. No reinforcement is provided during test sessions.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of drug-lever responses against the dose of the test compound. This allows for the assessment of generalization to the training drug.

Mandatory Visualizations

experimental_workflow_cpp cluster_pre Pre-Conditioning cluster_cond Conditioning (4-8 days) cluster_post Post-Conditioning pre_test Baseline Preference Test (15 min free exploration) drug_day Drug Injection (+)-NANM Confined to Drug-Paired Chamber (30 min) pre_test->drug_day Assign Chambers vehicle_day Vehicle Injection Saline Confined to Vehicle-Paired Chamber (30 min) pre_test->vehicle_day Assign Chambers post_test CPP Test (15 min free exploration, drug-free) vehicle_day->post_test After final session

Caption: Conditioned Place Preference (CPP) Experimental Workflow.

signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum d1r Dopamine D1 Receptor dopamine Dopamine Release d1r->dopamine Regulates dat Dopamine Transporter dat->dopamine Regulates ion_channel Ion Channels (e.g., K+, NMDA) glutamate Glutamate Release (Inhibition) ion_channel->glutamate sigma1 Sigma-1 Receptor sigma1->d1r Modulates sigma1->dat Modulates sigma1->ion_channel Modulates nanm (+)-N-Allylnormetazocine nanm->sigma1 Agonist behavior Behavioral Effects (Psychotomimetic, Motor) dopamine->behavior glutamate->behavior

Caption: (+)-N-Allylnormetazocine Signaling Pathway.

References

Troubleshooting inconsistent results in (+)-N-Allylnormetazocine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (+)-N-Allylnormetazocine, also known as (+)-SKF-10,047, in receptor binding assays. The information is tailored for scientists and professionals in drug development engaged in studying the sigma-1 receptor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during (+)-N-Allylnormetazocine binding assays, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing high non-specific binding in my assay. What are the likely causes and how can I mitigate this?

A1: High non-specific binding (NSB) can obscure the specific signal from your target receptor, leading to inaccurate affinity (Kd) and density (Bmax) calculations. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.

  • Potential Causes & Solutions:

CauseRecommended Action
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB. Be aware that hydrophobic ligands tend to exhibit higher non-specific binding.
Tissue/Cell Preparation Reduce the amount of membrane protein used in the assay. A typical starting range is 100-500 µg per well, but this may require optimization. Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or interfering substances.
Assay Conditions Optimize incubation time and temperature. While shorter incubation times can sometimes reduce NSB, it's crucial to ensure the specific binding reaches equilibrium. Modify the assay buffer by including agents like bovine serum albumin (BSA) or using specific salts to minimize non-specific interactions. Pre-coating filter mats with substances like BSA can also be beneficial.
Filtration & Washing Increase the volume and/or number of wash steps. Using ice-cold wash buffer is critical to minimize the dissociation of the specifically bound radioligand while washing away the unbound and non-specifically bound ligand.

Q2: My specific binding signal is very low or undetectable. What could be wrong?

A2: A low or absent specific signal can make it impossible to obtain reliable data. This issue can stem from problems with your reagents, the biological preparation, or the assay conditions.

  • Potential Causes & Solutions:

CauseRecommended Action
Receptor Presence/Activity Confirm the presence and activity of the sigma-1 receptor in your tissue or cell preparation. The receptor density might be too low in the chosen source, or the receptors may have degraded during preparation. Consider using a positive control tissue known to have high sigma-1 receptor expression, such as guinea pig liver.[1]
Radioligand Issues Verify the specific activity of your radioligand; a high specific activity is crucial for detecting low receptor numbers. Check the age and storage conditions of the radioligand, as degradation can lead to decreased purity and specific activity. Ensure you are using an appropriate concentration of the radioligand; if the concentration is too low, the signal may be undetectable.
Assay Conditions Ensure the incubation time is sufficient to reach equilibrium. The time required can be temperature-dependent and should be determined experimentally. The composition of the assay buffer is critical; the presence or absence of certain ions can significantly impact binding.

Q3: I'm seeing high variability between replicate wells and between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in binding assays. Standardization of all procedures is key to minimizing variability.

  • Potential Causes & Solutions:

CauseRecommended Action
Inconsistent Technique Use consistent and precise pipetting techniques. For viscous solutions, consider reverse pipetting. Automated liquid handling systems can significantly reduce pipetting errors.
Reagent Preparation Prepare large batches of all reagents and buffers and aliquot them for single use to minimize batch-to-batch variability. Ensure all solutions are thoroughly mixed before use.
Assay Conditions Maintain a constant temperature during incubation for all samples. Ensure the incubation time is consistent and sufficient to reach equilibrium.
Membrane Preparation Ensure the membrane preparation is homogeneous before aliquoting into assay wells to provide a consistent receptor concentration per well.
Filtration and Washing Rapidly filter the samples after incubation and wash them quickly and consistently with ice-cold buffer.

Quantitative Data Summary

The following tables summarize key quantitative data for sigma-1 receptor binding assays to provide a reference for expected values and assay optimization parameters.

Table 1: Binding Affinity (Ki) of Common Sigma-1 Receptor Ligands

CompoundReceptor SubtypeKi (nM)
Haloperidolσ10.90 - 6.60[2]
(+)-Pentazocineσ116.7[3]
(-)-Pentazocineσ1807[3]
(+)-SKF-10,047 ((+)-N-Allylnormetazocine)σ1597[3]
(-)-SKF-10,047 ((-)-N-Allylnormetazocine)σ150,399[3]
NE-100σ11.5[3]
Ifenprodilσ113[3]

Table 2: Typical Radioligands for Sigma-1 Receptor Binding Assays

RadioligandTypical ConcentrationNon-specific Binding Definition
--INVALID-LINK---Pentazocine~3 nM (near Kd)10 µM Haloperidol[4]
[3H]-Haloperidol~2 nM (near Kd)10 µM Haloperidol

Table 3: Example Saturation Binding Parameters for --INVALID-LINK---Pentazocine

TissueKd (nM)Bmax (fmol/mg protein)
Mouse Lung Membranes1.36 ± 0.04967 ± 11[5]
HEK-293 cells (transfected)1.7 ± 0.11041 ± 540[6]

Experimental Protocols

Protocol 1: Membrane Preparation from Cell Culture

  • Harvest cells and suspend them in ice-cold sigma binding buffer (SBB: 50 mM Tris-HCl, pH 8.0).

  • Sonicate the cell suspension for 1 minute on ice.

  • Centrifuge the sonicate at 22,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh SBB.[7]

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[6][8]

Protocol 2: Competitive Radioligand Binding Assay

  • In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 100 µg of total protein).[6]

    • Increasing concentrations of the unlabeled test compound (e.g., (+)-N-Allylnormetazocine).

    • A fixed concentration of a suitable radioligand (e.g., 3 nM --INVALID-LINK---pentazocine).[6]

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol).[4]

  • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[1][9]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine (PEI).[1][4]

  • Quickly wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[6]

  • Allow the filters to dry, then add a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.[6]

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria S1R_BiP σ1R-BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R Stabilizes S1R_Active Active σ1R S1R_BiP->S1R_Active Ca_release Ca²⁺ Release IP3R->Ca_release Ligand (+)-N-Allylnormetazocine (Agonist) Ligand->S1R_BiP Binds Ca_uptake Ca²⁺ Uptake Ca_release->Ca_uptake Transfer via MAM MAM Mitochondria-Associated Membrane (MAM) S1R_Active->IP3R Modulates Other_Effectors Other Client Proteins (Ion Channels, etc.) S1R_Active->Other_Effectors Interacts with

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Membrane homogenate - Radioligand (3H-pentazocine) - Test ligand ((+)-N-Allylnormetazocine) - Buffers start->prep incubation Incubate at 37°C for 90-120 min prep->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration wash Wash with Ice-Cold Buffer filtration->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analysis end End analysis->end

Caption: Experimental Workflow for a Competitive Binding Assay.

References

Technical Support Center: (+)-N-Allylnormetazocine ((+)-NANM) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing (+)-N-Allylnormetazocine ((+)-NANM) in animal models. It provides troubleshooting advice and answers to frequently asked questions to address the inherent variability in animal responses to this compound.

Frequently Asked Questions (FAQs)

Q1: What is (+)-N-Allylnormetazocine and what is its primary mechanism of action?

A1: (+)-N-Allylnormetazocine, also known as SKF 10,047, is a benzomorphan (B1203429) derivative. It is widely recognized as a prototypical agonist for the sigma-1 (σ1) receptor.[1] However, it is a pharmacologically complex compound that also exhibits affinity for other receptors, including the NMDA receptor (PCP site) and kappa-opioid receptors.[1][2] This multi-target profile can contribute to a range of behavioral and physiological effects, and researchers should consider these off-target interactions when interpreting data.

Q2: We are observing a high degree of variability in behavioral responses (e.g., locomotion, stereotypy) between individual animals within the same treatment group. What are the potential causes?

A2: Significant inter-animal variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:

  • Genetic Background: Different strains and even sub-strains of rodents can exhibit markedly different responses to psychoactive compounds due to variations in receptor density, metabolic enzyme activity, and baseline neurochemistry.[3]

  • Environmental Factors: Minor differences in housing conditions (e.g., cage density, enrichment), light/dark cycles, and ambient noise can act as stressors and significantly influence behavioral outcomes.

  • Social Context: The social hierarchy and rank of an animal within its group can influence its response to drugs.[4]

  • Experimenter Handling: The amount and consistency of handling prior to and during the experiment can affect animal stress levels and subsequent behavior.

  • Underlying Health Status: Subclinical infections or other health issues can alter an animal's physiological and behavioral response to a drug.

Q3: Can the sex and age of the animals influence the effects of (+)-NANM?

A3: Yes, both sex and age are critical variables. Hormonal differences between males and females can lead to variations in drug metabolism and receptor expression.[5] Likewise, age can affect metabolic rates and the developmental stage of the central nervous system, leading to differential drug responses. It is crucial to report the sex and age of animals used and to balance these factors across experimental groups.

Q4: We see a biphasic or "bell-shaped" dose-response curve in our study. Is this expected for a sigma-1 receptor agonist?

A4: A biphasic dose-response curve is not uncommon for sigma-1 receptor agonists.[6] At lower doses, the compound may elicit a specific effect, such as increased locomotion or anxiolysis. However, at higher doses, engagement of off-target receptors or the induction of overwhelming physiological responses can lead to a reduction or even reversal of the initial effect, sometimes resulting in sedation or catalepsy.[7][8] Careful dose-response studies are essential to identify the optimal therapeutic window.

Q5: How can we differentiate between effects mediated by the sigma-1 receptor versus other targets like the NMDA receptor?

A5: To dissect the pharmacology of (+)-NANM, a multi-pronged approach is necessary:

  • Use of Selective Antagonists: Pre-treatment with a selective sigma-1 receptor antagonist (e.g., NE-100) or a selective NMDA receptor antagonist can help determine if the observed behavioral effect is blocked.[1]

  • Comparative Studies: Compare the behavioral profile of (+)-NANM to that of more selective sigma-1 agonists (e.g., PRE-084) and selective NMDA antagonists (e.g., MK-801).

  • Stereoisomer Comparison: The (-)-isomer of NANM has a different pharmacological profile.[2][8] Comparing the effects of the two isomers can provide insights into the stereoselectivity of the response and the receptor systems involved.[8]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Issue 1: High Variability in Baseline Behavioral Measures

Problem: Prior to drug administration, animals show significant differences in baseline activity, making it difficult to detect a clear drug effect.

Troubleshooting Steps:

  • Acclimation Period: Ensure all animals have a sufficient and consistent acclimation period to the testing environment (e.g., 30-60 minutes per day for 2-3 days before the experiment).

  • Handling Consistency: Standardize the handling procedure for all animals. The same researcher should handle the animals, or all handlers should follow an identical protocol.

  • Environmental Controls: Verify that lighting, temperature, and ambient noise levels are consistent across all testing sessions and for all animal cages.

  • Time of Day: Conduct all behavioral testing at the same time during the animals' light/dark cycle to minimize circadian influences.

  • Health Screening: Perform a thorough health check of all animals before including them in the study.

Issue 2: Lack of Expected Drug Effect or Non-Responders

Problem: A subset of animals treated with (+)-NANM shows little to no behavioral response compared to the vehicle group.

Troubleshooting Steps:

  • Dose and Route of Administration:

    • Verification: Double-check all dose calculations and the concentration of the dosing solution.

    • Route Efficacy: Confirm the chosen route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and was performed correctly. For IP injections, a post-mortem check can verify correct placement.

    • Dose-Response: The selected dose may be on a flat portion of the dose-response curve. Conduct a pilot dose-response study to confirm an active dose range.

  • Metabolic Differences:

    • Strain Considerations: Acknowledge that the chosen animal strain may have a metabolic profile that rapidly clears the drug. Review literature for pharmacokinetic data in your specific strain.

    • Genetic Variation: Individual genetic differences can lead to "fast" or "slow" metabolizers within an outbred population.[5]

  • Data Analysis:

    • Responder Analysis: Consider performing a "responder" vs. "non-responder" analysis, where a predefined criterion is used to classify animals.[9] This can help identify if there is a bimodal distribution of responses.

    • Statistical Power: A lack of effect could be due to insufficient statistical power. A power analysis can determine if a larger sample size is needed.

Quantitative Data Presentation

Clear presentation of data is crucial for interpreting variability.

Table 1: Hypothetical Example of Strain-Dependent Variability in Locomotor Response to (+)-NANM (10 mg/kg, IP)

Animal StrainNBaseline Distance (m) (Mean ± SEM)(+)-NANM Distance (m) (Mean ± SEM)% Change from Baseline
C57BL/6J1045.2 ± 3.188.5 ± 7.4+95.8%
BALB/c1038.7 ± 2.951.3 ± 5.2+32.6%
CD-11055.1 ± 4.562.4 ± 6.1+13.2%

This table illustrates how different mouse strains can exhibit varied sensitivity to the locomotor-stimulating effects of (+)-NANM.

Experimental Protocols

Protocol: Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40x40x40 cm) made of non-reflective material. The arena should be equipped with an overhead camera and automated tracking software.

  • Animal Acclimation:

    • Transport animals to the testing room at least 1 hour before the experiment begins.

    • Handle each animal for 2 minutes per day for 3 days leading up to the test.

  • Procedure:

    • Administer (+)-NANM or vehicle via the chosen route (e.g., IP injection).

    • Return the animal to its home cage for the designated pretreatment time (e.g., 15-30 minutes).

    • Gently place the animal in the center of the open field arena.

    • Record activity using the tracking software for a set duration (e.g., 30-60 minutes).

    • Key parameters to measure include total distance traveled, time spent in the center vs. periphery, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) and then water between each animal to eliminate olfactory cues.

Visualizations

Signaling Pathways and Workflows

cluster_0 Hypothesized (+)-NANM Signaling NANM (+)-NANM Sigma1R Sigma-1 Receptor (σ1R) (ER Membrane) NANM->Sigma1R Agonist NMDAR NMDA Receptor (PCP Site) NANM->NMDAR Antagonist IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2+ Signaling IonChannel Ca2+ Influx NMDAR->IonChannel Blocks Ion Channel CellularResponse1 Neuroplasticity, Cell Survival IP3R->CellularResponse1 Downstream Effects CellularResponse2 Altered Neurotransmission IonChannel->CellularResponse2 Downstream Effects

Caption: Hypothesized dual-action signaling of (+)-NANM.

cluster_workflow Experimental Workflow start Animal Acclimation (3-5 Days) baseline Baseline Behavioral Recording (Optional) start->baseline dosing Drug/Vehicle Administration baseline->dosing pretreatment Pretreatment Period (e.g., 30 min) dosing->pretreatment testing Behavioral Testing (e.g., Open Field) pretreatment->testing data_acq Data Acquisition (Automated Tracking) testing->data_acq data_an Data Analysis (Statistical Tests) data_acq->data_an end Interpretation & Reporting data_an->end

Caption: Standardized workflow for behavioral experiments.

start High Data Variability Observed? check_protocol Protocols Standardized? start->check_protocol check_animals Animal Factors Consistent? check_protocol->check_animals Yes sol_protocol Action: Standardize Handling, Dosing, and Timing check_protocol->sol_protocol No check_env Environment Controlled? check_animals->check_env Yes sol_animals Action: Balance Sex/Age. Consider Strain. check_animals->sol_animals No sol_env Action: Control Light, Noise, and Caging. check_env->sol_env No sol_inherent Conclusion: Variability is likely inherent. Increase N. check_env->sol_inherent Yes

References

Refinement of experimental protocols using (+)-N-Allylnormetazocine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

Technical Support Center: (+)-N-Allylnormetazocine hydrochloride

Welcome to the technical support center for this compound, also known as (+)-SKF-10047. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for the successful use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as (+)-SKF-10047) is a synthetic benzomorphan (B1203429) derivative.[1][2] It is widely used in research as a selective sigma-1 (σ1) receptor agonist.[3] While it has little affinity for opioid receptors, it shows moderate affinity for the NMDA receptor at higher concentrations.[2]

Q2: What is the primary mechanism of action?

A2: The primary mechanism of action is the agonism of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[4][5][6] Activation of this receptor modulates calcium signaling, ion channel activity, and cellular stress responses, influencing a variety of downstream pathways.[5][6][7]

Q3: How should I store the compound?

A3: The solid form should be stored desiccated at room temperature.[3][8] Once reconstituted into a stock solution, it is recommended to create aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can inactivate the product.[1]

Q4: What is the solubility of this compound?

A4: The compound is soluble in water (H₂O) at concentrations greater than 10 mg/mL.[3][8]

Troubleshooting Guide

Q1: My compound precipitated in my aqueous buffer. What should I do?

A1:

  • Check pH: Ensure the pH of your buffer is compatible with the compound's stability. Although highly soluble in water, extreme pH values can affect the hydrochloride salt.

  • Initial Solvent: While soluble in water, for creating high-concentration stock solutions, consider using a small amount of an appropriate organic solvent before diluting into your aqueous buffer. Always perform a solvent tolerance test with your specific assay.

  • Sonication: Gentle sonication can help redissolve precipitated compound in some cases.

  • Fresh Preparation: If precipitation is persistent, prepare a fresh solution immediately before use.

Q2: I'm observing high non-specific binding in my radioligand binding assay. How can I reduce it?

A2:

  • Blocking Agents: Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to reduce binding to non-receptor surfaces.

  • Filter Pre-soaking: Pre-soak your filter mats (e.g., GF/B or GF/C) in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding of positively charged radioligands to the negatively charged glass fibers.

  • Washing Steps: Increase the number and volume of washing steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.

  • Define Non-Specific Binding Correctly: Use a high concentration of a known, selective sigma-1 ligand (e.g., unlabeled (+)-pentazocine) to accurately define non-specific binding.[9]

Q3: My in vivo results are inconsistent or show unexpected toxicity. What could be the cause?

A3:

  • Dose and Route: (+)-N-Allylnormetazocine has been used in rats with intraperitoneal (i.p.) injections at doses ranging from 0.3 to 30 mg/kg.[1] In mice, i.p. doses of 2-8 mg/kg have been documented to produce anxiogenic-like effects.[10][11] Ensure your dose and administration route are appropriate for your animal model and experimental question.

  • Vehicle Selection: The vehicle used for injection can impact solubility and bioavailability. Saline is a common vehicle. If using other solvents, ensure they are non-toxic at the administered volume.

  • Off-Target Effects: At higher concentrations, (+)-N-Allylnormetazocine can act as an NMDA receptor antagonist.[2] Consider whether the observed effects could be due to actions at sites other than the sigma-1 receptor. The discriminative stimulus properties of the compound may involve concurrent actions at both sigma-1 and PCP binding sites.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinities (Ki)

Receptor TargetKi ValueSpecies/TissueNotes
Sigma-1 (σ1)48 - 66 nMGuinea Pig Brain MembranesHigh affinity and selectivity.[2]
Sigma-1 (σ1)300 nMNot Specified[1]
Sigma-2 (σ2)13,694 nM (13.7 µM)Rat Brain MembranesVery low affinity.[13]
Sigma-2 (σ2)27 µMNot SpecifiedVery low affinity.[1]
µ-Opioid (MOR)1,900 nMGuinea Pig Brain MembranesLow affinity.[2]
κ-Opioid (KOR)1,600 nMGuinea Pig Brain MembranesLow affinity.[2]
δ-Opioid (DOR)19,000 nMGuinea Pig Brain MembranesVery low affinity.[2]
NMDA (PCP Site)587 nMRat Brain MembranesModerate affinity.[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor using this compound as a reference compound and [³H]-(+)-pentazocine as the radioligand.

Materials:

  • Membrane preparation (e.g., from HEK293 cells expressing sigma-1 receptors or guinea pig brain tissue).[9]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (final concentration ~3 nM).[9]

  • Non-specific determinant: Unlabeled (+)-pentazocine (final concentration 10 µM).[9]

  • Test compound and/or this compound at various concentrations.

  • 96-well plates, filter mats (e.g., GF/B), and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Preparation: On the day of the experiment, thaw the membrane preparation on ice. Prepare serial dilutions of the test compound and the reference compound (this compound).

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Binding Buffer.

    • Test compound dilution, reference compound, buffer (for total binding), or non-specific determinant.

    • Radioligand ([³H]-(+)-pentazocine).

    • Membrane preparation (typically 50-100 µg protein per well).[9]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to sit for several hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test/reference compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling & Experimental Diagrams

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mediates Ca_Mito Mitochondrial Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP CellularResponse Cellular Response (e.g., Survival, Plasticity) ATP->CellularResponse Powers Ligand (+)-N-Allylnormetazocine (Agonist) Ligand->S1R Binds to Ca_ER->Ca_Mito Enters

Caption: Simplified Sigma-1 receptor signaling pathway upon agonist binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Radioligand, Membranes) C Combine Reagents in Plate A->C B Serial Dilution of (+)-N-Allylnormetazocine B->C D Incubate (e.g., 37°C, 120 min) C->D E Filter & Wash via Cell Harvester D->E F Add Scintillation Fluid E->F G Count Radioactivity (CPM) F->G H Calculate Specific Binding G->H I Generate Dose-Response Curve H->I J Determine IC₅₀ and Ki I->J

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Flowchart rect_node rect_node Start High Non-Specific Binding? Q1 Are filters pre-soaked in PEI? Start->Q1 Q2 Is buffer protein-rich (e.g., BSA)? Q1->Q2 Yes Sol1 Action: Pre-soak filters in 0.5% PEI. Q1->Sol1 No Q3 Are wash steps sufficient? Q2->Q3 Yes Sol2 Action: Add BSA (e.g., 0.1%) to assay & wash buffers. Q2->Sol2 No Sol3 Action: Increase number and/or volume of washes. Q3->Sol3 No End Problem Resolved Q3->End Yes Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting flowchart for high non-specific binding in assays.

References

Potential confounds in studying (+)-SKF-10,047's effects on neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-SKF-10,047 Neurotransmission Studies

Welcome to the technical support center for researchers utilizing (+)-SKF-10,047. This resource provides essential information, troubleshooting guides, and experimental protocols to help navigate the complexities of studying this compound's effects on neurotransmission. Due to its multifaceted pharmacological profile, careful experimental design is critical to avoid misinterpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is (+)-SKF-10,047 and what are its primary molecular targets?

A1: (+)-SKF-10,047, or N-allylnormetazocine, is a benzomorphan (B1203429) derivative widely used as a prototypical sigma-1 (σ1) receptor agonist.[1] However, it is not perfectly selective and possesses a complex binding profile. It also interacts with NMDA receptors (at the PCP site), kappa opioid receptors (KOR), and potentially other sites.[1][2] Its psychotomimetic effects are thought to be mediated by its action at the PCP receptor site within the NMDA receptor channel, not through sigma-1 receptor activation.[1] The opioid-related effects of the racemic mixture (SKF-10,047) are attributed to the (-)-isomer.[3]

Q2: How does the interaction between sigma-1 and NMDA receptors confound experimental results?

A2: This is a critical potential confound. The sigma-1 receptor is an intracellular chaperone protein, often located at the endoplasmic reticulum-mitochondria interface, that can translocate and modulate the function of various ion channels and receptors at the cell surface.[4] Activation of sigma-1 receptors by agonists like (+)-SKF-10,047 can potentiate NMDA receptor currents.[4] This potentiation may occur via an increase in the number of NMDA receptors expressed at the plasma membrane.[4] Therefore, an observed effect on glutamatergic neurotransmission could be an indirect consequence of sigma-1 receptor activation modulating NMDA receptor function, rather than a direct action at the NMDA receptor itself.[4][5]

Q3: What are the known off-target effects that can interfere with neurotransmission studies?

A3: Beyond its primary targets (sigma-1 and NMDA receptors), (+)-SKF-10,047 can influence multiple neurotransmitter systems, confounding data interpretation.

  • Dopaminergic System: (+)-SKF-10,047 has been shown to interact with the dopaminergic system and can reverse decreases in striatal dopamine (B1211576) turnover under certain stress conditions.[6]

  • Serotonergic System: Some studies suggest that (+)-SKF-10,047 can affect the serotonin (B10506) transporter (SERT) through a sigma-1 receptor-independent mechanism, potentially by relieving ER stress.[7]

  • Glutamatergic System: Activation of sigma-1 receptors by (+)-SKF-10,047 can inhibit the release of glutamate (B1630785) from cortical nerve terminals by reducing presynaptic calcium entry.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro electrophysiology experiments.

  • Q: My whole-cell patch-clamp recordings show variable responses to (+)-SKF-10,047 application. What are potential causes?

    • A: Potential Cause 1: Drug Stability and Vehicle Effects. Ensure the drug is fully dissolved in the vehicle and that the final vehicle concentration in your artificial cerebrospinal fluid (ACSF) does not have an effect on its own. Run vehicle-only controls.

    • A: Potential Cause 2: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor desensitization or downregulation. Vary the application time and washout periods to check for tachyphylaxis.

    • A: Potential Cause 3: Indirect Network Effects. In a brain slice, the drug can affect multiple interconnected neurons. An observed change in your target neuron might be a secondary effect of altered input from another neuron. Consider using synaptic blockers (e.g., TTX, AP5, CNQX) to isolate the direct effects on the recorded cell.

    • A: Potential Cause 4: General Electrophysiology Issues. Common problems like clogged pipettes, solution pH or osmolarity issues, or electrical noise can all lead to inconsistent data.[9][10][11] Systematically check your rig, solutions, and slice health.[9][12][13]

Issue 2: Unexpected behavioral outcomes in in vivo studies.

  • Q: I administered (+)-SKF-10,047 to assess its effects on memory, but the animals show significant motor hyperactivity, confounding the results. Why?

    • A: Potential Cause 1: Off-Target Receptor Activation. The observed hyperactivity may not be related to the intended sigma-1 target. Its action at NMDA or dopamine receptors could be responsible.[6] Consider co-administration with selective antagonists for suspected off-target receptors to dissect the mechanism.

    • A: Potential Cause 2: Anxiogenic Effects. (+)-SKF-10,047 has been shown to have anxiogenic-like effects in mice, which can manifest as changes in motor activity in certain behavioral paradigms like the elevated plus-maze.[14][15] This anxiety can be a major confounding variable for cognitive tests.

    • A: Potential Cause 3: Dose and Route of Administration. The dose-response relationship for (+)-SKF-10,047 can be complex. A high dose might engage multiple targets, leading to a different behavioral profile than a lower, more selective dose. The route of administration (e.g., systemic vs. direct brain infusion) will significantly impact which brain regions are affected.[5]

Issue 3: Discrepancies between in vitro and in vivo findings.

  • Q: My in vitro data show that (+)-SKF-10,047 potentiates NMDA currents, but my in vivo microdialysis study does not show a corresponding increase in extracellular glutamate. What could explain this?

    • A: Potential Cause 1: Presynaptic Inhibition. While (+)-SKF-10,047 can potentiate postsynaptic NMDA receptors, it can also inhibit presynaptic glutamate release via sigma-1 activation.[8] The net effect in vivo on extracellular glutamate levels could be null or even a decrease, depending on the balance of these pre- and post-synaptic actions in the specific brain circuit.

    • A: Potential Cause 2: Compensatory Mechanisms. The intact brain has powerful homeostatic mechanisms. An initial drug-induced change in neurotransmission can be rapidly counteracted by feedback loops involving other neurotransmitters (e.g., GABA) that are not present in a simplified in vitro preparation.

    • A: Potential Cause 3: Microdialysis Probe Limitations. Brain microdialysis is a powerful technique for monitoring neurochemistry in awake animals.[16][17] However, factors like probe recovery efficiency, non-specific binding of the drug to the dialysis tubing, and the temporal resolution of sample collection can impact results.[18]

Quantitative Data Summary

Proper interpretation of (+)-SKF-10,047's effects requires understanding its affinity for various receptors. The following table summarizes representative binding affinities (Ki, in nM). Note that values can vary between studies based on tissue preparation and radioligand used.

Receptor SiteReported Ki (nM)Implication for Experiments
Sigma-1 (σ1) ~3-5Primary target; effects at low nanomolar concentrations are likely σ1-mediated.
NMDA (PCP Site) ~200-300Engaged at higher concentrations, a major source of psychotomimetic confounds.[1]
Kappa Opioid (KOR) ~150-250Potential for confounding opioid-related effects, especially at higher doses.[19]
Sigma-2 (σ2) >1000Lower affinity suggests σ2 effects are less likely at typical experimental doses.

This table is a synthesis of typical values reported in pharmacological literature. Researchers should consult specific binding studies for precise values relevant to their experimental conditions.[2][20]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a general framework for using microdialysis to measure extracellular neurotransmitter levels in a freely moving rodent following (+)-SKF-10,047 administration.[16][17][21]

  • Probe and Cannula Implantation:

    • Anesthetize the animal (e.g., ketamine/xylazine) and place it in a stereotaxic frame.[22]

    • Perform a craniotomy over the target brain region (e.g., prefrontal cortex, striatum).

    • Implant a guide cannula stereotaxically to the correct coordinates. Secure it with dental cement. Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Place the animal in a microdialysis bowl, allowing free movement.[16]

    • Connect the probe's inlet and outlet tubing to a syringe pump and a fraction collector, respectively.

    • Perfuse the probe with sterile artificial cerebrospinal fluid (ACSF) at a low flow rate (e.g., 1-2 µL/min).[22]

    • Allow for a 90-120 minute equilibration period.[22]

  • Sample Collection and Analysis:

    • Collect baseline dialysate samples every 10-20 minutes for at least one hour.

    • Administer (+)-SKF-10,047 (or vehicle) via the desired route (e.g., i.p., s.c.).

    • Continue collecting samples for the desired post-injection period (e.g., 2-3 hours).

    • Analyze neurotransmitter concentrations (e.g., glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17][22]

  • Data Interpretation:

    • Express post-injection neurotransmitter levels as a percentage of the stable baseline average.

    • Compare the drug group to the vehicle control group using appropriate statistical analysis.

Visualizations

Signaling and Confound Pathways

SKF10047_Pathway SKF (+)-SKF-10,047 Sigma1 Sigma-1 Receptor (Chaperone) SKF->Sigma1 Agonist (High Affinity) PCP_Site PCP Site (on NMDA-R) SKF->PCP_Site Blocker (Lower Affinity) KOR Kappa Opioid Receptor SKF->KOR Agonist (Lower Affinity) NMDA NMDA Receptor Sigma1->NMDA Potentiates (Modulation) Dopamine Dopamine System Sigma1->Dopamine Modulates Glutamate_Release Presynaptic Glutamate Release Sigma1->Glutamate_Release Inhibits Neurotransmission Observed Effect on Neurotransmission NMDA->Neurotransmission Primary Pathway PCP_Site->Neurotransmission Direct Effect (Confound) KOR->Neurotransmission Off-Target Effect (Confound) Dopamine->Neurotransmission Off-Target Effect (Confound) Glutamate_Release->Neurotransmission Presynaptic Effect (Confound)

Caption: Potential direct and indirect mechanisms of (+)-SKF-10,047 action.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed Check_Drug Verify Drug Purity, Concentration, & Stability Start->Check_Drug Check_Controls Analyze Vehicle & Positive/ Negative Control Data Check_Drug->Check_Controls Review_Dose Is the Dose Engaging Off-Target Receptors? Check_Controls->Review_Dose Consider_Indirect Could the Effect be Indirect? (e.g., Network Activity) Review_Dose->Consider_Indirect Isolate_Mechanism Use Selective Antagonists to Block Potential Off-Targets Consider_Indirect->Isolate_Mechanism Re_evaluate Re-evaluate Hypothesis Isolate_Mechanism->Re_evaluate

Caption: A logical workflow for troubleshooting anomalous experimental data.

Interplay of Confounding Experimental Variables

Confounding_Variables Interpretation Interpretation of Results Dose Dose Dose->Interpretation Route Administration Route Route->Interpretation Model Animal Model (Species, Strain, Sex) Model->Interpretation Assay Assay Type (In Vitro vs. In Vivo) Assay->Interpretation Off_Target Off-Target Effects Off_Target->Interpretation Metabolism Drug Metabolism Metabolism->Interpretation

Caption: Key experimental variables that can confound the interpretation of results.

References

Technical Support Center: Optimizing In Vivo Specificity of (+)-N-Allylnormetazocine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of (+)-N-Allylnormetazocine's effects in vivo.

Frequently Asked Questions (FAQs)

Q1: What is (+)-N-Allylnormetazocine and what are its primary targets?

(+)-N-Allylnormetazocine, also known as (+)-NANM or (+)-SKF 10,047, is a benzomorphan (B1203429) derivative widely used as a prototypical sigma-1 (σ1) receptor agonist.[1] While it exhibits high affinity for the σ1 receptor, it also interacts with other receptors, which can lead to off-target effects in vivo.[2]

Q2: What are the known off-target binding sites of (+)-N-Allylnormetazocine?

The most significant off-target interactions of (+)-N-Allylnormetazocine are with the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor and to a lesser extent, kappa (κ) opioid receptors.[2][3] These interactions can contribute to its in vivo pharmacological profile and may confound the interpretation of experimental results aimed at understanding σ1 receptor function.

Q3: How can I improve the specificity of my in vivo experiments with (+)-N-Allylnormetazocine?

Improving specificity can be approached in several ways:

  • Dose Selection: Use the lowest effective dose of (+)-N-Allylnormetazocine that elicits the desired σ1 receptor-mediated effect, as determined by a thorough dose-response study. This minimizes the engagement of lower-affinity off-target receptors.

  • Co-administration with Antagonists: To isolate the effects of σ1 receptor activation, consider co-administering selective antagonists for its primary off-target receptors. For example, a selective NMDA receptor antagonist that does not have affinity for sigma receptors can be used to block effects mediated by the PCP site.[4] Similarly, a selective kappa opioid receptor antagonist like nor-binaltorphimine (nor-BNI) can be used.[5]

  • Use of More Selective Agonists: If experimentally feasible, consider using a more selective σ1 receptor agonist that has a lower affinity for the PCP site and kappa opioid receptors.

  • Control Experiments: Include appropriate control groups in your experimental design. This should include groups treated with the vehicle, (+)-N-Allylnormetazocine alone, the antagonist(s) alone, and the combination of (+)-N-Allylnormetazocine and the antagonist(s).

Q4: What is a suitable vehicle for in vivo administration of (+)-N-Allylnormetazocine?

For in vivo studies, (+)-N-Allylnormetazocine is typically dissolved in sterile saline (0.9% NaCl). It is recommended to freshly prepare the solution on the day of the experiment. Ensure the compound is fully dissolved before administration.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Behavioral Readouts
  • Possible Cause: Inconsistent drug administration, stress-induced variability in animal behavior, or off-target effects.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent injection volumes and administration routes (e.g., intraperitoneal, subcutaneous).

    • Acclimatize Animals: Properly acclimatize animals to the experimental room and handling procedures to reduce stress.[6]

    • Conduct Dose-Response Studies: A full dose-response curve can help identify a dose that produces a stable and reproducible effect.

    • Evaluate Off-Target Contributions: Use antagonist co-administration studies as described in the FAQs to determine if off-target effects are contributing to the variability.

Issue 2: Discrepancy Between In Vitro Binding Affinity and In Vivo Potency
  • Possible Cause: Poor pharmacokinetic properties of the compound (e.g., low brain penetration, rapid metabolism), or engagement of multiple receptor systems in vivo.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the brain and plasma concentrations of (+)-N-Allylnormetazocine at different time points after administration.

    • Re-evaluate In Vivo Endpoints: The chosen behavioral or physiological endpoint may be influenced by multiple receptor systems. Consider using more specific or multiple complementary in vivo assays.

    • Control for Metabolism: Investigate potential active metabolites of (+)-N-Allylnormetazocine that might have different receptor binding profiles.

Data Presentation

Table 1: Binding Affinity (Ki) of (+)-N-Allylnormetazocine and Related Compounds at Various Receptors

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)PCP Site (NMDA) (Ki, nM)κ Opioid Receptor (Ki, nM)μ Opioid Receptor (Ki, nM)
(+)-N-Allylnormetazocine2.5 - 51,500 - 4,000100 - 50050 - 200>10,000
(+)-Pentazocine3.11,542>10,000~2,000~500
Haloperidol3.2507>10,000~1,000~2,000
MK-801 (Dizocilpine)>10,000>10,0005 - 10>10,000>10,000
Nor-Binaltorphimine>1,000>1,000>10,0000.2 - 1>1,000

Note: Ki values are approximate and can vary depending on the specific radioligand and tissue preparation used in the binding assay.[2][7][8]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Homogenize the tissue of interest (e.g., guinea pig brain for high σ1 receptor density) in ice-cold buffer and centrifuge to pellet the membranes.[9] Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand for the receptor of interest (e.g., --INVALID-LINK---pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.[9]

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C for σ1 receptors).[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating and can be disrupted by compounds that affect neurotransmitter systems implicated in psychosis, including ligands for the PCP site of the NMDA receptor.

  • Animal Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.[6]

  • Drug Administration: Administer (+)-N-Allylnormetazocine or vehicle at the desired dose and route (e.g., subcutaneous). Allow for a pre-treatment period for the drug to take effect (e.g., 15-30 minutes).

  • Test Session:

    • Place the animal in a startle chamber and allow for a 5-minute acclimation period with background white noise.[10]

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 70, 80, or 90 dB) that should not elicit a significant startle response on its own.

      • Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse (e.g., 100 ms (B15284909) interstimulus interval).

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response (amplitude of the animal's flinch) is measured by a transducer in the platform of the startle chamber.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100]. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on PPI.

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol BiP BiP Sigma1_BiP σ1-R / BiP Complex Sigma1_R σ1 Receptor Sigma1_BiP->Sigma1_R Stress / Agonist ((+)-NANM) IP3R IP3 Receptor Sigma1_R->IP3R Stabilization Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Ca2+ Uptake PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Ca_ER->Ca_Mito MAM Transfer GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Binding Receptor Binding Assays (Determine Ki at σ1 and off-targets) Functional Functional Assays (e.g., Ca2+ mobilization) Binding->Functional Confirm functional activity DoseResponse Dose-Response Study (Determine ED50 for desired effect) Functional->DoseResponse Proceed to in vivo Specificity Specificity Assessment (Co-administration with antagonists) DoseResponse->Specificity Select optimal dose Behavior Behavioral Endpoint (e.g., PPI, analgesia, etc.) Specificity->Behavior Isolate σ1-mediated effects Analysis Statistical Analysis Behavior->Analysis Conclusion Conclusion on Specificity Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of (+)- and (-)-N-Allylnormetazocine: Receptor Binding, Signaling, and Functional Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomers of N-Allylnormetazocine (NANM), (+)-N-Allylnormetazocine and (-)-N-Allylnormetazocine, also known as SKF-10,047. The distinct pharmacological profiles of these stereoisomers have been pivotal in the classification of sigma receptors and have contributed significantly to our understanding of opioid and NMDA receptor function. This document summarizes their receptor binding affinities, delineates their primary signaling pathways, and presents detailed experimental protocols for their characterization.

Data Presentation: Receptor Binding Affinities

The differential binding of (+)- and (-)-N-Allylnormetazocine to various receptors underscores their distinct pharmacological activities. The following table summarizes the equilibrium dissociation constants (Ki) from various radioligand binding assays.

CompoundSigma-1 (Ki, nM)µ-Opioid (Ki, nM)κ-Opioid (Ki, nM)δ-Opioid (Ki, nM)PCP/NMDA (Ki, nM)
(+)-N-Allylnormetazocine 3.1 - 12[1]>10,000[2]Low AffinityLow Affinity~200 - 400[2]
(-)-N-Allylnormetazocine 1,800 - 4,6572.1 - 3.0[1]4.715Low Affinity[1]

Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.

Signaling Pathways

The distinct receptor binding profiles of the NANM enantiomers translate into the activation of different intracellular signaling cascades.

(+)-N-Allylnormetazocine: Sigma-1 Receptor Signaling

(+)-N-Allylnormetazocine is a prototypical agonist for the sigma-1 receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[3][4] Its activation does not follow the classical G-protein coupled receptor signaling paradigm. Instead, it involves protein-protein interactions that modulate a variety of downstream effectors.

Activation of the sigma-1 receptor by (+)-NANM can lead to:

  • Modulation of Intracellular Calcium Signaling: The sigma-1 receptor can dissociate from the IP3 receptor, potentiating calcium release from the endoplasmic reticulum.[3] This, in turn, can affect mitochondrial function and cellular bioenergetics.[5]

  • Regulation of Ion Channels: Sigma-1 receptors have been shown to interact with and modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels.[6]

  • Interaction with other Receptors: The sigma-1 receptor can form complexes with and modulate the function of other receptors, including NMDA receptors and opioid receptors.[7]

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R Activated Sigma-1R Sigma1R_BiP->Sigma1R dissociates to IP3R IP3 Receptor Ca_release Ca2+ Release IP3R->Ca_release potentiates Mitochondrion Mitochondrial Function (e.g., Bioenergetics) IonChannels Ion Channels (K+, Na+, Ca2+) NMDAR NMDA Receptor Plus_NANM (+)-N-Allylnormetazocine Plus_NANM->Sigma1R_BiP binds Sigma1R->IP3R translocates to and modulates Sigma1R->IonChannels modulates Sigma1R->NMDAR modulates Ca_release->Mitochondrion

Fig. 1: (+)-N-Allylnormetazocine Signaling Pathway
(-)-N-Allylnormetazocine: Opioid Receptor Signaling

(-)-N-Allylnormetazocine primarily acts as an agonist at mu- and kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Its binding initiates a canonical GPCR signaling cascade.

Upon binding of (-)-NANM, the opioid receptor activates inhibitory G-proteins (Gi/o).[2] This leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[8]

  • β-Arrestin Pathway: Prolonged or high-concentration agonist binding can lead to receptor phosphorylation and the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can initiate G-protein-independent signaling.[2][9]

G cluster_PM Plasma Membrane Opioid_Receptor μ/κ-Opioid Receptor G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein activates Arrestin_Pathway β-Arrestin Pathway (Desensitization, Internalization) Opioid_Receptor->Arrestin_Pathway prolonged activation G_alpha Gαi G_Protein->G_alpha dissociates to G_betagamma Gβγ G_Protein->G_betagamma dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_efflux K+ Efflux GIRK->K_efflux VGCC VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Minus_NANM (-)-N-Allylnormetazocine Minus_NANM->Opioid_Receptor binds G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->VGCC inhibits

Fig. 2: (-)-N-Allylnormetazocine Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of (+)- and (-)-N-Allylnormetazocine are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for specific receptors by measuring their ability to displace a radiolabeled ligand.

General Workflow:

G Prep Membrane Preparation (e.g., from brain tissue or receptor-expressing cells) Incubate Incubation: Membranes + Radioligand + Test Compound (varying conc.) Prep->Incubate Separate Separation of Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantification of Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 determination and Ki calculation using Cheng-Prusoff equation) Quantify->Analyze

Fig. 3: Radioligand Binding Assay Workflow

1. Sigma-1 Receptor Binding Assay

  • Materials:

    • Membrane Preparation: Guinea pig brain membranes are commonly used due to their high density of sigma-1 receptors.

    • Radioligand: [3H]-(+)-pentazocine is a selective radioligand for the sigma-1 receptor.[10][11]

    • Test Compounds: (+)- and (-)-N-Allylnormetazocine.

    • Non-specific Binding Control: Haloperidol (10 µM) is used to determine non-specific binding.[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Equipment: 96-well filter plates, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, membrane preparation (e.g., 30-50 µg protein), [3H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and either the test compound, vehicle, or haloperidol.

    • Incubate the plate at 37°C for 90 minutes to reach equilibrium.[10]

    • Harvest the membranes by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) and wash with ice-cold assay buffer.[12]

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding. The IC50 is determined from the competition curve and the Ki is calculated using the Cheng-Prusoff equation.[13]

2. Mu-Opioid Receptor Binding Assay

  • Materials:

    • Membrane Preparation: Rat brain membranes or membranes from cells expressing the mu-opioid receptor (e.g., CHO or HEK293 cells).[2][13]

    • Radioligand: [3H]DAMGO, a selective mu-opioid receptor agonist.[2][13]

    • Test Compounds: (+)- and (-)-N-Allylnormetazocine.

    • Non-specific Binding Control: Naloxone (10 µM).[2]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Equipment: As above.

  • Procedure:

    • Follow the general procedure for the sigma-1 receptor binding assay.

    • Incubate the plate at room temperature for 60-120 minutes.[2]

    • Proceed with filtration, washing, and quantification as described above.

3. PCP/NMDA Receptor Binding Assay

  • Materials:

    • Membrane Preparation: Rat cortical membranes.[14]

    • Radioligand: [3H]TCP (N-[1-(2-thienyl)cyclohexyl]piperidine) or [3H]MK-801 are commonly used to label the PCP binding site within the NMDA receptor channel.[14][15]

    • Test Compounds: (+)- and (-)-N-Allylnormetazocine.

    • Non-specific Binding Control: Phencyclidine (PCP) (10 µM).

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

    • Equipment: As above.

  • Procedure:

    • Follow the general procedure for the sigma-1 receptor binding assay.

    • Incubate the plate at room temperature for 60 minutes.

    • Proceed with filtration, washing, and quantification as described above.

In Vivo Behavioral Assays

Objective: To assess the functional effects of the NANM enantiomers on behavior, such as their psychotomimetic, analgesic, and motor effects.

1. Drug Discrimination Studies

  • Protocol:

    • Animals: Rats or pigeons are commonly used.

    • Apparatus: A two-lever operant conditioning chamber.

    • Training: Animals are trained to discriminate between an injection of saline and a specific dose of a drug (e.g., (+)-N-Allylnormetazocine). Pressing one lever after saline injection results in a food reward, while pressing the other lever after the drug injection is rewarded.

    • Testing: Once the animals have learned the discrimination, they are tested with various doses of the training drug, the other enantiomer, or other novel compounds to see which lever they press. This indicates whether the test drug produces a similar subjective effect to the training drug. For example, studies have shown that (+)-NANM has discriminative stimulus effects similar to PCP, while (-)-NANM does not.[16][17]

2. Antinociception (Analgesia) Assays

  • Protocol (Mouse Tail-Flick Test):

    • Animals: Mice.

    • Apparatus: A device that applies a radiant heat source to the mouse's tail.

    • Procedure: The baseline latency for the mouse to flick its tail away from the heat is measured. The test compound is then administered, and the tail-flick latency is measured again at various time points. An increase in latency indicates an analgesic effect. Studies have shown that (-)-NANM can antagonize morphine's analgesic effect in this test, while having no analgesic effect on its own.[18]

  • Protocol (Phenylquinone Writhing Test):

    • Animals: Mice.

    • Procedure: An intraperitoneal injection of phenylquinone induces a characteristic writhing response (abdominal constrictions). The number of writhes is counted over a specific period after administration of the test compound. A reduction in the number of writhes indicates an analgesic effect. In this test, (-)-NANM has shown agonist activity.[18]

Conclusion

The enantiomers of N-Allylnormetazocine exhibit markedly different pharmacological profiles. (+)-N-Allylnormetazocine is a selective sigma-1 receptor agonist with psychotomimetic effects, while (-)-N-Allylnormetazocine is a mu- and kappa-opioid receptor agonist with analgesic and opioid antagonist properties. This stereoselectivity has been instrumental in the pharmacological dissection of these receptor systems. The data and protocols presented in this guide provide a framework for the continued investigation of these and other stereoselective compounds in drug discovery and development.

References

A Comparative Guide: (+)-N-Allylnormetazocine versus Pentazocine at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two key benzomorphan (B1203429) derivatives, (+)-N-Allylnormetazocine ((+)-SKF-10,047) and (+)-pentazocine, at the sigma-1 receptor (σ1R). Both compounds are recognized as agonists at this unique intracellular chaperone protein, but they exhibit distinct profiles in terms of binding affinity, selectivity, and functional activity. This analysis is supported by experimental data to inform research and development in sigma-1 receptor-targeted therapeutics.

At a Glance: Key Pharmacological Differences

Parameter(+)-N-Allylnormetazocine ((+)-SKF-10,047)(+)-PentazocineKey Insights
Binding Affinity (Ki) for σ1R Lower PotencyHigher Potency(+)-Pentazocine demonstrates a stronger binding affinity for the sigma-1 receptor compared to (+)-N-Allylnormetazocine[1].
Selectivity for σ1R Less SelectiveMore Selective(+)-Pentazocine exhibits greater selectivity for the sigma-1 receptor over other receptors, such as the PCP and mu opioid receptors[1].
Functional Activity AgonistAgonistBoth compounds act as agonists at the sigma-1 receptor, modulating downstream signaling pathways.
Radioligand Characteristics Higher non-specific bindingLower non-specific binding[3H]-(+)-Pentazocine is considered a superior radioligand for studying the sigma-1 receptor due to its lower non-specific binding compared to [3H]-(+)-SKF 10,047[2].

Quantitative Analysis: Binding Affinities

Functional Comparison: Modulation of Cellular Signaling

The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, modulates a variety of signaling pathways upon ligand binding.[3] Both (+)-N-Allylnormetazocine and (+)-pentazocine, as agonists, initiate these signaling cascades.

Regulation of Calcium Homeostasis

A key function of the sigma-1 receptor is the regulation of intracellular calcium signaling. A comparative study by Cueva et al. (2011) investigated the effects of both compounds on potassium chloride (KCl)-induced calcium influx in primary retinal ganglion cells. The results demonstrated that both (+)-N-Allylnormetazocine and (+)-pentazocine inhibit this calcium influx, an effect that is reversed by a sigma-1 receptor antagonist, confirming their agonistic action at the receptor in this functional assay.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Simplified Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r Agonist Binding ((+)-SKF-10,047 or (+)-Pentazocine) bip BiP s1r_bip->bip ion_channel Ion Channel Modulation s1r->ion_channel ca_signaling Ca2+ Signaling Modulation s1r->ca_signaling cell_survival Cell Survival Pathways s1r->cell_survival

Caption: Agonist binding to the σ1R-BiP complex leads to their dissociation and subsequent modulation of downstream effectors.

Radioligand Binding Assay Workflow start Start prep Prepare Membrane Homogenates (e.g., Guinea Pig Brain) start->prep incubate Incubate Membranes with Radioligand ([3H]-(+)-pentazocine) and varying concentrations of competing ligand ((+)-SKF-10,047 or (+)-pentazocine) prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (e.g., Scatchard or Cheng-Prusoff) to determine Ki quantify->analyze end End analyze->end

Caption: A typical workflow for determining the binding affinity (Ki) of a compound using a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assays for Sigma-1 Receptor Affinity

This protocol is adapted from methodologies described in the literature for determining the binding affinity (Ki) of test compounds for the sigma-1 receptor.

1. Membrane Preparation:

  • Guinea pig brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is resuspended in fresh buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is performed in a final volume of 1 mL containing Tris-HCl buffer (50 mM, pH 8.0), a fixed concentration of the radioligand [3H]-(+)-pentazocine (e.g., 1-5 nM), and the prepared membrane homogenate (approximately 100-200 µg of protein).

  • Increasing concentrations of the unlabeled competing ligands ((+)-N-Allylnormetazocine or (+)-pentazocine) are added to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma-1 ligand (e.g., 10 µM haloperidol).

  • The reaction mixtures are incubated at 37°C for 90-120 minutes.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Calcium Influx Measurement

This protocol is based on the methodology used by Cueva et al. (2011) to assess the functional effects of sigma-1 receptor agonists on calcium influx.

1. Cell Culture:

  • Primary retinal ganglion cells are isolated and cultured on glass coverslips coated with poly-D-lysine and laminin.

2. Calcium Imaging:

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubation in a physiological salt solution for 30-60 minutes at 37°C.

  • After loading, the cells are washed to remove excess dye and the coverslip is mounted on the stage of a fluorescence microscope equipped for ratiometric calcium imaging.

  • Cells are pre-incubated with either (+)-N-Allylnormetazocine (1 µM) or (+)-pentazocine (1 µM) for a specified period before stimulation.

3. Stimulation and Measurement:

  • A baseline fluorescence ratio is recorded.

  • Cells are then stimulated with a depolarizing agent, such as KCl (e.g., 50 mM), to induce calcium influx through voltage-gated calcium channels.

  • Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence emission at two different excitation wavelengths.

4. Data Analysis:

  • The peak change in the fluorescence ratio following stimulation is quantified and compared between control (no agonist), (+)-N-Allylnormetazocine-treated, and (+)-pentazocine-treated cells.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed inhibition of calcium influx by the sigma-1 receptor agonists.

Conclusion

Both (+)-N-Allylnormetazocine and (+)-pentazocine are valuable pharmacological tools for probing the function of the sigma-1 receptor. However, the experimental evidence indicates that (+)-pentazocine is a more potent and selective agonist for the sigma-1 receptor. Its favorable characteristics, including higher binding affinity and lower non-specific binding as a radiolabeled probe, make it a preferred compound for many research applications. For drug development professionals, the greater selectivity of (+)-pentazocine may translate to a more favorable off-target profile. The choice between these two compounds will ultimately depend on the specific experimental goals, with (+)-pentazocine being the more suitable option when high potency and selectivity for the sigma-1 receptor are paramount.

References

A Comparative Analysis of (+)-SKF-10,047 and Other Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (+)-SKF-10,047 with other prominent sigma receptor ligands. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of binding affinities, functional activities, and the underlying experimental methodologies.

Introduction to Sigma Receptors

Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum (ER), that are involved in a variety of cellular functions.[1] They are classified into two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[2] The sigma-1 receptor is a well-characterized molecular chaperone that modulates calcium signaling, ion channel function, and cellular stress responses.[3][4][5][6] The sigma-2 receptor, more recently identified as TMEM97, is implicated in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[7][8]

(+)-SKF-10,047 (N-allylnormetazocine) is a classic pharmacological tool used to study sigma receptors.[9] While it was initially investigated for its opioid-like properties, its (+)-isomer shows a higher affinity for sigma receptors.[2] This guide compares (+)-SKF-10,047 with other key sigma receptor ligands, including the non-selective ligand 1,3-di-o-tolylguanidine (B1662265) (DTG), the antipsychotic drug haloperidol, and the selective sigma-1 agonist PRE-084.

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for (+)-SKF-10,047 and other selected ligands at sigma-1 and sigma-2 receptors.

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Receptor Selectivity (σ₂/σ₁)
(+)-SKF-10,047 ~252[10]Data varies-
Haloperidol 3.2[1]507[1]158.4
DTG (1,3-di-o-tolylguanidine) ~35.5[11]~39.9[11]~1.1
PRE-084 2.2[12]13091[12]~5950
(+)-Pentazocine 4.8[13]1698[13]354

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Functional Activity Profile

Sigma receptor ligands can be classified as agonists, antagonists, or inverse agonists based on their functional effects. An agonist activates the receptor, while an antagonist blocks the action of an agonist. The functional activity of these ligands is often context-dependent and can be assessed through various cellular assays.

LigandPrimary Activity at Sigma-1Primary Activity at Sigma-2
(+)-SKF-10,047 Agonist[14][15]-
Haloperidol Antagonist[1][2]-
DTG (1,3-di-o-tolylguanidine) Agonist[16]Agonist[16]
PRE-084 Selective Agonist[12][17]-
(+)-Pentazocine Agonist[1]-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical sigma-1 receptor signaling pathway and a typical experimental workflow for characterizing sigma receptor ligands.

sigma1_signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Ligand Sigma-1 Agonist (e.g., (+)-SKF-10,047, PRE-084) Ligand->Sigma1 Binds Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Neurite Outgrowth) Ca_release->Downstream Leads to

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

experimental_workflow start Start: Compound of Interest binding_assay Radioligand Binding Assay start->binding_assay affinity Determine Ki (Affinity) binding_assay->affinity functional_assay Functional Assay (e.g., Calcium Imaging, Cell Viability) affinity->functional_assay High Affinity Compounds activity Determine Agonist/Antagonist Profile functional_assay->activity downstream Downstream Signaling Analysis (e.g., Western Blot, qPCR) activity->downstream conclusion Conclusion: Pharmacological Profile downstream->conclusion

Caption: Experimental Workflow for Ligand Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of sigma receptor ligands.

This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.[18][19]

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors.[13][19]

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[18][19]

  • Test Compound: The ligand to be evaluated (e.g., (+)-SKF-10,047).

  • Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled sigma-1 ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[20]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Given the role of sigma-2 receptors in cell proliferation, cell viability assays are commonly used to determine the functional activity of sigma-2 ligands.[21][22]

Materials:

  • Cell Line: A cancer cell line with high expression of sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells).[21]

  • Test Compound: The sigma-2 ligand to be evaluated.

  • Positive Control: A known sigma-2 agonist (e.g., siramesine).[22]

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Cell Viability Reagent: (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®).

  • Plate Reader: To measure absorbance or luminescence.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

  • Compare the EC₅₀ value and the maximal effect of the test compound to that of the positive control to classify it as a full agonist, partial agonist, or antagonist.

Conclusion

The comparative analysis of (+)-SKF-10,047 and other sigma receptor ligands highlights the diverse pharmacological profiles within this class of compounds. While (+)-SKF-10,047 remains a valuable tool, particularly as a sigma-1 receptor agonist, ligands such as PRE-084 offer greater selectivity for the sigma-1 subtype. In contrast, DTG is useful for studying both sigma-1 and sigma-2 receptors due to its non-selective nature. Haloperidol serves as a potent sigma-1 antagonist. The choice of ligand for research or therapeutic development depends on the specific sigma receptor subtype being targeted and the desired functional outcome. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of novel sigma receptor ligands.

References

Validating Sigma-1 Receptor Mediation of (+)-N-Allylnormetazocine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-N-Allylnormetazocine's (also known as (+)-SKF-10,047) interaction with the sigma-1 receptor (σ1R), supported by experimental data and detailed protocols. The evidence presented herein is crucial for validating that the observed pharmacological effects of (+)-N-Allylnormetazocine are indeed mediated by the sigma-1 receptor.

Executive Summary

(+)-N-Allylnormetazocine is a prototypical sigma-1 receptor agonist. Its effects are stereoselective, with the (+)-isomer exhibiting high affinity for the sigma-1 receptor, while the (-)-isomer primarily interacts with opioid receptors.[1][2][3] This guide outlines the experimental methodologies used to substantiate the sigma-1 receptor's role in the actions of (+)-N-Allylnormetazocine, including competitive binding assays and functional studies. The data presented compares the binding affinities of (+)-N-Allylnormetazocine with other known sigma-1 receptor ligands, providing a clear context for its potency and selectivity. Furthermore, the reversal of (+)-N-Allylnormetazocine's effects by recognized sigma-1 antagonists provides compelling evidence for its mechanism of action.[4]

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of (+)-N-Allylnormetazocine and other key sigma-1 receptor ligands. A lower Ki value indicates a higher binding affinity.

CompoundTypeKi (nM) for Sigma-1 ReceptorSelectivity (S2R/S1R Ki Ratio)
(+)-N-Allylnormetazocine ((+)-SKF-10,047) Agonist ~5 Moderate
(+)-PentazocineAgonist4.8 ± 0.4354
PRE-084AgonistVaries by studyHigh
Haloperidol (B65202)Antagonist5.2 ± 1.3-
NE-100AntagonistVaries by studyHigh
Ditolylguanidine (DTG)Non-selective~29~1

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of (+)-N-Allylnormetazocine and other ligands for the sigma-1 receptor.

Materials:

  • Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig liver).[5]

  • Radioligand: [3H]-(+)-pentazocine is preferred due to its selectivity for the sigma-1 receptor.[5]

  • Unlabeled ligands: (+)-N-Allylnormetazocine, (+)-pentazocine, haloperidol, etc.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B).[6]

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically at or near its Kd value), and varying concentrations of the unlabeled test compound (e.g., (+)-N-Allylnormetazocine).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a high-affinity, structurally different sigma-1 ligand like haloperidol to saturate the sigma-1 receptors.[5][6]

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C) to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined from a competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays (In Vivo)

Objective: To demonstrate that the physiological effects of (+)-N-Allylnormetazocine are mediated by the sigma-1 receptor by showing that they can be blocked by a sigma-1 antagonist.

Example: Assessment of Hippocampal Cholinergic Functions [4]

Animal Model: Rats.

Protocol:

  • Drug Administration:

    • Administer (+)-N-Allylnormetazocine to one group of rats.

    • Administer a sigma-1 receptor antagonist (e.g., haloperidol) prior to the administration of (+)-N-Allylnormetazocine to another group.

    • A control group receives a vehicle.

  • Measurement of Acetylcholine (B1216132) Levels: Use in vivo microdialysis in the hippocampus to measure extracellular acetylcholine levels.

  • Behavioral Testing: Assess memory and cognitive function using tasks like the passive avoidance test, especially in models of amnesia induced by scopolamine.

  • Data Analysis: Compare the acetylcholine levels and behavioral performance across the different treatment groups. A reversal of the effects of (+)-N-Allylnormetazocine by the antagonist indicates sigma-1 receptor mediation.

Mandatory Visualizations

Signaling Pathway of the Sigma-1 Receptor

sigma1_pathway cluster_er Endoplasmic Reticulum bip BiP s1r_inactive Sigma-1 Receptor (Inactive) s1r_inactive->bip s1r_active Sigma-1 Receptor (Active) s1r_inactive->s1r_active Dissociates from BiP ligand (+)-N-Allylnormetazocine (Agonist) ligand->s1r_inactive Binds ion_channel Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channel Interacts with gpcrs GPCRs s1r_active->gpcrs Interacts with cellular_effects Modulation of Cellular Functions ion_channel->cellular_effects gpcrs->cellular_effects

Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.

Experimental Workflow for Validating Sigma-1 Mediation

experimental_workflow start Hypothesis: (+)-NANM effects are σ1R mediated binding_assay Radioligand Binding Assay (in vitro) start->binding_assay functional_assay Functional Assay (in vivo / in vitro) start->functional_assay binding_result Determine Ki of (+)-NANM for σ1R binding_assay->binding_result functional_result Observe effect of (+)-NANM functional_assay->functional_result conclusion Conclusion: Effects are σ1R mediated binding_result->conclusion antagonist_study Pre-treat with σ1R Antagonist (e.g., Haloperidol) functional_result->antagonist_study antagonist_result Effect of (+)-NANM is blocked antagonist_study->antagonist_result antagonist_result->conclusion

Caption: Workflow for confirming sigma-1 receptor mediation of a ligand's effects.

Logical Relationship of Antagonist Studies

antagonist_logic premise1 IF (+)-N-Allylnormetazocine acts via the σ1 Receptor... premise2 AND a known σ1R Antagonist is applied... premise1->premise2 conclusion THEN the effects of (+)-N-Allylnormetazocine should be blocked. premise2->conclusion

Caption: The logical basis for using antagonists to validate receptor mediation.

References

A Comparative Analysis of (+)-N-Allylnormetazocine and Ketamine: Receptor Profiles and Functional Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-N-Allylnormetazocine (NANM) and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. By examining their receptor binding affinities, mechanisms of action, and effects in preclinical models, this document aims to furnish researchers with the necessary data to inform further investigation and drug development efforts. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided.

Introduction

(+)-N-Allylnormetazocine, also known as SKF 10,047, is a benzomorphan (B1203429) opioid derivative recognized as the prototypical sigma-1 (σ1) receptor agonist.[1] However, its pharmacological profile is complex, exhibiting interactions with other receptor systems, including the NMDA receptor and kappa opioid receptors (KOR).[1] Ketamine, a dissociative anesthetic, is a non-competitive NMDA receptor antagonist that has garnered significant attention for its rapid antidepressant effects.[2][3] While both compounds interact with the NMDA receptor, their broader receptor engagement profiles suggest distinct downstream effects and therapeutic potentials. This guide will dissect these differences through a detailed comparison of their pharmacological and functional characteristics.

Receptor Binding Affinities

The binding affinities of (+)-N-Allylnormetazocine and ketamine at key receptor targets are summarized in the table below. This quantitative data highlights the distinct receptor interaction profiles of these two compounds.

CompoundReceptor TargetBinding Affinity (Ki, nM)SpeciesReference
(+)-N-Allylnormetazocine NMDA (PCP Site)30Rat[4]
Sigma-1 (σ1)0.67Guinea Pig[4]
Mu Opioid (μ)>10,000Guinea Pig[4]
Ketamine (racemic) NMDA (PCP Site)800 - 5000Rat[5]
Sigma-1 (σ1)131,000Rat[5]
Sigma-2 (σ2)2,800,000Rat[5]
Mu Opioid (μ)7,000Rat[5]
Kappa Opioid (κ)14,000Rat[5]
(S)-Ketamine NMDA (PCP Site)800Rat[5]
Sigma-1 (σ1)131,000Rat[5]
Mu Opioid (μ)7,000Rat[5]
Kappa Opioid (κ)14,000Rat[5]
(R)-Ketamine NMDA (PCP Site)5,000Rat[5]
Sigma-1 (σ1)27,000Rat[5]
Mu Opioid (μ)19,000Rat[5]
Kappa Opioid (κ)40,000Rat[5]

Mechanism of Action and Signaling Pathways

While both compounds antagonize the NMDA receptor, their primary targets and downstream signaling cascades differ significantly.

Ketamine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor by binding to the phencyclidine (PCP) site within the ion channel.[6] This blockade of glutamate (B1630785) neurotransmission is thought to underlie its anesthetic and analgesic effects.[3] At sub-anesthetic doses, ketamine's antidepressant effects are hypothesized to involve a surge in glutamate release, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] This, in turn, stimulates downstream signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR), leading to increased synaptogenesis and synaptic protein synthesis in the prefrontal cortex.[2]

ketamine_pathway ketamine Ketamine nmda NMDA Receptor ketamine->nmda Antagonism glutamate ↑ Glutamate Release nmda->glutamate ampa AMPA Receptor glutamate->ampa Activation mTOR mTOR Signaling ampa->mTOR synaptogenesis ↑ Synaptogenesis & Synaptic Protein Synthesis mTOR->synaptogenesis

Ketamine's Proposed Antidepressant Signaling Pathway

(+)-N-Allylnormetazocine is a potent and selective sigma-1 receptor agonist.[4] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cell survival.[7][8] As a sigma-1 agonist, (+)-NANM can influence a variety of downstream cellular processes, including the modulation of ion channels and intracellular signaling cascades. Its interaction with the NMDA receptor, although with lower affinity than for the sigma-1 receptor, contributes to its psychotomimetic effects.

nanm_pathway nanm (+)-N-Allylnormetazocine sigma1 Sigma-1 Receptor nanm->sigma1 Agonism nmda NMDA Receptor nanm->nmda Antagonism er_mito ER-Mitochondrion Interface sigma1->er_mito ion_channels Modulation of Ion Channels sigma1->ion_channels ca_signaling Modulation of Ca²⁺ Signaling er_mito->ca_signaling cellular_processes Diverse Cellular Processes ca_signaling->cellular_processes ion_channels->cellular_processes psychotomimetic Psychotomimetic Effects nmda->psychotomimetic

(+)-N-Allylnormetazocine's Primary Signaling Interactions

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of (+)-N-Allylnormetazocine and ketamine are provided below.

Radioligand Binding Assay for NMDA Receptor

This protocol describes a method to determine the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel using a filtration binding assay with a radiolabeled ligand such as [³H]MK-801.[9]

Materials:

  • Rat brain membranes (cortical or whole brain excluding cerebellum)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Non-specific binding control: 10 µM unlabeled MK-801 or PCP

  • Test compound stock solutions

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes setup_assay Set Up 96-Well Plate: Total, Non-specific, and Test Compound Wells prep_membranes->setup_assay incubate Incubate at Room Temperature for 60 min setup_assay->incubate filter_wash Rapid Filtration and Washing of Filters incubate->filter_wash count Liquid Scintillation Counting filter_wash->count analyze Calculate Specific Binding, IC50, and Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay
Prepulse Inhibition (PPI) of Acoustic Startle in Mice

This protocol measures sensorimotor gating, which is often disrupted by NMDA receptor antagonists.[10]

Apparatus:

  • Startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

Procedure:

  • Acclimation: Place a mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).

  • Trial Types: Present a series of trials in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds). The trial types include:

    • Pulse Alone: A startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse + Pulse: A non-startling prepulse stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms) presented 100 ms (B15284909) before the startling pulse.

    • No Stimulus: Background noise only to measure baseline movement.

  • Data Collection: Record the maximal startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone).

Conclusion

(+)-N-Allylnormetazocine and ketamine, while both interacting with the NMDA receptor, exhibit markedly different pharmacological profiles. (+)-NANM is a high-affinity sigma-1 receptor agonist with moderate affinity for the NMDA receptor's PCP site. In contrast, ketamine is a lower-affinity, non-competitive NMDA receptor antagonist with even weaker interactions at sigma receptors. These differences in receptor affinity and primary mechanism of action translate to distinct downstream signaling cascades and behavioral effects. The potent sigma-1 agonism of (+)-NANM suggests a therapeutic potential that is separate from its NMDA-mediated effects and warrants further investigation. For researchers in drug development, understanding these nuances is critical for designing novel therapeutics with improved efficacy and safety profiles that target these complex neurological pathways.

References

A Comparative Guide to the Binding Affinity of (+)-SKF-10,047 Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the binding affinity of (+)-SKF-10,047 for the sigma-1 receptor across various tissues. It is intended for researchers, scientists, and drug development professionals. The information presented herein includes comparative data with alternative sigma-1 receptor ligands, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to (+)-SKF-10,047 and the Sigma-1 Receptor

(+)-SKF-10,047, also known as N-allylnormetazocine, is a dextrorotatory isomer of the benzomorphan (B1203429) derivative SKF-10,047. It is a high-affinity ligand for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, regulation of ion channels, and interaction with various neurotransmitter receptors. Due to its widespread distribution and functional significance, the sigma-1 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders.

Comparative Binding Affinity of Sigma-1 Receptor Ligands

The binding affinity of a ligand to its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following tables summarize the binding affinities of (+)-SKF-10,047 and other common sigma-1 receptor ligands across different tissues, primarily brain and liver, as reported in various studies. Guinea pig brain is often used as a standard for sigma receptor binding assays due to its high density of these receptors[1].

Table 1: Binding Affinity (Ki, nM) of (+)-SKF-10,047 for the Sigma-1 Receptor in Different Tissues

Tissue/Cell LineSpeciesRadioligandKi (nM)Reference
BrainRat--INVALID-LINK---SKF-10,04755[2]
BrainGuinea PigNot SpecifiedHigh Affinity[3]
Red NucleusRatNot SpecifiedEffective Ligand[4]

Note: "High Affinity" indicates that the source confirms strong binding but does not provide a specific Ki value.

Table 2: Comparative Binding Affinities (Ki, nM) of Various Ligands for the Sigma-1 Receptor

LigandTissueSpeciesRadioligandKi (nM)Reference
(+)-Pentazocine BrainRat--INVALID-LINK---Pentazocine~7[5]
LiverGuinea Pig--INVALID-LINK---Pentazocine1.8 (Kd)[6]
Haloperidol (B65202) BrainRat[3H]Haloperidol2.2[7]
BrainGuinea PigNot Specified8[8]
1,3-Di-o-tolylguanidine (DTG) LiverRat[3H]DTG29[6]
BrainNot SpecifiedNot SpecifiedHigh Affinity[4]

Experimental Protocols

The determination of binding affinity is typically performed using a radioligand binding assay. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the sigma-1 receptor.

Radioligand Binding Assay for Sigma-1 Receptor

1. Tissue Preparation:

  • Euthanize the animal (e.g., guinea pig) and dissect the desired tissue (e.g., brain, liver) on ice.

  • Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Teflon homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in a fresh cold buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate.

  • To each well, add a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd)[9][10].

  • Add increasing concentrations of the unlabeled test compound (e.g., (+)-SKF-10,047) to compete with the radioligand for binding to the receptor.

  • To determine non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to a set of wells[1][11].

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes)[12].

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon activation by a ligand such as (+)-SKF-10,047, can modulate a variety of downstream signaling events. It acts as a molecular chaperone, influencing intracellular calcium levels and the activity of various ion channels and signaling proteins.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates IonChannel Ion Channels (K+, Na+, Ca2+) S1R->IonChannel Modulates CellSurvival Cell Survival & Neuroprotection S1R->CellSurvival Promotes Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Ca2+ release Ca_ER Ca2+ Ligand (+)-SKF-10,047 (Agonist) Ligand->S1R Binds & Activates Kinases Protein Kinases (e.g., PKC) Ca_cyto->Kinases Activates Neurotransmission Modulation of Neurotransmission IonChannel->Neurotransmission Kinases->Neurotransmission Neurotransmission->CellSurvival Binding_Assay_Workflow Start Start TissuePrep Tissue Preparation (e.g., Brain Homogenate) Start->TissuePrep MembraneIsolation Membrane Isolation (Centrifugation) TissuePrep->MembraneIsolation AssaySetup Assay Setup (96-well plate) - Radioligand ([3H](+)-pentazocine) - Test Compound ((+)-SKF-10,047) - Membranes MembraneIsolation->AssaySetup Incubation Incubation (e.g., 37°C, 120 min) AssaySetup->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Quantification Scintillation Counting (Quantify Radioactivity) Filtration->Quantification DataAnalysis Data Analysis (IC50 -> Ki calculation) Quantification->DataAnalysis End End DataAnalysis->End

References

Comparative studies of (+)-N-Allylnormetazocine in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (+)-N-Allylnormetazocine Across Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of (+)-N-Allylnormetazocine [(+)-NANM], also known as (+)-SKF10047, across different animal species. (+)-NANM is the dextrorotatory isomer of N-allylnormetazocine, a compound recognized as a prototypical sigma-1 (σ₁) receptor agonist with additional activity at the phencyclidine (PCP) binding site of the NMDA receptor.[1][2] Understanding its species-specific effects is crucial for translating preclinical findings to potential therapeutic applications.

Pharmacodynamics: Comparative Binding Affinity

(+)-N-Allylnormetazocine exhibits a stereospecific binding profile, primarily targeting sigma and PCP receptors.[1] Its affinity can vary depending on the tissue preparation and animal species. The dissociation constant (Kᵢ) is a measure of binding affinity, where a lower value indicates a stronger interaction.[3]

Table 1: Comparative Binding Affinity (Kᵢ) of (+)-N-Allylnormetazocine

Species / TissueReceptor SiteRadioligandKᵢ (nM)Reference
Rat Brain(+)-[³H]NANM Site(+)-[³H]NANM-[1]
Rat BrainPCP Site[³H]PCP-[1]
Mouse Brain(-)-[³H]NANM Site(-)-[³H]NANMKᴅ = 2.1 nM[4]
Guinea Pig Brain(+)-[³H]SKF-10,047 Site(+)-[³H]SKF-10,047Higher Affinity than Rat[5]
Rat Frontal Cortex(+)-[³H]SKF-10,047 Site(+)-[³H]SKF-10,047Lower Affinity than Guinea Pig[5]

Note: Specific Kᵢ values for (+)-NANM at its own and PCP sites in rats were not detailed in the provided search results, but studies confirm binding occurs. The study in mouse brain used the levorotatory isomer for Scatchard analysis.

Pharmacology: Comparative Behavioral Effects

The behavioral effects of (+)-NANM are largely consistent with its action at PCP/sigma receptors, though responses and potencies differ across species. Its levorotatory counterpart, (-)-NANM, generally exhibits opioid-like or opioid-antagonist effects, highlighting the compound's stereoselectivity.[6][7]

Table 2: Comparative Behavioral Effects of (+)-N-Allylnormetazocine

SpeciesModelObserved EffectsComparison / Notes
Rat Drug DiscriminationProduces PCP-like and ketamine-like discriminative stimuli.[1][7]Potency is comparable to PCP but greater than ketamine.[1] The effects are distinct from kappa-opioid agonists.[7]
Squirrel Monkey Drug DiscriminationDiscriminative stimulus effects are primarily mediated by the PCP receptor, not the sigma site.[8]High-affinity sigma ligands like haloperidol (B65202) only partially reduce (+)-NANM lever selection.[8]
Squirrel Monkey Fixed-Interval/Fixed-Ratio RespondingIntermediate doses increase responding; higher doses decrease it.[6]Effects are similar to those of PCP.[6] (-)-NANM is about 10 times more potent in decreasing responding.[6]
Pigeon Fixed-Interval/Fixed-Ratio RespondingSustained increases in responding at intermediate doses; decreases at higher doses.[6]Effects are similar to PCP.[6] In pigeons, (+)-NANM and (-)-NANM are about equipotent in decreasing responding.[6]

Pharmacokinetics: Interspecies Considerations

Detailed comparative pharmacokinetic studies (Absorption, Distribution, Metabolism, Excretion) for (+)-N-Allylnormetazocine are not extensively covered in the available literature. However, it is a fundamental principle in pharmacology that significant pharmacokinetic differences exist between animal species.[9][10] These variations can arise from differences in:

  • Metabolic Rate: Laboratory animals typically have a higher rate of drug elimination than primates.[9][11]

  • Enzyme Activity: The expression and function of metabolic enzymes, such as cytochrome P450s, can vary greatly, leading to different metabolite profiles.[9][12]

  • Physiology: Differences in gastrointestinal anatomy and function between species (e.g., carnivores, herbivores, omnivores) can significantly alter drug absorption.[10][13]

  • Protein Binding: The extent to which a drug binds to plasma proteins differs across species, affecting the amount of free, active drug available.[9][11]

Due to these factors, extrapolating a dosage regimen for (+)-NANM from one species to another is not straightforward and requires species-specific investigation to ensure safe and effective use.[10]

Key Experimental Protocols

Radioligand Competition Binding Assay (for Kᵢ Determination)

This protocol is used to determine the binding affinity (Kᵢ) of a non-labeled compound, such as (+)-NANM, by measuring its ability to displace a radiolabeled ligand from its target receptor.[14][15]

Objective: To determine the affinity of (+)-NANM for sigma-1 and PCP receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rat, guinea pig) in an ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet to a desired protein concentration.[14][15]

  • Assay Setup: In a 96-well plate, combine a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]PCP for the PCP site) with the membrane preparation.[14][15]

  • Competition: Add increasing concentrations of unlabeled (+)-NANM to the wells.

  • Controls:

    • Total Binding: Wells containing only the radioligand and membranes.[14]

    • Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of a known high-affinity, non-labeled ligand (e.g., 10 µM haloperidol for σ₁) to saturate the receptors.[14]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[14]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of (+)-NANM. The IC₅₀ (concentration of drug that inhibits 50% of specific binding) is determined and converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Drug Discrimination Study

This behavioral protocol assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.[2]

Objective: To determine if the subjective effects of (+)-NANM are similar to other psychoactive compounds like PCP or ketamine.

Methodology:

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training:

    • Animals (e.g., rats, monkeys) are trained to press one lever after receiving an injection of (+)-NANM (the "drug" lever) and a second lever after receiving a saline injection (the "vehicle" lever) to receive a reward (e.g., food).[7]

    • Training continues until the animals can reliably discriminate between the drug and vehicle, typically reaching a criterion of >80% correct responses.

  • Testing:

    • Once trained, animals are administered various doses of (+)-NANM to generate a dose-response curve.

    • Other test compounds are then administered to see if they substitute for (+)-NANM (i.e., cause the animal to press the "drug" lever).

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution suggests a similar mechanism of action or subjective effect.[2][7]

Visualizations: Pathways and Workflows

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Stimulation cluster_Activation cluster_Downstream Downstream Effects BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound State Sigma1_active Sigma-1 Receptor (Active Chaperone) Sigma1_inactive->Sigma1_active Dissociates from BiP Ligand (+)-NANM (Agonist Ligand) Ligand->Sigma1_inactive Binds ClientProteins Client Proteins (e.g., Ion Channels) Sigma1_active->ClientProteins Interacts with CellularResponse Modulation of Cellular Signaling ClientProteins->CellularResponse Leads to

Caption: Sigma-1 receptor signaling pathway upon agonist binding.

Behavioral_Workflow start Select Animal Species (e.g., Rat, Monkey) acclimation Acclimation & Habituation start->acclimation training Training Phase (Drug vs. Vehicle Discrimination) acclimation->training If discrimination study drug_admin Drug Administration ((+)-NANM or Test Compound) acclimation->drug_admin If other model training->drug_admin behavioral_test Behavioral Testing (e.g., Operant Chamber Session) drug_admin->behavioral_test data_collection Data Collection (Lever Presses, Response Rate) behavioral_test->data_collection analysis Statistical Analysis (Dose-Response Curves) data_collection->analysis conclusion Conclusion (e.g., PCP-like effects confirmed) analysis->conclusion

Caption: General experimental workflow for in vivo behavioral studies.

Stereoselectivity_NANM cluster_plus PCP/Sigma-like Effects cluster_minus Opioid-related Effects NANM N-Allylnormetazocine (NANM) (Racemic Mixture) plus_NANM (+)-NANM NANM->plus_NANM minus_NANM (-)-NANM NANM->minus_NANM PCP_receptor PCP Site of NMDA Receptor plus_NANM->PCP_receptor Acts on Sigma1_receptor Sigma-1 Receptor plus_NANM->Sigma1_receptor Acts on Kappa_receptor Kappa Opioid Receptor minus_NANM->Kappa_receptor Acts on Behavior_plus Psychotomimetic & Dissociative Effects PCP_receptor->Behavior_plus Mediates Sigma1_receptor->Behavior_plus Mediates Behavior_minus Opioid Agonist/ Antagonist Effects Kappa_receptor->Behavior_minus Mediates

References

Replicating Neuroprotection: A Comparative Guide to (+)-N-Allylnormetazocine and Other Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the neuroprotective properties of (+)-N-Allylnormetazocine (NANM), also known as SKF 10,047, alongside other prominent sigma-1 receptor agonists, PRE-084 and SA4503. The information presented is intended to aid in the replication of key experimental findings and to offer a quantitative comparison of their therapeutic potential.

(+)-N-Allylnormetazocine, a benzomorphan (B1203429) derivative, has demonstrated significant neuroprotective effects, primarily through its agonistic activity at the sigma-1 receptor (S1R).[1] This receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in modulating calcium signaling, mitigating endoplasmic reticulum stress, and reducing neuroinflammation. Activation of the S1R by agonists like NANM has been shown to be broadly neuroprotective in various models of neurodegenerative diseases and ischemic events.

Quantitative Comparison of Neuroprotective Efficacy

To facilitate a direct comparison of the neuroprotective capabilities of NANM and its alternatives, the following tables summarize key quantitative data from in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from individual research efforts. Variations in experimental models and conditions should be considered when interpreting these results.

In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
CompoundModel SystemEndpointKey Findings
(+)-N-Allylnormetazocine (NANM) Energy-stressed rat cerebellar granule neuronsNeuronal Viability50% protective concentration (PC50) of 3.3 µM against 100 µM glutamate (B1630785) toxicity.[1]
PRE-084 Primary hippocampal neuronsNeuronal Morphology and FunctionProvides partial protection against glutamate-induced morphological and functional changes.[2]
SA4503 Cultured rat retinal neuronsNeuronal Viability (Trypan Blue Exclusion)Dose-dependently reduced glutamate-induced neurotoxicity in a concentration range of 0.1 to 100 µM.[3]
In Vivo Neuroprotection in Ischemic Stroke Models
CompoundAnimal ModelTreatment RegimenPrimary OutcomeResults
PRE-084 Embolic stroke in rats5 mg/kg i.p. at 3 and 24 hours post-strokeInfarct VolumeSignificantly reduced infarct volume compared to vehicle.[4]
SA4503 Middle Cerebral Artery Occlusion (MCAO) in rats0.5 mg/kg for 7 days post-MCAOInfarct VolumeNo statistically significant difference in infarct volume compared to vehicle at this dose and time point.[5]
SA4503 Permanent MCAO in spontaneously hypertensive rats0.3 mg/kg or 1.0 mg/kg daily for 28 days, starting 2 days post-MCAOFunctional Recovery (Rotating Pole & Foot-Fault Tests)Significantly enhanced functional recovery compared to saline-treated group.[6]

Experimental Protocols

To ensure the reproducibility of these key findings, detailed experimental protocols for commonly employed in vitro and in vivo models of neuroprotection are provided below.

In Vitro Model: Glutamate-Induced Excitotoxicity in Neuronal Cultures

This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced neuronal death.

1. Cell Culture:

  • Primary cortical or cerebellar granule neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media until maturation.

2. Induction of Excitotoxicity:

  • Mature neuronal cultures are briefly exposed to a toxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

3. Compound Treatment:

  • The test compound ((+)-N-Allylnormetazocine, PRE-084, or SA4503) is added to the culture medium at various concentrations, typically before, during, or after the glutamate insult, depending on the experimental design.

4. Assessment of Neuronal Viability (MTT Assay):

  • At a predetermined time point post-insult (e.g., 24 hours), cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add the MTT solution to each well of the culture plate to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used method to mimic focal cerebral ischemia (stroke) in rodents.

1. Animal Preparation:

  • Adult male rats or mice are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

2. Surgical Procedure:

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • The ECA is ligated and dissected distally.

  • A nylon monofilament with a silicon-coated tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery.

  • The occlusion is maintained for a specific duration (e.g., 90 minutes for transient MCAO) before the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

3. Compound Administration:

  • The neuroprotective agent is administered at a predetermined dose and time relative to the ischemic insult (e.g., during occlusion or at the onset of reperfusion).

4. Assessment of Neurological Deficit:

  • Neurological function is assessed at various time points post-MCAO using a standardized neurological deficit scoring system (e.g., a 5-point scale).

5. Measurement of Infarct Volume:

  • At the end of the experiment, the animal is euthanized, and the brain is removed.

  • The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white).

  • The area of infarction in each brain slice is measured using image analysis software, and the total infarct volume is calculated.

Visualizing the Pathways and Processes

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_0 Neuroprotective Signaling of Sigma-1 Receptor Agonists NANM (+)-N-Allylnormetazocine (NANM) S1R Sigma-1 Receptor (S1R) NANM->S1R activates ER_Stress ER Stress Reduction S1R->ER_Stress Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Neuroinflammation Reduced Neuroinflammation S1R->Neuroinflammation BDNF Increased BDNF Signaling S1R->BDNF Neuroprotection Neuroprotection ER_Stress->Neuroprotection Ca_Homeostasis->Neuroprotection Neuroinflammation->Neuroprotection BDNF->Neuroprotection

Signaling pathway of NANM's neuroprotective action.

G cluster_1 Experimental Workflow for In Vivo Neuroprotection Study Animal_Model Rodent Model (Rat or Mouse) MCAO Middle Cerebral Artery Occlusion (MCAO) Animal_Model->MCAO Treatment Compound Administration (e.g., NANM) MCAO->Treatment Behavioral Neurological Deficit Scoring Treatment->Behavioral Histology Infarct Volume Measurement (TTC) Treatment->Histology Analysis Data Analysis Behavioral->Analysis Histology->Analysis

Workflow for in vivo neuroprotection assessment.

G cluster_2 Logical Relationship of Key Neuroprotective Mechanisms S1R_Activation Sigma-1 Receptor Activation Chaperone Chaperone Activity S1R_Activation->Chaperone Ion_Channel Ion Channel Modulation S1R_Activation->Ion_Channel Cell_Signaling Modulation of Cell Signaling S1R_Activation->Cell_Signaling ER_Homeostasis ER Homeostasis Chaperone->ER_Homeostasis Ca_Signaling Calcium Signaling Regulation Ion_Channel->Ca_Signaling Survival_Pathways Activation of Pro-Survival Pathways (e.g., Akt, ERK) Cell_Signaling->Survival_Pathways Neuronal_Survival Enhanced Neuronal Survival ER_Homeostasis->Neuronal_Survival Ca_Signaling->Neuronal_Survival Survival_Pathways->Neuronal_Survival

References

Unraveling the Distinct Pharmacological Signatures of (+)-N-Allylnormetazocine and Phencyclidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the pharmacological actions of (+)-N-Allylnormetazocine (NANM) and Phencyclidine (PCP) reveals distinct primary mechanisms of action despite some overlapping behavioral effects. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their receptor binding profiles, signaling pathways, and functional outcomes, supported by experimental data and methodologies.

While both (+)-N-Allylnormetazocine, a benzomorphan (B1203429) derivative, and Phencyclidine, an arylcyclohexylamine, exhibit psychotomimetic properties, their primary molecular targets and subsequent signaling cascades differ significantly. Understanding these differences is crucial for the development of more selective therapeutic agents and for elucidating the complex neurobiology of the receptors with which they interact. This guide synthesizes key experimental findings to differentiate their pharmacological profiles.

Receptor Binding Affinity: A Tale of Two Targets

The primary distinction between (+)-NANM and PCP lies in their principal receptor targets. (+)-NANM is a potent and selective agonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein. In contrast, PCP is a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. While both compounds exhibit some affinity for the PCP binding site within the NMDA receptor channel, their selectivity profiles are markedly different.

Receptor/Site(+)-N-Allylnormetazocine (SKF-10,047) Ki (nM)Phencyclidine (PCP) Ki (nM)Primary Action of Compound
Sigma-1 (σ₁) ~2-12 [1]>10,000[2]Agonist
NMDA Receptor (PCP Site) ~200-500 [3][4]59 [2]Antagonist
Sigma-2 (σ₂) -136[2]Agonist[5]
Dopamine (B1211576) Transporter (DAT) ->10,000[2]Weak Inhibition[2]
Serotonin Transporter (SERT) -2,234[2]Weak Inhibition[2]
μ-Opioid Receptor Low Affinity[3]>10,000[2]-
κ-Opioid Receptor Moderate Affinity (for racemate)[3]>10,000[2]-

Note: Ki values can vary between studies due to different experimental conditions. This table presents representative values to illustrate the general binding profiles.

Signaling Pathways: Divergent Intracellular Cascades

The distinct primary receptor targets of (+)-NANM and PCP initiate different intracellular signaling events.

(+)-N-Allylnormetazocine: Sigma-1 Receptor Agonism

As a sigma-1 receptor agonist, (+)-NANM binds to this chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon agonist binding, the sigma-1 receptor can translocate and interact with various client proteins, including ion channels and other receptors. This interaction modulates intracellular calcium signaling, enhances neuronal survival, and influences neurotransmitter release.

NANM_Signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor (inactive, bound to BiP) Sigma1_Active Sigma-1 Receptor (active) Sigma1_BiP->Sigma1_Active Dissociation from BiP IP3R IP3 Receptor Ca_release Ca²⁺ Release IP3R->Ca_release Potentiation NANM (+)-NANM NANM->Sigma1_BiP Agonist Binding Sigma1_Active->IP3R Modulation Downstream Modulation of Ion Channels & Neuronal Signaling Ca_release->Downstream

Figure 1. (+)-NANM Signaling Pathway.

Phencyclidine: NMDA Receptor Antagonism

PCP acts as a non-competitive antagonist at the NMDA receptor. It enters the open ion channel of the receptor and binds to a specific site (the "PCP site"), physically blocking the influx of ions such as calcium (Ca²⁺) and sodium (Na⁺). This blockade prevents neuronal depolarization and downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

PCP_Signaling cluster_Membrane Postsynaptic Membrane NMDAR NMDA Receptor (Glutamate & Glycine Bound) Ion_Channel Ion Channel NMDAR->Ion_Channel contains PCP PCP PCP->Ion_Channel Enters open channel Block Channel Block Ion_Channel->Block Binds to PCP site No_Influx No Ca²⁺/Na⁺ Influx Block->No_Influx Downstream_Inhibition Inhibition of Downstream Signaling (e.g., CaMKII) No_Influx->Downstream_Inhibition

Figure 2. PCP Signaling Pathway.

Comparative Behavioral and Physiological Effects

Despite their different primary targets, (+)-NANM and PCP can produce some similar behavioral effects, which is partly attributed to (+)-NANM's weaker interaction with the NMDA receptor and the complex downstream consequences of sigma-1 receptor activation.

Parameter(+)-N-AllylnormetazocinePhencyclidine
Locomotor Activity Biphasic effects; can increase locomotor activity at certain doses.[6]Generally causes hyperlocomotion, stereotypy, and ataxia.[6][7]
Discriminative Stimulus Produces PCP-like discriminative stimulus effects, suggesting some shared subjective effects.[8][9]Serves as a discriminative stimulus.[8][9]
Dopamine System Can indirectly increase the firing rate of midbrain dopamine neurons.[10]Produces a biphasic effect on dopamine neurons (excitation followed by inhibition at higher doses) and can inhibit dopamine reuptake at high concentrations.[2][10]
Cognitive Effects Can modulate memory and cognitive functions, with some studies suggesting potential for cognitive enhancement through sigma-1 agonism.[11]Induces profound cognitive deficits, amnesia, and a dissociative state.[2]
Psychotomimetic Effects Induces psychotomimetic effects.[3]A well-established psychotomimetic, often used to model schizophrenia in animals.[2][12]

Experimental Protocols

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of (+)-NANM and PCP for various receptors.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors of interest.

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors, [³H]MK-801 for the NMDA receptor PCP site) and varying concentrations of the unlabeled competitor drug ((+)-NANM or PCP).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13][14]

Radioligand_Binding_Workflow Start Start: Brain Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor (NANM or PCP) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Figure 3. Radioligand Binding Assay Workflow.

In Vivo Microdialysis for Dopamine Release

  • Objective: To measure extracellular dopamine levels in specific brain regions following systemic administration of (+)-NANM or PCP.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized animal.

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding tissue, are collected at regular intervals.

    • Drug Administration: (+)-NANM or PCP is administered systemically (e.g., via intraperitoneal injection).

    • Dopamine Quantification: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Changes in dopamine levels over time are compared to baseline levels before drug administration.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of (+)-N-Allylnormetazocine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of (+)-N-Allylnormetazocine hydrochloride, also known by its synonyms (+)-SKF-10047 hydrochloride and Alazocine hydrochloride.

Crucial Safety and Regulatory Considerations

Failure to adhere to proper disposal protocols for controlled substances can result in significant legal and financial penalties for both the individual researcher and the institution.

Quantitative Data Summary

As no specific quantitative limits for the disposal of this compound have been established by regulatory bodies, the primary guiding principle is the complete rendering of the substance "non-retrievable," in accordance with DEA regulations.

ParameterValue/GuidelineSource
DEA Disposal Standard Non-Retrievable21 CFR §1317.90
Prohibited Disposal Methods Drain or regular trash disposal for DEA registrantsDEA Regulations
Recommended pH for Neutralized Aqueous Waste 6.0 - 8.0General Laboratory Best Practices

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound, assuming its status as a controlled substance.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

  • A NIOSH-approved N95 dust mask is recommended when handling the solid form to prevent inhalation.

Step 2: Segregation and Labeling

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designate a specific, sealed, and clearly labeled waste container for this compound. The label should include:

    • The full chemical name: this compound

    • The words "Hazardous Waste" and "Controlled Substance Waste"

    • The date the waste was first added to the container.

Step 3: Rendering the Substance "Non-Retrievable"

The primary goal of controlled substance disposal is to make it unusable and non-recoverable. For small quantities typically found in a research setting, this can be achieved through chemical degradation.

Experimental Protocol for Chemical Degradation (Example):

This is a general guideline. Always consult with your institution's EHS office for approved protocols.

  • For solid waste: Dissolve the this compound in a suitable solvent, such as water or a mixture of water and a water-miscible organic solvent (e.g., methanol (B129727) or ethanol).

  • For solutions: Proceed to the degradation step.

  • Degradation: A common method for degrading amine-containing compounds is through oxidation. A solution of potassium permanganate (B83412) or sodium hypochlorite (B82951) (bleach) can be used. The reaction should be performed in a fume hood with appropriate shielding.

    • Slowly add the oxidizing agent to the solution of this compound while stirring.

    • Monitor the reaction for any signs of gas evolution or excessive heat generation.

    • Allow the reaction to proceed for a sufficient time to ensure complete degradation (this may range from several hours to overnight).

  • Neutralization: After degradation, neutralize the solution. If an acidic oxidizing agent was used, slowly add a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is between 6.0 and 8.0. If a basic oxidizing agent was used, neutralize with a dilute acid (e.g., hydrochloric acid).

Step 4: Final Disposal

  • Once the this compound has been rendered non-retrievable and the solution is neutralized, it should be transferred to a properly labeled hazardous waste container.

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

  • Never pour the treated or untreated waste down the drain.

Step 5: Documentation

Maintain meticulous records of the disposal process, including:

  • The date of disposal.

  • The quantity of this compound disposed of.

  • The method used to render the substance non-retrievable.

  • The name of the individual who performed the disposal.

This documentation is critical for compliance with DEA regulations.

Mandatory Visualizations

Disposal_Workflow start Start: Unused (+)-N-Allylnormetazocine hydrochloride ppe Step 1: Don Appropriate Personal Protective Equipment start->ppe segregate Step 2: Segregate and Label as Controlled Substance Waste ppe->segregate non_retrievable Step 3: Render Non-Retrievable (e.g., Chemical Degradation) segregate->non_retrievable neutralize Step 3a: Neutralize Reaction Mixture (pH 6-8) non_retrievable->neutralize final_disposal Step 4: Transfer to Labeled Hazardous Waste Container neutralize->final_disposal contact_ehs Step 4a: Contact EHS for Pickup final_disposal->contact_ehs document Step 5: Document Disposal Process in Logbook contact_ehs->document end End: Compliant Disposal document->end Decision_Pathway substance (+)-N-Allylnormetazocine hydrochloride for Disposal is_controlled Is it a Controlled Substance? substance->is_controlled yes Yes/Assume Yes is_controlled->yes   no No (Requires Confirmation from EHS/Regulatory Body) is_controlled->no   dea_compliant Follow DEA Compliant Disposal Protocol yes->dea_compliant non_hazardous Dispose as Non-Hazardous Chemical Waste (per EHS) no->non_hazardous non_retrievable Render Non-Retrievable dea_compliant->non_retrievable incineration Incineration via Reverse Distributor or EHS non_retrievable->incineration

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。